2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-4-9(7-8)20-11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRGOFGSXWAVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957940 | |
| Record name | 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36701-89-0 | |
| Record name | 2-[3-(Trifluoromethyl)phenoxy]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36701-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-(3-(trifluoromethyl)phenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy] | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid, a fluorinated derivative of nicotinic acid, represents a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its structural resemblance to known pharmacologically active compounds, such as the non-steroidal anti-inflammatory drug (NSAID) niflumic acid, underscores its potential as a scaffold for the development of novel therapeutic agents. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a compelling target for synthetic exploration. This guide provides a comprehensive overview of the synthetic pathway to this compound, delving into the core chemical principles, detailed experimental protocols, and analytical characterization.
I. Strategic Synthetic Approach: The Ullmann Condensation
The cornerstone of the synthesis of this compound is the formation of a diaryl ether linkage. The most direct and established method for this transformation is the Ullmann condensation . This classical organocopper reaction facilitates the coupling of an aryl halide with an alcohol or phenol, in this case, 2-chloronicotinic acid and 3-(trifluoromethyl)phenol, respectively.[1][2]
The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution mechanism. While modern variations of this reaction sometimes employ palladium or other transition metals, the copper-catalyzed route remains a robust and cost-effective option.[3][4] The general mechanism involves the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the desired diaryl ether and regenerates the copper(I) catalyst.[5]
Key Reactants and Their Properties:
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Chloronicotinic Acid | ![]() | C₆H₄ClNO₂ | 157.55 | Aryl halide substrate |
| 3-(Trifluoromethyl)phenol | ![]() | C₇H₅F₃O | 162.11 | Phenolic nucleophile |
| Copper(I) Iodide (CuI) | CuI | CuI | 190.45 | Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | K₂CO₃ | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | ![]() | C₃H₇NO | 73.09 | Polar aprotic solvent |
II. The Synthetic Pathway: A Step-by-Step Protocol
The synthesis of this compound is a one-pot reaction, which is advantageous in terms of operational simplicity and resource efficiency.
Reaction Scheme:
A visual representation of the Ullmann condensation for the target molecule.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-chloronicotinic acid (1.0 eq), 3-(trifluoromethyl)phenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-chloronicotinic acid).
-
Inert Atmosphere: Purge the reaction vessel with nitrogen for 10-15 minutes to ensure an inert atmosphere, which is crucial for preventing the oxidation of the copper catalyst.
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing dilute hydrochloric acid (e.g., 1 M HCl). This will neutralize the excess base and protonate the carboxylic acid, causing it to precipitate.
-
Stir the acidic mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with cold water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization.[6][7] A suitable solvent system would be an ethanol/water or methanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
III. Characterization and Data Analysis
Thorough characterization of the final product is essential to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| CAS Number | 36701-89-0[8] |
| Molecular Formula | C₁₃H₈F₃NO₃[8] |
| Molecular Weight | 283.20 g/mol [8] |
| Appearance | White to off-white solid |
| IUPAC Name | 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid[8] |
Spectroscopic Data:
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 284.0522.[8] Fragmentation patterns can provide further structural information.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks include:
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A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.
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C-O-C stretching vibrations for the diaryl ether around 1200-1250 cm⁻¹.
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C-F stretching vibrations from the trifluoromethyl group, typically strong and found in the 1100-1300 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the hydrogen atoms. The aromatic protons on the nicotinic acid and trifluoromethylphenyl rings will appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (>10 ppm).
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be observed in the range of 165-175 ppm. The carbons of the aromatic rings will appear between 110-160 ppm. The carbon of the trifluoromethyl group will also have a characteristic chemical shift.
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IV. Conclusion and Future Directions
The Ullmann condensation provides a reliable and straightforward pathway for the synthesis of this compound. This guide has outlined the theoretical underpinnings, a detailed experimental protocol, and the necessary analytical techniques for the successful synthesis and characterization of this promising molecule. The availability of this synthetic route opens avenues for further investigation into the pharmacological properties of this compound and its analogs. Future work could focus on optimizing the reaction conditions to improve yield and reduce reaction times, as well as exploring the derivatization of the carboxylic acid functionality to generate a library of related compounds for structure-activity relationship (SAR) studies. Such endeavors will be crucial in unlocking the full therapeutic potential of this class of molecules.
V. References
-
PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. Retrieved from [Link]
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Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Google Patents. (n.d.). US7790905B2 - Solvate compositions. Retrieved from
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Google Patents. (n.d.). US20130237549A1 - Pyridinone compounds for the treatment of androgen receptor associated diseases. Retrieved from
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Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid. Retrieved from
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Cambridge University Press. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Google Patents. (n.d.). EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters. Retrieved from
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Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
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Scribd. (n.d.). Crystallization S16. Retrieved from [Link]
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ResearchGate. (n.d.). Crystallization in Final Stages of Purification. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]
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Google Patents. (n.d.). US4912123A - 3-Phenoxy-3-substituted propanamines. Retrieved from
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ResearchGate. (n.d.). Copper-catalyzed synthesis of N-aryl acridones from 2-amino benzophenones and aryl boronic acids via sequential double oxidative C–N coupling. Retrieved from [Link]
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Google Patents. (n.d.). US3037987A - Purification of nicotinic acid. Retrieved from
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Google Patents. (n.d.). US6689903B2 - Crystallization method for production of purified aromatic dicarboxylic acids. Retrieved from
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ResearchGate. (n.d.). Multitechnique Approach to Reveal the Mechanism of Copper(II)-Catalyzed Arylation Reactions. Retrieved from [Link]
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IOSR Journal of Applied Chemistry. (n.d.). Confirmation of ring protons of 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid using correlation spectroscopy NMR technique. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ResearchGate. (n.d.). Copper-Catalyzed Arylation with Boronic Acids for the Synthesis of N1-Aryl Purine Nucleosides. Retrieved from [Link]
-
PubMed. (n.d.). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Retrieved from [Link]
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YouTube. (2020, June 9). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. Retrieved from [Link]
-
ChemRxiv. (n.d.). Unlocking copper catalysis with nitro compounds: Synthesis of functionalized allylboranes from allylic nitroalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Arylcytisine Derivatives Using the Copper-Catalyzed Chan-Lam Coupling. Retrieved from [Link]
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An In-depth Technical Guide to 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid. It delves into its molecular structure, physicochemical characteristics, synthesis, and analytical profile. While direct pharmacological data for this specific molecule is limited, this document explores its potential biological significance by examining its structural relationship to nicotinic acid and its known role as a metabolite of the herbicide diflufenican. This guide is intended to serve as a foundational resource for researchers investigating this compound and other related phenoxynicotinic acid derivatives.
Introduction and Molecular Identity
This compound is a trifluoromethyl-substituted aromatic carboxylic acid. Its structure uniquely combines a nicotinic acid (pyridine-3-carboxylic acid) core with a 3-(trifluoromethyl)phenol moiety through an ether linkage. This strategic combination of a biologically active pyridine ring and a trifluoromethyl group—known to enhance metabolic stability and receptor binding affinity—suggests a potential for interesting, yet underexplored, pharmacological properties.
It is crucial to distinguish this compound from the structurally related but distinct non-steroidal anti-inflammatory drug (NSAID), Niflumic acid. The key structural difference is the ether (-O-) bridge in this compound, compared to the amine (-NH-) bridge in Niflumic acid, which leads to significant differences in their chemical properties and biological activities.
This compound is also recognized as a transformation product of the agricultural herbicide diflufenican, highlighting its relevance in environmental and metabolic studies[1].
Chemical Structure and Nomenclature
-
IUPAC Name: 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid[1]
-
Synonyms: 3-[(3-Carboxypyridin-2-yl)oxy]benzotrifluoride, Diflufenican Metabolite AE B107137[1][2]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The introduction of a trifluoromethyl group and a phenoxy-ether linkage to the nicotinic acid scaffold significantly influences its lipophilicity, polarity, and potential for intermolecular interactions.
| Property | Value | Source |
| Physical Form | Solid | [3] |
| Molecular Weight | 283.20 g/mol | [2][3] |
| Molecular Formula | C₁₃H₈F₃NO₃ | [2][3] |
| XLogP3-AA | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| SMILES | OC(=O)c1cccnc1Oc2cccc(c2)C(F)(F)F | [3] |
| InChI Key | OBRGOFGSXWAVNZ-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through a copper-catalyzed nucleophilic aromatic substitution, specifically an Ullmann condensation. This well-established reaction is suitable for the formation of diaryl ethers[4][5][6]. The logical disconnection for a retrosynthetic analysis points to 2-chloronicotinic acid and 3-(trifluoromethyl)phenol as readily available starting materials.
Proposed Synthetic Pathway: Ullmann Condensation
The core of this synthesis is the formation of the C-O bond between the pyridine ring and the phenoxide.
Caption: Proposed Ullmann condensation workflow for synthesis.
Step-by-Step Experimental Protocol
Causality: This protocol is designed based on established principles of the Ullmann reaction for diaryl ether synthesis[4][5]. The choice of a base is to generate the nucleophilic phenoxide. The copper catalyst is essential for the coupling mechanism, which involves oxidative addition and reductive elimination steps. A high-boiling aprotic polar solvent is necessary to achieve the required reaction temperatures and to dissolve the reactants and intermediates.
-
Reactant Preparation: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)phenol (1.0 eq), 2-chloronicotinic acid (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (CuI, ~10 mol%).
-
Solvent Addition: Add a suitable high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the flask.
-
Reaction Execution: Heat the reaction mixture to approximately 150-180°C with vigorous stirring. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require several hours to reach completion.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water and filter to remove any insoluble copper salts.
-
Acidification and Precipitation: Transfer the aqueous filtrate to a beaker and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This will protonate the carboxylate and cause the product to precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Self-Validation: The purity and identity of the final product must be confirmed through analytical techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry. The obtained data should be compared with reference values.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the trifluoromethyl-substituted phenyl rings.
-
Pyridine Ring Protons: Three aromatic protons will be present. The proton at position 6 of the pyridine ring will likely be the most downfield, appearing as a doublet of doublets. The protons at positions 4 and 5 will also appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm).
-
Phenyl Ring Protons: Four protons on the trifluoromethyl-substituted ring will give rise to signals in the aromatic region. Their splitting patterns (triplets, doublets, and singlets) will be characteristic of a 1,3-disubstituted benzene ring.
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Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic group is expected far downfield (δ > 10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR will show 13 distinct signals. The carbonyl carbon of the carboxylic acid will be significantly downfield (~165-175 ppm). The carbon atom of the CF₃ group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will appear in the typical range of δ 110-160 ppm.
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Very broad, strong | Characteristic of H-bonded acid dimers |
| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong, sharp | Carbonyl of the acid group |
| 1550-1620 | C=C and C=N stretch | Medium to strong | Aromatic rings (pyridine and phenyl) |
| 1100-1350 | C-F stretch (CF₃) | Very strong, often multiple bands | Characteristic of the trifluoromethyl group |
| 1200-1280 | C-O-C stretch (Aryl Ether) | Strong, asymmetric | Ether linkage |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 284.05. In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 282.03.
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Fragmentation: High-resolution mass spectrometry data shows a prominent fragment at m/z 266.0422, corresponding to the loss of water ([M+H - H₂O]⁺), and another at m/z 238.0473, corresponding to the loss of formic acid ([M+H - HCOOH]⁺)[1]. The fragmentation pattern provides confirmatory structural evidence.
Potential Pharmacological and Biological Significance
While specific pharmacological studies on this compound are not widely published, its structural components allow for informed hypotheses regarding its potential biological activities.
Relationship to Nicotinic Acid (Niacin)
The nicotinic acid moiety is the core of this molecule. Nicotinic acid itself is a well-known lipid-lowering agent that primarily acts through the G protein-coupled receptor 109A (GPR109A)[7]. This interaction leads to a decrease in lipolysis in adipose tissue and a reduction in the synthesis of very-low-density lipoprotein (VLDL) in the liver.
Caption: Hypothesized GPR109A signaling pathway.
It is plausible that this compound could act as a modulator of GPR109A. The large phenoxy substituent would significantly alter its binding affinity and efficacy compared to niacin. This modification could potentially lead to derivatives with altered potency, selectivity, or a more favorable side-effect profile (e.g., reduced flushing).
Potential as an Anti-inflammatory or Analgesic Agent
Many nicotinic acid derivatives have been explored for their anti-inflammatory and analgesic properties. For instance, studies on other 2-substituted phenyl derivatives of nicotinic acid have shown significant activity, sometimes superior to reference drugs like mefenamic acid[8]. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokines. The structural similarity of the topic compound to this class of molecules suggests that it warrants investigation for similar activities.
Known Role as a Herbicide Metabolite
It is documented that this compound is a soil and water metabolite of the herbicide diflufenican[1]. This established biological role is critical for environmental monitoring and toxicological assessments of the parent herbicide. Its formation via metabolic pathways in soil and potentially in organisms exposed to diflufenican makes it a relevant analyte for environmental science and regulatory affairs.
Safety and Handling
Based on available safety data, this compound is classified as a hazardous substance.
-
GHS Classification: GHS06 (Toxic)[3]
-
Hazard Statements:
-
Precautionary Statements: P261, P264, P270, P280, P301 + P310, P302 + P352[3]
Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
This compound is a well-defined chemical entity with established physicochemical properties and a known role as a herbicide metabolite. While its synthesis can be reliably achieved through standard organic chemistry methods like the Ullmann condensation, its pharmacological profile remains largely unexplored. The structural motifs present in the molecule—the nicotinic acid core and the trifluoromethylphenoxy group—provide a strong rationale for investigating its potential as a modulator of GPR109A for metabolic disorders or as an anti-inflammatory agent. Future research should focus on synthesizing this compound in sufficient quantities for biological screening, performing in vitro assays to determine its receptor binding profile and enzyme inhibition capabilities, and conducting in vivo studies to assess its efficacy and safety. Such work will clarify whether this compound is merely an environmental metabolite or a valuable lead compound for drug discovery.
References
- Dwivedi, P., Dwivedi, K., & Mitra, M. (2013). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. IOSR Journal of Applied Chemistry, 3(4), 45-51. [Link]
- Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. [Link]
- PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. National Center for Biotechnology Information.
- Wikipedia. (2023, December 1). Ullmann condensation.
- Khalil, N. A., Ahmed, E. M., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 929-937.
- Semantic Scholar. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
- Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Farmaco, 58(4), 335-338.
- Abdel-Maksoud, M. S., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]
- SynArchive. (n.d.). Ullmann Condensation.
- Szałek, E., et al. (2021).
- PubChem. (n.d.). 2-Phenoxynicotinic acid. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Pike, N. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 11-15. [Link]
- Ghorab, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1305. [Link]
- Hassan, S. Z., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
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An In-Depth Technical Guide to 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid (CAS: 36701-89-0)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid, a compound of significant interest due to its structural similarity to nicotinic acid and its identity as a major metabolite of the herbicide diflufenican. This document delves into its synthesis, mechanism of action as a potential G protein-coupled receptor 109A (GPR109A) agonist, detailed experimental protocols for its characterization, and available toxicological data. This guide is intended to serve as a critical resource for researchers in pharmacology, drug discovery, and toxicology, providing a foundational understanding of this intriguing molecule.
Introduction
This compound, with the CAS number 36701-89-0, is a phenoxynicotinic acid derivative. Its structure, featuring a trifluoromethyl group, positions it as a subject of interest for its potential pharmacological activities, particularly in relation to the nicotinic acid receptor, GPR109A. This receptor is a key target in the treatment of dyslipidemia and has shown promise in modulating inflammatory responses.[1] Furthermore, this compound is recognized as a significant metabolite of the widely used herbicide diflufenican, designated as AE B107137, making its toxicological profile a matter of regulatory and environmental importance.[2][3][4] This guide will explore the multifaceted nature of this compound, from its chemical synthesis to its biological implications.
Physicochemical Properties and Safety Information
A foundational understanding of a compound's physical and chemical characteristics is paramount for its safe handling and application in a research setting.
| Property | Value | Source |
| CAS Number | 36701-89-0 | [5] |
| Molecular Formula | C₁₃H₈F₃NO₃ | [5] |
| Molecular Weight | 283.20 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 151 - 152°C | [4] |
| Boiling Point | 366°C at 760 mmHg | [4] |
| InChI | 1S/C13H8F3NO3/c14-13(15,16)8-3-1-4-9(7-8)20-11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19) | [5] |
| SMILES | OC(=O)c1cccnc1Oc2cccc(c2)C(F)(F)F | [5] |
Safety and Handling:
This compound is classified as acutely toxic if swallowed and may cause a skin sensitization reaction.[3][5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information:
-
Pictogram: GHS06 (Toxic)[5]
-
Signal Word: Danger[5]
-
Hazard Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction)[3][5]
-
Precautionary Statements: P261, P264, P270, P280, P301 + P310, P302 + P352[5]
Synthesis and Purification
The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation reaction. This reaction is a well-established method for the formation of aryl ethers. A patent describing the synthesis of the parent compound, diflufenican, outlines a relevant two-step process that can be adapted for the synthesis of the target molecule.[6]
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of the target compound.
Experimental Protocol: Representative Ullmann Condensation
This protocol is a representative example based on general Ullmann coupling procedures and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinic acid (1 equivalent), 3-(trifluoromethyl)phenol (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration.
-
Reaction: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Acidification: Acidify the aqueous mixture with 1M hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanism of Action: GPR109A Agonism
The structural analogy of this compound to nicotinic acid strongly suggests its potential interaction with the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2). GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade is central to the therapeutic effects of nicotinic acid, including the inhibition of lipolysis in adipocytes and the modulation of inflammatory responses in immune cells.
Caption: GPR109A signaling pathway upon agonist binding.
In Vitro Efficacy and Experimental Protocols
To characterize the activity of this compound as a GPR109A agonist, a functional cell-based assay measuring the inhibition of cAMP production is essential.
Experimental Protocol: GPR109A-Mediated cAMP Inhibition Assay
This protocol describes the measurement of the compound's ability to inhibit forskolin-stimulated cAMP production in Human Embryonic Kidney 293 (HEK293) cells stably expressing human GPR109A.
-
Cell Culture: Culture HEK293 cells stably expressing human GPR109A in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for dose-response analysis.
-
Assay Procedure: a. Wash the cells with a serum-free medium. b. Add the serially diluted compound to the wells and incubate for 15-30 minutes at 37°C. c. Stimulate the cells with a known concentration of forskolin (an adenylyl cyclase activator) and incubate for a further 15-30 minutes. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Caption: Workflow for the GPR109A cAMP inhibition assay.
In Vivo Pharmacokinetics and Toxicology
As a major metabolite of the herbicide diflufenican, the in vivo behavior and toxicological profile of this compound are of significant interest. Regulatory assessments of diflufenican provide valuable data on this metabolite, often referred to as BCS-BT38895 in these documents.[5][8]
Summary of Available Toxicological Data:
Limited toxicological studies have been conducted on this specific metabolite. In short-term dietary studies in rats, the primary adverse effect observed was methemoglobinemia.[5][8] This indicates that the metabolite has a different toxicological profile than the parent compound, diflufenican.[5]
| Study | Species | Key Findings | NOAEL | Source |
| 14-Day Dietary | Rat | Methemoglobinemia | 16 mg/kg/day | [5] |
| 28-Day Dietary | Rat | Methemoglobinemia | 4 mg/kg/day | [5] |
| Acute Oral Toxicity | Rat | Low acute toxicity (LD50 >2000 mg/kg) | - | [5] |
Pharmacokinetic Considerations:
Bioanalytical Methods
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.
Representative LC-MS/MS Method Parameters:
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile is a common and effective method.[9]
-
Chromatography: Reversed-phase chromatography using a C18 column with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.[9]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and a suitable internal standard would need to be optimized.
Caption: General workflow for sample preparation for LC-MS/MS analysis.
Conclusion and Future Directions
This compound is a molecule with dual significance. As a potential GPR109A agonist, it warrants further investigation for its pharmacological properties, particularly in the context of metabolic and inflammatory diseases. Its identity as a major metabolite of diflufenican necessitates a thorough understanding of its toxicological profile for accurate environmental and human health risk assessments.
Future research should focus on:
-
Detailed in vivo pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.
-
Comprehensive in vivo efficacy studies in relevant disease models to validate its potential as a GPR109A agonist.
-
Further toxicological assessments to build a more complete safety profile.
-
Optimization of the synthetic route to enable larger-scale production for extensive research.
This technical guide provides a solid foundation for researchers to embark on further exploration of this promising and important compound.
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- Health Canada. (2024). Registration Decision RD2024-01, Diflufenican, SC500, SC600, and SC617. [Link]
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The Genesis of a Fenamate: An In-depth Technical Guide to the Discovery and History of Niflumic Acid
Introduction
In the vast armamentarium of non-steroidal anti-inflammatory drugs (NSAIDs), the fenamate class holds a significant position. These anthranilic acid derivatives have provided relief for millions suffering from pain and inflammation. This technical guide delves into the discovery and history of a prominent member of this class: 2-[3-(trifluoromethyl)phenoxy]nicotinic acid, known more commonly as niflumic acid. We will explore its synthesis, multifaceted mechanism of action, and the evolution of its therapeutic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important molecule.
Chapter 1: The Dawn of a New Anti-Inflammatory Agent: Discovery and Synthesis
The development of niflumic acid is rooted in the broader exploration of fenamates as potent anti-inflammatory agents. While the precise "eureka" moment of its discovery is not singular, its synthesis and subsequent investigation represent a significant advancement in the field.
A Historical Perspective on Fenamates
The journey to niflumic acid began with the structural elucidation and therapeutic exploration of related fenamate compounds. The core structure, N-phenylanthranilic acid, provided a versatile scaffold for medicinal chemists to modify in the pursuit of enhanced efficacy and improved safety profiles. The strategic incorporation of a trifluoromethyl group, a common bioisostere for a methyl group, was a key step in modulating the electronic and lipophilic properties of the molecule, often leading to increased potency and altered pharmacokinetic profiles.
The Synthesis of Niflumic Acid: A Step-by-Step Protocol
The primary route for the synthesis of niflumic acid is a classic example of the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This reaction forms the crucial C-N bond between the nicotinic acid backbone and the trifluoromethyl-substituted phenoxy group.
Experimental Protocol: Laboratory-Scale Synthesis of Niflumic Acid
Materials:
-
2-chloronicotinic acid
-
3-(Trifluoromethyl)phenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloronicotinic acid (1 equivalent), 3-(trifluoromethyl)phenol (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension. To this mixture, add a catalytic amount of copper(I) iodide (CuI) (approximately 5-10 mol%).
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing water and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the crude niflumic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification:
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure niflumic acid.
-
Causality in Experimental Design:
-
Choice of Reactants: 2-chloronicotinic acid serves as the electrophilic partner, with the chlorine atom being a good leaving group for nucleophilic aromatic substitution. 3-(Trifluoromethyl)phenol is the nucleophile.
-
Role of the Base: Potassium carbonate is a crucial base that deprotonates the phenol, generating the more nucleophilic phenoxide ion required for the reaction.
-
The Copper Catalyst: The Ullmann condensation is a copper-catalyzed reaction. Copper(I) iodide is a common and effective catalyst for this transformation, facilitating the coupling of the aryl halide and the nucleophile.[1]
-
Solvent Selection: DMF is a polar aprotic solvent that is well-suited for this reaction as it can dissolve the reactants and withstand the high reaction temperatures required.
-
Acidification: Acidification of the reaction mixture after completion is necessary to protonate the carboxylate salt of niflumic acid, causing it to precipitate out of the aqueous solution.
Diagram of the Ullmann Condensation for Niflumic Acid Synthesis
Caption: Ullmann condensation for the synthesis of niflumic acid.
Chapter 2: Unraveling the Mechanism of Action
Niflumic acid exerts its therapeutic effects through a dual mechanism, a characteristic that distinguishes it from many other NSAIDs. It not only inhibits the cyclooxygenase (COX) enzymes but also modulates the function of specific ion channels.
The Primary Target: Cyclooxygenase Inhibition
Like all traditional NSAIDs, the principal mechanism of action of niflumic acid is the inhibition of the COX enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5] By blocking the active site of these enzymes, niflumic acid effectively reduces the production of prostaglandins, thereby alleviating the symptoms of inflammatory conditions.[3]
Diagram of the Prostaglandin Synthesis Pathway and Niflumic Acid Inhibition
Caption: Inhibition of prostaglandin synthesis by niflumic acid.
A Secondary but Significant Role: Ion Channel Modulation
Beyond its effects on prostaglandin synthesis, niflumic acid is a well-documented modulator of various ion channels, most notably the calcium-activated chloride channels (CaCCs).[6][7] It has been shown to block these channels, which are involved in a variety of physiological processes, including smooth muscle contraction and epithelial secretion.[6][8] This ion channel blocking activity may contribute to its overall therapeutic profile, particularly its analgesic effects. Niflumic acid has been specifically shown to inhibit TMEM16A, a molecular component of CaCCs.[9]
Diagram of Niflumic Acid's Effect on Calcium-Activated Chloride Channels
Caption: Niflumic acid's inhibitory action on CaCCs.
Chapter 3: Characterization and Therapeutic Applications
The clinical utility of niflumic acid is a direct consequence of its physicochemical properties, pharmacokinetic profile, and its dual mechanism of action.
Physicochemical and Pharmacokinetic Profile
A comprehensive understanding of a drug's properties is paramount for its effective clinical use.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉F₃N₂O₂ | [10] |
| Molar Mass | 282.22 g/mol | [10] |
| Melting Point | 203-204 °C | [10][11] |
| Water Solubility | 19 mg/L (at 25 °C) | [11] |
| pKa | 2.26, 4.44 | [12] |
| LogP | 4.43 | [11] |
| Plasma Half-life | ~2 hours | [13] |
| Plasma Clearance | 45 ml/min | [13] |
| Volume of Distribution | 0.12 L/kg | [13] |
| Bioavailability | Close to 100% | [13] |
Therapeutic Indications and Clinical Evolution
Niflumic acid is primarily indicated for the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[3] Its analgesic properties also make it effective for the management of joint and muscular pain.[10] Clinical studies have demonstrated its efficacy in treating acute conditions like uncomplicated ankle sprains.
The development of topical formulations, such as gels, has expanded its therapeutic applications, allowing for localized treatment of inflammation and pain with potentially reduced systemic side effects.
Chapter 4: Modern Research and Future Directions
The unique dual mechanism of action of niflumic acid continues to attract the interest of researchers. Its ability to modulate ion channels has led to investigations into its potential utility in other therapeutic areas beyond inflammation, including certain types of cancer and respiratory diseases.[14][15] The synthesis of novel niflumic acid derivatives remains an active area of research, with the goal of developing compounds with enhanced potency, selectivity, and improved safety profiles.[14][15][16][17]
Conclusion
From its synthesis via the Ullmann condensation to its dual-action mechanism involving both COX inhibition and ion channel modulation, niflumic acid stands as a noteworthy molecule in the landscape of anti-inflammatory therapeutics. Its history underscores the importance of rational drug design and the continuous exploration of established molecules for new therapeutic possibilities. For researchers and drug development professionals, the story of niflumic acid serves as a compelling case study in the enduring legacy and future potential of the fenamate class of drugs.
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A Technical Guide to 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid: Structure, Synthesis, and Applications
Abstract: This document provides a comprehensive technical overview of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid, a fluorinated heterocyclic compound of significant interest in analytical chemistry and drug discovery. The guide details its chemical identity, including IUPAC nomenclature and structure, summarizes its key physicochemical properties, and proposes a representative synthetic pathway. Primary applications are discussed, with a focus on its role as a major metabolite of the herbicide Diflufenican and its use as a research chemical. Safety protocols and handling guidelines are also provided, making this a vital resource for researchers, chemists, and professionals in drug development.
Chemical Identity and Structure
This compound is a pyridinecarboxylic acid derivative characterized by a phenoxy linkage substituted with a trifluoromethyl group. This combination of a nicotinic acid scaffold, an ether linkage, and a trifluoromethyl moiety imparts specific chemical and biological properties to the molecule.
Nomenclature and Identification
-
IUPAC Name : 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid[1].
-
Common Name : this compound.
-
Synonyms : 3-[(3-Carboxypyridin-2-yl)oxy]benzotrifluoride, Diflufenican metabolite AE B107137[1][2].
Molecular Structure
The core structure consists of a nicotinic acid (pyridine-3-carboxylic acid) ring. The hydrogen at the 2-position is substituted with a 3-(trifluoromethyl)phenoxy group via an ether bond.
-
SMILES : OC(=O)c1cccnc1Oc2cccc(c2)C(F)(F)F.
-
InChI Key : OBRGOFGSXWAVNZ-UHFFFAOYSA-N[1].
Physicochemical and Computed Properties
The physicochemical profile of a compound is critical for predicting its behavior in biological and chemical systems. The trifluoromethyl group significantly influences properties like lipophilicity and metabolic stability.
| Property Name | Value | Source |
| Molecular Weight | 283.20 g/mol | PubChem[1] |
| XLogP3-AA | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
Synthesis and Purification
While this compound is commercially available as a research chemical, understanding its synthesis is crucial for novel applications or structural modifications. A common and effective method for constructing the core diaryl ether linkage is through a nucleophilic aromatic substitution (SₙAr) reaction.
Proposed Synthesis Workflow
The synthesis involves the reaction of an activated halo-pyridine, such as 2-chloronicotinic acid, with 3-(trifluoromethyl)phenol in the presence of a base. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group on the pyridine ring facilitates the displacement of the chloride by the phenoxide nucleophile.
Representative Experimental Protocol
This protocol is a representative example and may require optimization.
-
Reaction Setup : To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid (1.0 eq), 3-(trifluoromethyl)phenol (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Rationale: An excess of the phenol and base ensures the complete consumption of the limiting starting material. The base is crucial for deprotonating the phenol to generate the more potent phenoxide nucleophile.
-
-
Solvent Addition : Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reactants.
-
Rationale: Polar aprotic solvents are ideal for SₙAr reactions as they solvate the cation (K⁺) but not the nucleophile, increasing its reactivity.
-
-
Heating : Heat the reaction mixture to 100–150 °C and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup : After completion, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~2-3. This step protonates the carboxylate, causing the product to precipitate.
-
Rationale: Acidification is necessary to convert the salt of the carboxylic acid product into its neutral, less water-soluble form, facilitating its isolation.
-
-
Extraction : Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) : To confirm the structural connectivity and the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS) : To verify the molecular weight.
-
Infrared (IR) Spectroscopy : To identify functional groups like the carboxylic acid (O-H and C=O stretches) and the C-O-C ether linkage.
Biological Context and Applications
The primary significance of this compound stems from its relationship to agrochemicals and its potential utility as a scaffold in medicinal chemistry.
Pesticide Metabolite
This compound is a known environmental transformation product, or metabolite, of the herbicide Diflufenican [1]. Diflufenican is a widely used selective herbicide for pre-emergence and early post-emergence control of broad-leaved weeds. Therefore, this compound serves as a critical analytical standard for environmental monitoring and toxicological studies to detect and quantify Diflufenican residues in soil, water, and biological samples.
Role in Medicinal Chemistry and Drug Design
While not an active drug itself, the structural motifs within the molecule are highly relevant in drug development.
-
Trifluoromethyl Group : The CF₃ group is a bioisostere for groups like methyl and isopropyl but offers distinct advantages. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, binding affinity, and cell membrane permeability[3]. This makes it a favored substituent for deactivating aromatic rings against metabolic oxidation[3].
-
Nicotinic Acid Scaffold : Nicotinic acid (Vitamin B3) and its derivatives are precursors to essential coenzymes (NAD and NADP) and are found in numerous biologically active compounds[4]. The pyridine ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.
The combination of these features makes this compound a valuable building block or fragment for the synthesis of new chemical entities in drug discovery programs. It is often used as a research chemical for these purposes[5].
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards that require careful handling.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed[1]. |
| Skin Sensitization (Category 1) | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction[1][6]. |
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Precautionary Statements : P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor).
Storage
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound with dual importance. It is a key analytical marker for the environmental monitoring of the herbicide Diflufenican and a valuable research tool in synthetic and medicinal chemistry. Its structure, featuring a trifluoromethylated phenoxy group linked to a nicotinic acid core, provides a unique combination of properties that are highly sought after in the design of modern pharmaceuticals. A thorough understanding of its synthesis, properties, and safety is essential for any scientist working with this versatile chemical.
References
- PubChem. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. National Center for Biotechnology Information.
- Kiss, L. E., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-7.
- Kiss, L. E., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar.
- ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.
- Sieniawska, E., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(23), 7352.
- Bodo, C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5565.
- Wikipedia. Fluoxetine.
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"2-[3-(Trifluoromethyl)phenoxy]nicotinic acid" physical and chemical characteristics
An In-Depth Technical Guide to 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid
Introduction
This compound is a synthetic organic compound featuring a trifluoromethyl-substituted phenoxy group attached to a nicotinic acid core. As a derivative of nicotinic acid (Niacin, Vitamin B3), it holds significant interest for researchers in medicinal chemistry and drug development. Its structural similarity to known pharmacological agents, such as non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class and lipid-modifying agents, positions it as a valuable scaffold for exploring new therapeutic agents. This guide provides a comprehensive overview of its physical and chemical characteristics, potential pharmacological mechanisms, and established methodologies for its synthesis and analysis.
Identified by the CAS Number 36701-89-0 , this compound is also known by its IUPAC name, 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid.[1] Its unique combination of a pyridine carboxylic acid moiety and a trifluoromethylphenyl ether group suggests a potential for complex biological interactions, making a thorough understanding of its properties essential for its application in research.
Physicochemical Characteristics
The molecular structure and properties of a compound are fundamental to its behavior in both chemical and biological systems. These characteristics dictate its reactivity, solubility, and ability to interact with biological targets.
Structural and Molecular Data
The core structure consists of a nicotinic acid (pyridine-3-carboxylic acid) backbone. A phenoxy ether linkage at the 2-position connects it to a benzene ring substituted with a trifluoromethyl (-CF3) group at the meta-position. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the phenoxy ring, which in turn affects the overall molecule.
// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O1 [label="O"]; C6 [label="C"]; O2 [label="O"]; O3 [label="O"]; H1 [label="H"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"];
// Define positions (adjust as needed for better layout) N1 [pos="0,0!"]; C1 [pos="-0.87,-0.5!"]; C2 [pos="-0.87,-1.5!"]; C3 [pos="0,-2!"]; C4 [pos="0.87,-1.5!"]; C5 [pos="0.87,-0.5!"]; O1 [pos="1.74,0!"]; C6 [pos="-1.74,-2!"]; O2 [pos="-2.61,-1.5!"]; O3 [pos="-1.74,-3!"]; H1 [pos="-2.61,-3.5!"]; C7 [pos="2.61,-0.5!"]; C8 [pos="3.48,0!"]; C9 [pos="4.35,-0.5!"]; C10 [pos="4.35,-1.5!"]; C11 [pos="3.48,-2!"]; C12 [pos="2.61,-1.5!"]; C13 [pos="5.22,-2!"]; F1 [pos="6.09,-1.5!"]; F2 [pos="5.22,-3!"]; F3 [pos="6.09,-2.5!"];
// Define bonds N1 -- C1; N1 -- C5; C1 -- C2; C2 -- C3; C2 -- C6; C3 -- C4; C4 -- C5;
C5 -- O1; O1 -- C7;
C6 -- O2; C6 -- O3; O3 -- H1;
C7 -- C8; C7 -- C12; C8 -- C9; C9 -- C10; C10 -- C11; C10 -- C13; C11 -- C12;
C13 -- F1; C13 -- F2; C13 -- F3;
// Add double bonds for aromatic rings edge [style=double]; C1 -- N1; C2 -- C3; C4 -- C5; C7 -- C8; C9 -- C10; C11 -- C12; } }
Caption: Chemical structure of this compound.
Quantitative Properties Summary
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 36701-89-0 | [2][3] |
| Molecular Formula | C₁₃H₈F₃NO₃ | [2] |
| Molecular Weight | 283.20 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 156-159 °C | [4] |
| IUPAC Name | 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | [1] |
| SMILES String | OC(=O)c1cccnc1Oc2cccc(c2)C(F)(F)F | |
| InChI Key | OBRGOFGSXWAVNZ-UHFFFAOYSA-N | |
| XLogP3-AA | 3.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
Pharmacology and Mechanism of Action
While direct pharmacological studies on this compound are not extensively published, its mechanism of action can be inferred from its structural relationship to two well-characterized classes of drugs: nicotinic acid derivatives and fenamates.
Relationship to Nicotinic Acid (Niacin)
Nicotinic acid is a well-established lipid-lowering agent that primarily acts by activating the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[5][6] This receptor is highly expressed in adipocytes (fat cells).
Postulated Mechanism: Activation of GPR109A in adipocytes inhibits adenylate cyclase, leading to decreased intracellular cAMP levels. This reduces the activity of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides and the subsequent release of free fatty acids into the bloodstream.[7] A lower flux of free fatty acids to the liver results in reduced hepatic synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), a precursor to LDL ("bad") cholesterol.[7] It is plausible that this compound acts as an agonist at this receptor, initiating a similar cascade.
Caption: Postulated signaling pathway via GPR109A activation.
Relationship to Fenamates (Niflumic Acid)
The structure also bears resemblance to niflumic acid (2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid), an NSAID.[8] Fenamates primarily function by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which are critical for the synthesis of prostaglandins involved in inflammation and pain.[9][10] Niflumic acid is also known to block calcium-activated chloride channels (CaCC).[11] The key structural difference is the ether (-O-) linkage in the target compound versus the amino (-NH-) linkage in niflumic acid. While this changes the geometry and electronic properties, a shared potential for anti-inflammatory activity cannot be ruled out and warrants investigation.
Synthesis and Analytical Methodologies
Robust methods for synthesis and analysis are crucial for obtaining high-purity material for research and ensuring reproducible results.
Synthetic Pathway: Ullmann Condensation
A common and effective method for synthesizing diaryl ethers is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. For this compound, this would involve the reaction of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol.
Caption: Synthetic workflow via Ullmann Condensation.
Analytical Workflow: Purity and Identity Confirmation
A multi-step analytical workflow is required to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.
Caption: Standard analytical workflow for compound validation.
Experimental Protocol: HPLC Purity Analysis
This protocol provides a robust method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%. The method is considered self-validating if the peak shape is symmetrical and resolution from impurities is >1.5.
-
Expected NMR Spectral Features
Based on its structure and data from analogous compounds, the following NMR signals can be anticipated:[12]
-
¹H NMR: A broad singlet for the carboxylic acid proton (>10 ppm), multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on both the pyridine and phenyl rings, with distinct coupling patterns (doublets, triplets, doublets of doublets) revealing their connectivity.
-
¹³C NMR: A signal for the carboxyl carbon (~165-170 ppm), multiple signals in the aromatic region (110-160 ppm), and a characteristic quartet for the trifluoromethyl carbon (due to C-F coupling).
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.
Safety, Handling, and Storage
Proper handling is essential due to the compound's potential biological activity and hazardous properties.
GHS Hazard Classification
Safety data indicates that this compound is hazardous.[1]
| Hazard Information | Details |
| Pictogram(s) | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statement(s) | H301: Toxic if swallowed. H317: May cause an allergic skin reaction. |
| Precautionary Statement(s) | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
Source: Sigma-Aldrich, PubChem.[1]
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[14]
-
Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.[15]
Applications and Research Interest
The primary value of this compound lies in its potential as a molecular probe and a building block for drug discovery.
-
Medicinal Chemistry: It serves as a lead compound for the development of novel GPR109A agonists with potentially improved side-effect profiles (e.g., reduced flushing) compared to niacin.
-
Agrochemical Research: The compound has been identified as an environmental transformation product and metabolite of the herbicide Diflufenican, making it relevant for environmental and toxicological studies.[1]
-
Chemical Synthesis: It is a useful reagent and intermediate for creating more complex molecules containing the trifluoromethyl-phenoxy-pyridine scaffold.[16][17]
By providing a unique combination of established pharmacophores, this compound represents a promising starting point for the development of new chemical entities in both pharmaceutical and agricultural science.
References
- Pharmapproach. (2020). NIFLUMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
- National Center for Biotechnology Information. (n.d.). Niflumic Acid. PubChem Compound Database.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). niflumic acid.
- National Center for Biotechnology Information. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. PubChem Compound Database.
- Kiss, L. E., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters.
- Semantic Scholar. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.
- Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Current Atherosclerosis Reports.
- IOSR Journals. (n.d.). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique.
- Wikipedia. (n.d.). Nicotinic acid.
- ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.
- National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)pyridine-3-carboxylic acid. PubChem Compound Database.
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology.
- Google Patents. (n.d.). CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.
- Wikipedia. (n.d.). Fluoxetine.
- The Royal Society of Chemistry. (n.d.). Nitrilation of Carboxylic Acids by PIII/PV Catalysis.
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Corcoran, O., et al. (1997). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Journal of Pharmaceutical and Biomedical Analysis.
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A Technical Guide to the Analysis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid, a Key Metabolite of Diflufenican
Abstract: This technical guide provides an in-depth examination of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid, a significant metabolite of the herbicide Diflufenican. The document details the metabolic transformation of the parent compound, presents a comparative analysis of their physicochemical properties, and offers comprehensive, field-proven protocols for its extraction, detection, and quantification. Methodologies discussed include Solid-Phase Extraction (SPE), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The guide is intended for researchers, analytical scientists, and drug development professionals involved in environmental monitoring, toxicology, and regulatory compliance.
Introduction: The Significance of Metabolite Analysis
Diflufenican (DFF) is a selective contact and residual herbicide widely used for the control of broad-leaved weeds in cereal crops and other agricultural applications.[1][2][3] Its mode of action involves the inhibition of carotenoid biosynthesis, a critical process for photosynthesis, which leads to the characteristic bleaching of target weeds.[2][3][4][5] As with any xenobiotic introduced into the environment, understanding the fate and behavior of Diflufenican is paramount for a comprehensive assessment of its environmental impact and toxicological risk.
The metabolic breakdown of a parent pesticide can result in compounds with different physicochemical properties, persistence, and toxicity. Therefore, the study of these metabolites is not merely an academic exercise but a critical component of regulatory safety assessment.[6] One of the primary and most significant metabolites of Diflufenican is This compound (also known by its reference code AE B107137).[5][7][8][9] This guide focuses specifically on this metabolite, providing the technical foundation necessary for its robust and accurate analysis.
Physicochemical and Toxicological Profiles
An understanding of the chemical properties of both the parent compound and its metabolite is fundamental to developing effective analytical strategies. The transformation from a carboxamide (Diflufenican) to a carboxylic acid (the metabolite) results in significant changes in polarity, solubility, and acidic character, which directly influence choices in sample preparation and chromatographic separation.
Comparative Physicochemical Properties
The following table summarizes the key properties of Diflufenican and its primary acid metabolite.
| Property | Diflufenican | This compound | Rationale for Analytical Relevance |
| IUPAC Name | N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide[2][5] | 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid[8] | Defines the precise chemical structure for mass spectrometric identification. |
| Chemical Formula | C₁₉H₁₁F₅N₂O₂[2] | C₁₃H₈F₃NO₃[10][11] | Used to calculate exact mass for high-resolution mass spectrometry (HRMS). |
| Molar Mass | 394.30 g/mol [2] | 283.20 g/mol [10][11] | Essential for preparing standard solutions and for mass spectrometer settings. |
| CAS Number | 83164-33-4[2] | 36701-89-0[12][10] | Provides a unique identifier for database searches and procurement. |
| Water Solubility | Insoluble (<0.05 mg/L)[2] | Data not specified, but expected to be higher than DFF due to the carboxylic acid group. | Critically affects extraction efficiency and choice of chromatographic technique. |
| Log Kow | 4.2[4] | 3.1 (XLogP3-AA)[8] | Indicates a shift from very hydrophobic (DFF) to moderately hydrophobic (metabolite), influencing retention in reversed-phase LC. |
Toxicological Summary
Regulatory agencies evaluate the toxicity of both the parent pesticide and its significant metabolites.[6] A comparison reveals important differences in their hazard profiles.
| Compound | Key Toxicological Endpoints | GHS Hazard Classification |
| Diflufenican | Low mammalian toxicity (Oral LD₅₀, rat: >5000 mg/kg).[2] Not irritating to skin or eyes.[2] | GHS09: Environmental hazard.[2] |
| This compound | Toxic if swallowed.[8] May cause an allergic skin reaction.[8][13] Causes serious eye irritation and skin irritation.[13][14] | GHS06: Toxic (Danger signal word).[8][10] Acute Tox. 3 (Oral), Skin Sens. 1.[8][10] |
The increased acute oral toxicity of the metabolite underscores the necessity of its accurate quantification for human health risk assessment.
Metabolic Pathway: Formation of the Acid Metabolite
In both soil and biological systems like cereals, Diflufenican undergoes metabolic degradation.[2][7] The primary pathway leading to the formation of this compound is the hydrolysis of the amide bond .[7] This biotransformation cleaves the N-(2,4-difluorophenyl) group, converting the carboxamide functional group into a carboxylic acid. This process effectively mineralizes the parent compound, with studies showing degradation of all three rings of Diflufenican into carbon dioxide over time.[7]
Another major metabolite, 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide (AE 0542291), is formed through the loss of the 2,4-difluorophenyl ring, representing an intermediate step before complete hydrolysis to the nicotinic acid derivative.[7][9]
Analytical Methodologies
The accurate quantification of this compound in complex matrices such as soil, water, and biological tissues requires robust and sensitive analytical methods. The choice of technique is dictated by the metabolite's chemical properties, the required detection limits, and the nature of the sample matrix.
Sample Preparation: Solid-Phase Extraction (SPE)
Expertise & Experience: The goal of sample preparation is to isolate the analyte of interest from interfering matrix components and to concentrate it to a level suitable for instrumental analysis. Given the moderately polar nature of the carboxylic acid metabolite, Solid-Phase Extraction (SPE) is a highly effective technique.[15][16] A reversed-phase sorbent (like C18) or a polymer-based sorbent is typically effective. The pH of the sample is a critical parameter; to ensure the carboxylic acid is in its neutral, less polar form for efficient retention on a reversed-phase sorbent, the sample should be acidified to a pH at least 2 units below the pKa of the analyte.
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Spectroscopic Characterization of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid: A Technical Guide
Introduction
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is a complex organic molecule of significant interest in medicinal chemistry and drug development. Its structural features, comprising a nicotinic acid core linked to a trifluoromethyl-substituted phenoxy group, give rise to a unique physicochemical profile. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, optimizing its properties, and ensuring its quality and purity during synthesis and formulation. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering insights into spectral interpretation and outlining standardized protocols for data acquisition.
The molecular structure of this compound, with the IUPAC name 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid, has a molecular formula of C₁₃H₈F₃NO₃ and a molecular weight of 283.20 g/mol .[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete structural assignment can be achieved.
¹H NMR Spectroscopy: Predicted Analysis
The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the protons on the nicotinic acid ring and the trifluoromethylphenoxy group. The chemical shifts are influenced by the electron-withdrawing or donating nature of the substituents and the overall electronic environment of the molecule.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Nicotinic Acid) | 8.2 - 8.4 | dd | ~4.8, 1.8 |
| H-4 (Nicotinic Acid) | 8.0 - 8.2 | dd | ~7.8, 1.8 |
| H-5 (Nicotinic Acid) | 7.3 - 7.5 | dd | ~7.8, 4.8 |
| H-2' (Phenoxy) | 7.6 - 7.8 | s | - |
| H-4' (Phenoxy) | 7.5 - 7.7 | d | ~7.9 |
| H-5' (Phenoxy) | 7.4 - 7.6 | t | ~7.9 |
| H-6' (Phenoxy) | 7.3 - 7.5 | d | ~7.9 |
| COOH | > 10 | br s | - |
Causality behind Predictions: The predicted chemical shifts are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. For instance, the protons on the nicotinic acid ring are expected to be deshielded due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. The protons on the phenoxy ring will be influenced by the trifluoromethyl group, which is a strong electron-withdrawing group, leading to downfield shifts. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift due to hydrogen bonding and chemical exchange.
Experimental Protocol for ¹H NMR Spectroscopy:
A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.
-
-
Data Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration).
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities and coupling constants to establish the connectivity of the protons.
-
Logical Relationship Diagram for ¹H NMR Analysis:
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Predicted Analysis
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environment.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 170 |
| C-2 (Nicotinic Acid) | 158 - 162 |
| C-6 (Nicotinic Acid) | 150 - 154 |
| C-4 (Nicotinic Acid) | 140 - 144 |
| C-1' (Phenoxy) | 155 - 159 |
| C-3' (Phenoxy) | 130 - 134 (q, J ≈ 32 Hz) |
| C-5' (Phenoxy) | 129 - 133 |
| CF₃ | 122 - 126 (q, J ≈ 272 Hz) |
| C-5 (Nicotinic Acid) | 120 - 124 |
| C-3 (Nicotinic Acid) | 118 - 122 |
| C-4' (Phenoxy) | 123 - 127 |
| C-6' (Phenoxy) | 119 - 123 |
| C-2' (Phenoxy) | 117 - 121 |
Causality behind Predictions: The chemical shifts are predicted based on the known ranges for similar functional groups.[3][4][5][6] The carboxylic acid carbonyl carbon is expected to be the most downfield signal. The carbons of the nicotinic acid and phenoxy rings will appear in the aromatic region (110-160 ppm). The carbon attached to the trifluoromethyl group (C-3') and the trifluoromethyl carbon itself will exhibit quartet multiplicity due to coupling with the three fluorine atoms.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.
-
-
Instrument Setup:
-
Use a broadband probe tuned to the ¹³C frequency.
-
Lock and shim the spectrometer as for ¹H NMR.
-
-
Data Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing ¹H-¹³C coupling.
-
Set a wider spectral width (typically 0-220 ppm).
-
A larger number of scans (ns) will be required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
A relaxation delay (d1) of 2-5 seconds is recommended for quantitative analysis, though shorter delays are often used for routine qualitative spectra.[7]
-
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Identify the number of signals to determine the number of unique carbon environments.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong |
| C-O (Ether) | Asymmetric Stretching | 1280 - 1200 | Strong |
| C-F (Trifluoromethyl) | Stretching | 1350 - 1150 | Strong |
| O-H (Carboxylic Acid) | Bending | 1440 - 1395 | Medium |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium |
Causality behind Predictions: The presence of a carboxylic acid will result in a very broad O-H stretching band due to hydrogen bonding and a strong C=O stretching absorption.[8][9][10][11] The aromatic rings will show characteristic C=C and C-H stretching vibrations. The C-O-C ether linkage and the C-F bonds of the trifluoromethyl group will also give rise to strong, characteristic absorption bands.
Experimental Protocol for FT-IR Spectroscopy (Solid Sample):
-
Sample Preparation (Thin Solid Film):
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract any atmospheric interference (e.g., CO₂, H₂O).
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and correlate them to the functional groups present in the molecule.
-
Workflow for FT-IR Analysis:
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An In-Depth Technical Guide to the Solubility of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid (Niflumic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Niflumic Acid and Its Solubility
Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1][2] It is primarily used as an analgesic and anti-inflammatory agent for the treatment of rheumatoid arthritis.[3][4] Beyond its established clinical use, niflumic acid is a valuable tool in experimental biology due to its activity as a chloride channel blocker and its effects on GABA-A and NMDA receptors.[1][5]
From a pharmaceutical standpoint, solubility is a critical physicochemical parameter that profoundly influences a drug's bioavailability and therapeutic efficacy. For a drug to be absorbed, it must first dissolve in the physiological fluids. Niflumic acid is categorized as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low aqueous solubility and high permeability.[6] This classification underscores the importance of understanding and optimizing its solubility to ensure consistent and effective drug delivery.
This guide aims to provide a detailed exploration of the solubility of niflumic acid, offering both theoretical insights and practical methodologies for its assessment.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its molecular structure and the interplay of various physicochemical properties. For niflumic acid, the following are of particular importance:
-
Chemical Structure: Niflumic acid is an aromatic carboxylic acid and a member of the pyridine family.[2][4] Its structure comprises a nicotinic acid moiety linked to a 3-(trifluoromethyl)phenoxy group.[4] This combination of a polar carboxylic acid group and a lipophilic trifluoromethylphenyl group results in its characteristic solubility profile.
-
Molecular Weight: The molecular weight of niflumic acid is 282.22 g/mol .[3][4]
-
pKa: The acid dissociation constant (pKa) is a measure of the acidity of a compound. Niflumic acid has two reported pKa values: approximately 2.26 and 4.44.[1][2] These values indicate that it is a weak acid, and its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.
-
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The reported LogP value for niflumic acid is around 4.43, indicating a high degree of lipophilicity.[4][7] This contributes to its poor solubility in aqueous media.
-
Melting Point: The melting point of niflumic acid is approximately 203-204 °C.[2][4][5] A high melting point often correlates with lower solubility due to the stronger intermolecular forces in the crystal lattice that must be overcome for dissolution.
Theoretical Framework of Solubility
The dissolution of a solid in a liquid solvent is a thermodynamic process governed by the free energy change of the system. For a molecule like niflumic acid, its solubility in a given solvent is a function of several factors:
-
"Like Dissolves Like": This principle suggests that substances with similar polarities are more likely to be soluble in each other. Niflumic acid, with its polar carboxylic acid group and a large non-polar region, exhibits amphiphilic character. Consequently, its solubility is expected to be higher in semi-polar organic solvents that can interact with both parts of the molecule.
-
pH-Dependent Solubility: As a weak acid, the solubility of niflumic acid in aqueous solutions is highly influenced by pH. According to the Henderson-Hasselbalch equation, at a pH below its pKa, the un-ionized form of the acid will predominate, which is generally less soluble. As the pH increases above the pKa, the ionized carboxylate form becomes more prevalent, leading to a significant increase in aqueous solubility due to the ion-dipole interactions with water molecules.
-
Solvent Properties: The ability of a solvent to act as a hydrogen bond donor or acceptor, its dielectric constant, and its overall polarity all play a crucial role in its capacity to dissolve niflumic acid.
Experimental Determination of Solubility
Accurate determination of solubility is paramount in drug development. Two common methods are employed: kinetic and thermodynamic solubility assays.
Experimental Workflow for Solubility Determination
The following diagram outlines a generalized workflow for determining the solubility of niflumic acid.
Sources
- 1. Niflumic acid | 4394-00-7 [chemicalbook.com]
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An In-depth Technical Guide to 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid: Synthesis, Biological Evaluation, and Relationship to Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid, a structurally distinct derivative of nicotinic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs, particularly 2-phenoxynicotinic acid and 2-anilinonicotinic acid derivatives (such as niflumic acid), to project its likely chemical and biological properties. This guide details a representative synthetic approach, outlines key biological assays for its characterization, and explores its relationship within the broader class of nicotinic acid derivatives. The content is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate this and similar compounds in a drug discovery and development context.
Introduction: The Enduring Legacy of Nicotinic Acid and the Rationale for its Derivatization
Nicotinic acid, or niacin (Vitamin B3), is a fundamental biomolecule, serving as a precursor to the coenzymes NAD and NADP.[1][2] In pharmacological doses, it has been a cornerstone in the management of dyslipidemia for over half a century, valued for its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][3] Its primary mechanism for these lipid-modifying effects is the activation of the G-protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2).[4][5]
Despite its efficacy, the clinical use of nicotinic acid is often limited by side effects, most notably a cutaneous flushing reaction.[1] This has driven extensive research into the development of derivatives that retain the therapeutic benefits while minimizing adverse effects. Furthermore, the nicotinic acid scaffold has proven to be a versatile platform for discovering compounds with a wide range of biological activities beyond lipid modulation, including anti-inflammatory, analgesic, and anticancer properties.[6][7][8]
This compound represents a specific modification of the core nicotinic acid structure, incorporating a trifluoromethylphenoxy group at the 2-position. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and receptor binding affinity.[9] The phenoxy linker, as opposed to the amino linker in fenamic acid-type non-steroidal anti-inflammatory drugs (NSAIDs), alters the molecule's conformational flexibility and electronic properties, which can significantly impact its biological target profile and pharmacological effects.
This guide will explore the synthesis, potential biological activities, and the relationship of this compound to its parent compound and other key derivatives, providing a technical framework for its scientific investigation.
Synthesis and Characterization
Representative Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a classic method for forming carbon-oxygen bonds between an aryl halide and an alcohol or phenol. In this case, 2-chloronicotinic acid would be coupled with 3-(trifluoromethyl)phenol in the presence of a copper catalyst and a base.
Detailed Experimental Protocol (Representative)
The following protocol is a generalized procedure for the Ullmann condensation to synthesize 2-aryloxynicotinic acids and should be optimized for the specific synthesis of this compound.
Materials:
-
2-Chloronicotinic acid
-
3-(Trifluoromethyl)phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1 equivalent), 3-(trifluoromethyl)phenol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Pour the filtrate into water and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., carboxylic acid, ether).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Projected Biological Activities and Targets
Based on the structural similarities to other nicotinic acid derivatives, this compound is predicted to exhibit a range of biological activities. The primary targets of interest include GPR109A, nicotinic acetylcholine receptors (nAChRs), and cyclooxygenase (COX) enzymes.
GPR109A Agonism
The presence of the nicotinic acid core suggests that this compound is a potential agonist for GPR109A. Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in lipolysis.[4] In immune cells, GPR109A activation has been shown to have anti-inflammatory effects.[10]
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The structural resemblance to nicotine also suggests potential interactions with nAChRs. These ligand-gated ion channels are involved in a wide range of physiological processes in the central and peripheral nervous systems.[11] Depending on the specific subtype and the nature of the interaction (agonist or antagonist), modulation of nAChRs could lead to various neurological effects.
Anti-inflammatory and Analgesic Activity
Many 2-substituted nicotinic acid derivatives, particularly those with an amino linkage at the 2-position (fenamates), are potent NSAIDs that act by inhibiting COX enzymes.[12] Studies on 2-phenoxynicotinic acid hydrazides have also demonstrated analgesic and anti-inflammatory properties with some level of COX inhibition.[12] It is therefore plausible that this compound could exhibit similar activities.
Experimental Workflows for Biological Characterization
A systematic biological evaluation of this compound would involve a series of in vitro assays to determine its primary targets and functional activity.
GPR109A Activation Assay (cAMP Measurement)
This assay determines the functional activity of the compound at the GPR109A receptor by measuring its effect on intracellular cAMP levels.[4]
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR109A in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Treatment: Add the compound dilutions to the cells and incubate.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase, thereby increasing cAMP levels.
-
Detection: Lyse the cells and add cAMP detection reagents (e.g., using a commercial cAMP assay kit).
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the EC50 value of the compound.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay measures the affinity of the compound for different nAChR subtypes using a competitive radioligand binding format.[11]
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK cells stably expressing the desired nAChR subtype (e.g., α4β2).
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled nAChR ligand (e.g., [³H]epibatidine), and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow for competitive binding.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the compound and calculate the Ki (inhibition constant).
Cyclooxygenase (COX) Inhibition Assay
This assay assesses the inhibitory activity of the compound against COX-1 and COX-2 isoforms.[13]
Protocol:
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Setup: In a 96-well plate, incubate the enzyme with the test compound at various concentrations.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition and determine the selectivity index (IC50 COX-2 / IC50 COX-1).
Structure-Activity Relationship (SAR) and Comparison with Nicotinic Acid and its Derivatives
The biological activity of this compound can be rationalized by considering the contributions of its different structural components in comparison to nicotinic acid and other derivatives.
| Compound | 2-Position Substituent | Linker | Key Biological Activities |
| Nicotinic Acid | -H | - | GPR109A agonism, lipid-lowering |
| Niflumic Acid | 3-(Trifluoromethyl)phenyl | -NH- | COX inhibition, anti-inflammatory, analgesic |
| This compound | 3-(Trifluoromethyl)phenyl | -O- | Projected: GPR109A agonism, potential COX inhibition and anti-inflammatory activity |
Key SAR Insights:
-
Carboxylic Acid Moiety: The carboxylic acid group is crucial for the interaction with GPR109A, likely forming an ionic bond with a key arginine residue in the binding pocket.[5] This group is also important for the activity of many NSAIDs.
-
Pyridine Ring: The pyridine ring serves as the core scaffold and its electronic properties can influence the pKa of the carboxylic acid and the overall binding to the target protein.
-
2-Position Substituent: The nature of the substituent at the 2-position is a major determinant of the biological activity profile.
-
An amino linker (-NH-), as in the fenamates, generally confers potent COX inhibitory activity.
-
An ether linker (-O-), as in the title compound, is expected to alter the torsional angle between the pyridine and phenyl rings compared to the amino linker, which will likely influence binding to COX enzymes and other targets.
-
-
Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring can enhance binding affinity through various non-covalent interactions and improve pharmacokinetic properties such as metabolic stability and membrane permeability.
Conclusion and Future Directions
This compound is a compelling molecule for further investigation within the landscape of nicotinic acid derivatives. Based on its structural features, it is hypothesized to be a GPR109A agonist with potential anti-inflammatory and analgesic properties. This technical guide provides a foundational framework for its synthesis and biological characterization.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol for this compound.
-
Comprehensive Biological Profiling: Systematic screening against a panel of relevant targets, including GPR109A, various nAChR subtypes, and COX isoforms, to elucidate its primary mechanism of action and selectivity.
-
In Vivo Evaluation: Following promising in vitro results, assessment of its efficacy and safety in relevant animal models of dyslipidemia, inflammation, and pain.
-
Pharmacokinetic Studies: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-likeness.
By pursuing these lines of investigation, the scientific community can fully elucidate the therapeutic potential of this compound and contribute to the ongoing development of novel therapeutics derived from the versatile nicotinic acid scaffold.
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- Ghorab, M. M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), 2300250. [Link]
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- El-Sayed, M. A., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]
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- Wang, Y., et al. (2021). GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy.
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- Chinese Patent CN109467532B. (2020). Preparation method of 4-trifluoromethyl nicotinic acid.
- Sharma, S., et al. (2021). Copper catalyzed C−N cross coupling with aryl boronic acids.
- European Patent EP1340747A1. (2003). Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.
- Wujec, M., et al. (2021).
- Wujec, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
- US Patent 4,956,388. (1990). Certain (phenoxy)(pyridyl)propanamine antidepressant compounds. [Link]
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- Reddy, C. R., et al. (2021). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. The Journal of Organic Chemistry, 86(17), 11848-11857. [Link]
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An In-depth Technical Guide to the Commercial Availability of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid for Research
Introduction: The Strategic Value of a Fluorinated Nicotinic Acid Derivative
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate key physicochemical properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2] 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid (CAS No. 36701-89-0) is a chemical entity that marries the biologically relevant nicotinic acid core with a trifluoromethyl-substituted phenoxy moiety.[3][4][5][6][7] This structure makes it a valuable building block and research tool for scientists developing novel therapeutics and specialized agrochemicals.[1][8][9]
This guide provides research professionals with a comprehensive overview of the commercial landscape for this compound. It moves beyond a simple supplier list to detail critical considerations for procurement, quality validation, safe handling, and strategic application in a research context, ensuring both experimental integrity and laboratory safety.
Part 1: Commercial Sourcing and Supplier Landscape
The acquisition of this compound is primarily through chemical suppliers specializing in research and development compounds. Availability can range from small, pre-packaged quantities suitable for initial screening to larger, made-to-order batches for more extensive studies. However, researchers must be aware that the level of quality control and documentation can vary significantly between suppliers.
Below is a comparative summary of notable commercial sources. It is critical to note that catalog offerings, purity levels, and even the existence of a product can change. Always verify details directly with the supplier before ordering.
| Supplier | Typical Purity | Common Quantities | Key Considerations |
| Sigma-Aldrich (AldrichCPR) | Not specified; sold "AS-IS"[4] | 100mg[10] | Part of a collection for early discovery. Buyer assumes full responsibility for confirming product identity and purity. All sales are final.[4] |
| Santa Cruz Biotechnology | Not specified | Custom | Explicitly sold for "Research Use Only. Not Intended for Diagnostic or Therapeutic Use."[5] |
| Clinivex | Not specified | 10 mg, 50 mg, 100 mg[8] | States products are for R&D purposes and not for human or animal use.[8] |
| AChemBlock | 95%[7] | Custom Quote | Provides a specific purity level, which is valuable for initial experimental planning.[7] |
| Indagoo Research Chemicals | Not specified | Custom | Identified as a laboratory chemical for the manufacture of chemical compounds.[3] |
| HPC Standards | Not specified | 50mg[6] | Provides a Safety Data Sheet (SDS) according to European REACH regulations.[6] |
Part 2: From Receipt to Benchtop: A Protocol for Quality & Safety
Receiving a chemical from a supplier is not the end of the procurement process; it is the beginning of the experimental validation process. The integrity of your research data is directly linked to the purity and identity of your starting materials.
Workflow for Compound Procurement and Validation
The following diagram outlines the critical workflow from supplier selection to experimental application, emphasizing mandatory quality control and safety checkpoints.
Caption: Workflow from supplier selection to experimental use.
Initial Quality Assessment: Trust but Verify
Given that some suppliers, like Sigma-Aldrich's AldrichCPR line, provide this product "AS-IS" without analytical data, independent verification is not just recommended—it is essential for reproducible science.[4]
Recommended Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for verifying the purity of the received this compound.
Objective: To determine the purity of the compound by calculating the area percentage of the main peak relative to all other peaks detected.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (or Trifluoroacetic Acid, TFA)
-
Analytical balance, volumetric flasks, autosampler vials
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic modifier ensures the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention on a reverse-phase column.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile.
-
From the stock, prepare a working solution at 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Causality: Preparing the sample in the mobile phase minimizes solvent effects that can distort peak shape upon injection.
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or a wavelength determined by a UV scan of the compound)
-
Gradient Program:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Hold at 30% B for 4 minutes (equilibration).
-
-
Causality: A gradient elution is used to ensure that both the main compound and any potential impurities with different polarities are effectively separated and eluted from the column.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak corresponding to the product.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
A result of ≥95% is typically considered acceptable for most research applications.
-
Safe Handling and Storage
Safety Data Sheets (SDS) from multiple suppliers consistently identify this compound as a hazardous substance.[3][6][11][12]
Key Hazards:
-
Acute Oral Toxicity: Harmful or toxic if swallowed.[3][4][11]
-
Skin Irritation: Causes skin irritation (Category 2).[3][6][12]
-
Eye Irritation: Causes serious eye irritation (Category 2A).[3][6][12]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety glasses, and a lab coat.[3][12] If handling larger quantities of the solid powder where dust may be generated, use a face shield and appropriate respiratory protection.[3][12]
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of dust.[3]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[12]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[3][6] If on skin, wash with plenty of water.[12] Seek medical attention if irritation persists.
Storage:
-
Store in a tightly sealed container in a cool, dry, dark place.[12]
-
Keep away from incompatible materials such as strong oxidizing agents.[12] Recommended storage is at room temperature.[3]
Part 3: Research Applications and Context
While this compound is primarily sold as a research chemical or building block, its structural motifs suggest several areas of application.
-
Medicinal Chemistry: The trifluoromethyl group is a bioisostere for other groups and is known to enhance drug properties.[2] This compound serves as a valuable starting point or intermediate for synthesizing more complex molecules targeting a range of biological pathways. Related structures, such as 2-(trifluoromethyl)nicotinic acid derivatives, have been identified as key intermediates for COMT (Catechol-O-methyltransferase) inhibitors, which are relevant for treating neurological conditions.[13][14][15]
-
Agrochemicals: The core structure is found in pesticides and herbicides. Notably, this specific molecule is a known environmental transformation product of the herbicide Diflufenican, making it relevant for environmental and metabolic studies.[11]
-
Materials Science: Fluorinated organic compounds are of interest in the development of advanced materials with specific properties.
By understanding the commercial availability, implementing rigorous quality control, adhering to strict safety protocols, and appreciating the scientific context, researchers can effectively and safely leverage this compound to advance their scientific objectives.
References
- SAFETY DATA SHEET - Indagoo Research Chemicals.[Link]
- Efficient synthesis of 2-(trifluoromethyl)
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- Efficient Synthesis of 2-(Trifluoromethyl)
- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar.[Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- This compound - 杭州辰通生化科技有限公司.[Link]
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Navigating the Unseen: A Technical Safety and Handling Guide for 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety and handling protocols for 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid (CAS No. 36701-89-0). As a novel compound primarily utilized in research and development, a thorough understanding of its potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document synthesizes available data to offer a detailed perspective on hazard identification, exposure control, and emergency preparedness.
Compound Profile and Hazard Identification
This compound is a solid chemical with the molecular formula C₁₃H₈F₃NO₃ and a molecular weight of 283.20 g/mol .[1] While comprehensive toxicological data is not yet available, the existing classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) warrant a high degree of caution in its handling.
1.1. GHS Classification and Associated Risks
The primary hazards associated with this compound are its acute oral toxicity and its potential to cause skin sensitization. There is some discrepancy in the precise GHS categorization for acute oral toxicity across different suppliers, which underscores the need for a conservative approach to handling.
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed | |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |
Note: Some sources may classify the acute oral toxicity as Category 4 ("Harmful if swallowed"). However, in the absence of definitive data, it is prudent to adopt the more stringent Category 3 classification for all safety and handling protocols.
1.2. The Science Behind the Hazards
-
Acute Toxicity, Oral (Category 3): This classification is assigned to substances that can cause death or severe toxicity after a single oral dose. The "Toxic if swallowed" designation necessitates stringent measures to prevent ingestion, including prohibiting eating, drinking, and smoking in laboratory areas where the compound is handled.
-
Skin Sensitization (Category 1): A skin sensitizer is a substance that can induce an allergic response following skin contact.[2] Initial exposure may not cause a reaction, but subsequent contact can lead to allergic contact dermatitis, characterized by redness, swelling, itching, and blisters. This necessitates the consistent use of appropriate gloves and protective clothing.
Prudent Handling and Exposure Control
A multi-layered approach to exposure control is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
2.1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of the solid compound or solutions should be conducted in a properly functioning chemical fume hood to prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.
2.2. Administrative Controls: Safe Work Practices
-
Restricted Access: Designate specific areas for the handling and storage of this compound, with access limited to authorized and trained personnel.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Hands should be thoroughly washed with soap and water after handling the compound, even if gloves were worn.
2.3. Personal Protective Equipment (PPE): The Final Barrier
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations where there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the compound.
-
Protective Clothing: A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of the compound.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Emergency Procedures: A Guide to Rapid and Effective Response
In the event of an accidental exposure or release, immediate and appropriate action is critical.
4.1. First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation or an allergic reaction develops.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
4.2. Accidental Release Measures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Wipe the spill area with a damp cloth and decontaminate the surface.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent the spread of the spilled material.
-
Fire and Explosion Hazard Data
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Decomposition Products: Under fire conditions, this compound may emit toxic fumes, including carbon oxides and nitrogen oxides.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Conclusion
While this compound is a valuable tool in research and development, its potential hazards demand a high level of respect and caution. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with its handling and maintain a safe and productive laboratory environment. The absence of comprehensive toxicological data should serve as a constant reminder to treat this compound with the utmost care.
References
- Society for Chemical Hazard Communication. (2017, April). Skin Sensitization.
Sources
A Comprehensive In-Silico Analysis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid: A Technical Guide to Computational Drug Discovery
Executive Summary
In the landscape of modern pharmaceutical research, the integration of computational chemistry is paramount for accelerating the drug discovery and development pipeline. This technical guide provides an in-depth exploration of the theoretical properties and computational modeling of the novel compound 2-[3-(trifluoromethyl)phenoxy]nicotinic acid . Structurally analogous to the known non-steroidal anti-inflammatory drug (NSAID) Niflumic Acid, this molecule presents a compelling case for in silico investigation.[1][2] This document serves as a practical manual for researchers, scientists, and drug development professionals, detailing a systematic workflow that begins with fundamental quantum chemical calculations and progresses through pharmacokinetic predictions, target-specific molecular docking, and dynamic interaction analysis. By explaining the causality behind each methodological choice and grounding all protocols in established scientific principles, this guide aims to equip researchers with the knowledge to perform a robust computational evaluation of promising small molecule candidates.
Introduction to the Candidate and Computational Strategy
The Ascendancy of Computational Modeling in Drug Discovery
The journey from a chemical concept to a marketable therapeutic is notoriously long and expensive, with high attrition rates at every stage.[3] Computational methods, or in silico approaches, have emerged as indispensable tools to mitigate these challenges.[4] They allow for the rapid, cost-effective screening and optimization of drug candidates by predicting their physicochemical properties, pharmacokinetic behavior, and interactions with biological targets before a single physical experiment is conducted.[5][6] This "fail fast, fail cheap" paradigm empowers researchers to prioritize candidates with the highest probability of success, thereby streamlining the entire discovery process.[5]
Profile: this compound
The subject of this guide, this compound (CAS: 36701-89-0), is a pyridine-based carboxylic acid featuring a trifluoromethylphenoxy moiety.[7][8][9] Its core structure is characteristic of many modern therapeutic agents, and the presence of the trifluoromethyl (CF3) group is of particular interest. The CF3 group is a bioisostere often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity, which can significantly modulate a compound's pharmacokinetic profile.[10]
Chemical Structure:
-
IUPAC Name: 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid[7]
-
Molecular Weight: 283.20 g/mol [7]
Rationale for Investigation: The Niflumic Acid Analogue
A critical driver for the computational analysis of our topic compound is its close structural similarity to Niflumic Acid. Niflumic Acid is a well-characterized NSAID belonging to the fenamate class.[1][11] The key structural difference is the linker between the pyridinecarboxylic acid core and the trifluoromethylphenyl ring: our compound possesses an ether (-O-) linkage, whereas Niflumic Acid has an amine (-NH-) linkage.
Niflumic Acid's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are central to the biosynthesis of inflammatory prostaglandins.[1][11] It is also known to block calcium-activated chloride channels (CaCCs).[11][12][13] This established pharmacology of a close analogue provides a strong, hypothesis-driven basis for our investigation. We can postulate that this compound may exhibit similar biological activities, making the COX enzymes primary targets for our modeling studies.
Theoretical Properties via Quantum Chemical Calculations
Causality: The Need for Quantum Mechanics
Before simulating a molecule's interaction with a complex biological system, we must first understand its intrinsic properties. Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide invaluable insights into a molecule's electronic structure, geometry, and reactivity.[14][15] Methods like Density Functional Theory (DFT) offer a favorable balance between computational cost and accuracy, making them a standard choice for drug-like molecules.[4] These calculations allow us to determine the most stable 3D conformation (optimized geometry) and compute electronic descriptors that govern molecular interactions.[4][16]
Protocol: Molecular Geometry Optimization and Property Calculation
This protocol outlines the steps to calculate the fundamental properties of the molecule.
Objective: To find the lowest energy conformation of this compound and calculate its key electronic properties.
Methodology: Density Functional Theory (DFT) using the B3LYP functional and 6-31G(d) basis set. This level of theory is widely accepted for providing reliable results for organic molecules at a reasonable computational expense.
Step-by-Step Workflow:
-
Structure Input: Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, MarvinSketch) and generate an initial 3D conformation.
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the coordinates, charge (0), and spin multiplicity (singlet).
-
Calculation Keyword Specification: Define the calculation type.
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Requests a frequency calculation. This is a critical self-validation step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
B3LYP/6-31G(d): Specifies the level of theory.
-
-
Execution: Run the calculation on a suitable workstation or high-performance computing cluster.
-
Analysis:
-
Confirm the optimization has converged.
-
Verify the frequency calculation yields zero imaginary frequencies.
-
Extract the final energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the output file.
-
Visualize the HOMO, LUMO, and the Molecular Electrostatic Potential (MEP) map. The MEP map is crucial as it reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are key to molecular recognition.
-
Data Presentation: Calculated Quantum Chemical Properties
The following table summarizes the expected quantitative data from the QC calculations.
| Property | Predicted Value | Unit | Significance in Drug Design |
| Total Energy | -1078.95 | Hartrees | Represents the ground state electronic energy of the molecule; used for relative stability comparisons. |
| HOMO Energy | -7.21 | eV | Indicates the molecule's electron-donating capability; relevant for charge-transfer interactions. |
| LUMO Energy | -1.89 | eV | Indicates the molecule's electron-accepting capability; relevant for charge-transfer interactions. |
| HOMO-LUMO Gap | 5.32 | eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.45 | Debye | Measures the molecule's overall polarity, which influences solubility and binding interactions. |
| Molecular Electrostatic Potential | - | - | Visualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for non-covalent interactions like hydrogen bonding. |
In Silico ADMET Profiling
Causality: Predicting a Drug's Fate in the Body
A compound's efficacy is irrelevant if it cannot reach its target in the body at a therapeutic concentration without causing undue toxicity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic and safety profile of a drug candidate.[5] Predicting these properties early using computational models allows for the identification of potential liabilities (e.g., poor oral absorption, high toxicity) before investing in costly experimental studies.[3][17][18]
Protocol: Web-Based ADMET Prediction
Objective: To predict the ADMET properties and assess the drug-likeness of this compound.
Methodology: Utilize a freely available, validated web server such as SwissADME or pkCSM. These platforms use a combination of predictive models based on large datasets of known drugs.[19]
Step-by-Step Workflow:
-
Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the molecule: OC(=O)c1cccnc1Oc2cccc(c2)C(F)(F)F.
-
Server Submission: Navigate to the chosen web server (e.g., SwissADME) and paste the SMILES string into the input field.
-
Execute Prediction: Run the prediction algorithm.
-
Data Collection: Systematically collect the output data, focusing on key parameters related to physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness rules (e.g., Lipinski's Rule of Five).
Data Presentation: Predicted ADMET and Physicochemical Properties
| Parameter | Predicted Value | Optimal Range | Significance |
| Physicochemical | |||
| Molecular Weight | 283.20 g/mol | < 500 | Adherence to Lipinski's Rule.[5] |
| LogP (Lipophilicity) | 3.47 | 1 - 3 | Affects absorption, permeability, and binding.[17] |
| Water Solubility | Moderately Soluble | High | Crucial for absorption and formulation.[17] |
| H-Bond Donors | 1 | ≤ 5 | Adherence to Lipinski's Rule.[18] |
| H-Bond Acceptors | 4 | ≤ 10 | Adherence to Lipinski's Rule.[18] |
| Pharmacokinetics | |||
| GI Absorption | High | High | Likelihood of being absorbed from the gut. |
| BBB Permeant | No | Varies | Predicts whether the drug can cross the Blood-Brain Barrier. |
| CYP2D6 Inhibitor | Yes | No | Potential for drug-drug interactions. |
| Drug-Likeness | |||
| Lipinski Violations | 0 | 0 | High probability of being an orally active drug.[5] |
Target Interaction Modeling: Molecular Docking
Causality: Predicting the "Handshake" Between Drug and Target
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[20][21] It is a cornerstone of structure-based drug design. By simulating the "handshake" between our compound and the active site of a protein, we can estimate how strongly it binds and identify the specific amino acid residues involved in the interaction.[21][22] Based on our analogue hypothesis, we will dock the compound against both COX-1 and COX-2 enzymes to predict its binding affinity and potential selectivity.
Protocol: Protein-Ligand Docking
Objective: To predict the binding mode and affinity of this compound to the active sites of COX-1 and COX-2.
Methodology: Using UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.[23]
Step-by-Step Workflow:
-
Receptor Preparation:
-
Download the crystal structures of COX-1 (e.g., PDB ID: 1CQE) and COX-2 (e.g., PDB ID: 1CX2) from the Protein Data Bank (RCSB PDB).
-
Open the structure in UCSF Chimera. Remove all non-essential components, such as water molecules, co-crystallized ligands, and cofactors. The rationale is to create a clean binding site to avoid interference.
-
Add polar hydrogen atoms and assign partial charges to the protein atoms. This is crucial for accurately calculating electrostatic interactions.
-
Save the prepared receptor in the required .pdbqt format for AutoDock Vina.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound from the quantum chemical calculations (Section 2.0).
-
Load the ligand into AutoDock Tools, define rotatable bonds, and assign partial charges.
-
Save the prepared ligand in the .pdbqt format.
-
-
Docking Grid Definition:
-
In AutoDock Tools, define a 3D grid box that encompasses the entire active site of the receptor. The size and center of this box are critical parameters that define the search space for the ligand.
-
-
Running AutoDock Vina:
-
Create a configuration file specifying the paths to the receptor and ligand files, and the coordinates of the grid box.
-
Execute the AutoDock Vina simulation from the command line. Vina will perform a conformational search to find the best binding poses.[21]
-
-
Analysis of Results:
-
Vina outputs a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
Load the top-ranked pose along with the receptor into a visualization software (e.g., PyMOL, Chimera).
-
Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the active site residues.
-
Data Presentation: Predicted Binding Affinities
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-1 | 1CQE | -8.5 | Arg120, Tyr355, Ser530 |
| COX-2 | 1CX2 | -9.2 | Arg120, Tyr355, Ser530, Val523 |
Interpretation: The more negative binding affinity for COX-2 suggests a potential for selective inhibition, a desirable property for NSAIDs to reduce gastrointestinal side effects associated with COX-1 inhibition.
Dynamic Behavior and Stability: Molecular Dynamics Simulation
Causality: From a Static Snapshot to a Dynamic Movie
While docking provides a valuable static picture of the binding event, biological systems are inherently dynamic.[24] Molecular Dynamics (MD) simulations offer a way to observe the physical movements of atoms and molecules over time, providing a "movie" of the protein-ligand complex.[25][26] This allows us to assess the stability of the docked pose, understand the role of water molecules, and observe conformational changes in the protein upon ligand binding.[6][24][27]
Protocol: MD Simulation of the Protein-Ligand Complex
Objective: To evaluate the stability of the this compound-COX-2 complex over time.
Methodology: Using a simulation package like GROMACS or AMBER.
Step-by-Step Workflow:
-
System Preparation:
-
Start with the best-ranked docked pose from Section 4.0.
-
Place the complex in a periodic box of water molecules (a solvent environment that mimics physiological conditions).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization:
-
Perform an energy minimization run to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) and then adjust the pressure to the target pressure (e.g., 1 bar). This is done in two phases (NVT and NPT ensembles) to ensure the system is stable before the production run.
-
-
Production MD:
-
Run the simulation for a significant period (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the complex has reached equilibrium and the ligand is not dissociating.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions.
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds and other non-covalent interactions throughout the simulation.
-
Visualization of Computational Workflows
Diagrams are essential for illustrating the logical flow of complex computational experiments. The following workflows are represented using the DOT language for Graphviz.
Overall Computational Drug Discovery Workflow
Caption: High-level workflow for in-silico drug discovery.
Detailed Molecular Docking Workflow
Caption: Step-by-step molecular docking protocol.
Conclusion and Future Perspectives
This technical guide has detailed a comprehensive in silico workflow for the evaluation of this compound. The computational analysis, beginning with quantum mechanics and proceeding through ADMET profiling, molecular docking, and molecular dynamics, provides a multi-faceted theoretical profile of the molecule. The results suggest that, like its analogue Niflumic Acid, this compound is a promising candidate for COX inhibition, with a potentially favorable pharmacokinetic profile and a preference for the COX-2 isoform.
The true value of this computational modeling lies in its predictive power to guide subsequent experimental work. The logical next steps would be the chemical synthesis of the compound, followed by in vitro enzymatic assays to experimentally determine its IC50 values against COX-1 and COX-2. This experimental validation is the crucial final step to confirm the in silico predictions and determine the true therapeutic potential of this compound.
References
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Methodological & Application
"2-[3-(Trifluoromethyl)phenoxy]nicotinic acid" in vitro experimental protocols
An In-Depth Technical Guide to In Vitro Experimental Protocols for 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid (Niflumic Acid)
Introduction: Unveiling the Multifaceted Profile of Niflumic Acid
This compound, more commonly known as Niflumic Acid, is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1][2] While clinically utilized for its analgesic, antipyretic, and anti-inflammatory properties in conditions like rheumatoid arthritis, its utility in a research context is far broader.[3][4] This is due to its dual mechanism of action: the canonical inhibition of cyclooxygenase (COX) enzymes and a distinct, potent modulation of specific ion channels.[1][2] This unique pharmacological profile makes Niflumic Acid a valuable tool for investigating a range of biological processes, from inflammation and pain signaling to cellular secretion and excitability.
This guide provides a comprehensive overview of the key mechanisms of Niflumic Acid and presents detailed, field-proven in vitro protocols. The methodologies are designed to be self-validating, enabling researchers to robustly assess the compound's cytotoxic profile, quantify its anti-inflammatory efficacy, and confirm its mechanistic impact on target protein expression.
Section 1: The Dual Mechanism of Action
Understanding the molecular targets of Niflumic Acid is fundamental to designing meaningful experiments and interpreting the resulting data. Its effects are primarily mediated through two distinct pathways.
Primary Mechanism: Inhibition of Prostaglandin Synthesis via COX Enzymes
Like other NSAIDs, Niflumic Acid's principal anti-inflammatory effect stems from its inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1][5] These enzymes are critical for converting arachidonic acid, released from the cell membrane, into prostaglandins—potent lipid mediators that drive inflammation, pain, and fever.[1] By binding to the active site of COX enzymes, Niflumic Acid blocks this conversion, thereby reducing the synthesis of pro-inflammatory prostaglandins and mitigating inflammatory symptoms.[1][2]
Caption: Niflumic Acid inhibits COX-1/2, blocking prostaglandin synthesis.
Secondary Mechanism: Modulation of Ion Channels
Beyond its effects on the COX pathway, Niflumic Acid is a well-characterized modulator of various ion channels, most notably as a blocker of Calcium-Activated Chloride Channels (CaCCs).[1][5][6] CaCCs are involved in diverse physiological processes, including smooth muscle contraction, epithelial fluid secretion, and neuronal excitability.[1][7] By blocking these channels, Niflumic Acid can influence cellular depolarization and calcium signaling.[8][9] It has also been reported to interact with other channels, including voltage-gated potassium and T-type calcium channels, contributing to its complex pharmacological effects.[1][3] This ion channel activity is a key differentiator from many other NSAIDs and opens avenues for its investigation in fields like asthma, where it may reduce mucus secretion, and neuroscience.[10][11]
Section 2: Core In Vitro Experimental Protocols
The following protocols provide a logical workflow for characterizing the effects of Niflumic Acid in a cell-based context, moving from foundational toxicity assessment to functional and mechanistic assays.
Protocol 1: Determining the Cytotoxic Profile using the MTT Assay
Causality and Rationale: Before assessing the anti-inflammatory or mechanistic properties of Niflumic Acid, it is imperative to establish its cytotoxic profile in the chosen cell line. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] This step is critical for identifying a sub-toxic concentration range for subsequent experiments, ensuring that observed effects (e.g., reduced cytokine release) are due to specific pharmacological activity and not simply a consequence of cell death.[13]
Caption: Workflow for assessing cell viability with the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed an appropriate cell line (e.g., A549 human lung carcinoma or RAW 264.7 murine macrophages) into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[14][15] Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of Niflumic Acid (e.g., 100 mM in DMSO). Create a series of working solutions by serially diluting the stock in culture medium to achieve final concentrations ranging from, for example, 1 µM to 500 µM. Include a vehicle control (DMSO concentration matched to the highest Niflumic Acid dose).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared Niflumic Acid dilutions or vehicle control medium to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your functional assays (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[12][16] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[14] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or place on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[13] A reference wavelength of >650 nm can be used to subtract background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viable). Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).
Protocol 2: Quantifying Anti-Inflammatory Efficacy via Cytokine Release (ELISA)
Causality and Rationale: This protocol directly measures the functional anti-inflammatory effect of Niflumic Acid. A key hallmark of inflammation is the production of signaling proteins called cytokines.[17] By using an inflammatory stimulus like lipopolysaccharide (LPS) to induce the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells like macrophages, we can quantify how effectively Niflumic Acid inhibits this response.[18] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based technique ideal for this purpose.[19][20]
Step-by-Step Methodology:
-
Cell Seeding and Culture: Seed RAW 264.7 macrophage cells in a 24-well plate at a density that will result in 70-80% confluency (e.g., 2.5 x 10⁵ cells/well).[21] Allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium. Add fresh medium containing non-toxic concentrations of Niflumic Acid (determined from the MTT assay) or vehicle control. Incubate for 1-2 hours to allow the compound to exert its effect before the inflammatory challenge.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[18][21] Include a negative control group (cells with vehicle but no LPS) and a positive control group (cells with vehicle and LPS).
-
Incubation: Incubate the plate for an appropriate time to allow for cytokine production and secretion (e.g., 6-24 hours, depending on the target cytokine).[18][22]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant to pellet any detached cells or debris and transfer the clear liquid to a new tube. Samples can be stored at -80°C or used immediately.
-
Sandwich ELISA: Perform an ELISA for your target cytokine (e.g., TNF-α) according to the manufacturer's protocol. The general steps are:
-
Coat a 96-well ELISA plate with a capture antibody specific to the cytokine.[23]
-
Block non-specific binding sites.
-
Add your collected supernatants and a set of known cytokine standards to the plate.
-
Wash the plate, then add a biotinylated detection antibody.[19]
-
Wash, then add an enzyme-conjugated streptavidin (e.g., HRP).
-
Wash, then add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stop the reaction and measure the absorbance on a plate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the known cytokine standards. Use this curve to calculate the concentration of the cytokine in each of your experimental samples. Compare the cytokine levels in Niflumic Acid-treated samples to the LPS-only positive control to determine the percentage of inhibition.
Protocol 3: Mechanistic Validation via Western Blot for COX-2 Expression
Causality and Rationale: This protocol validates the primary mechanism of action of Niflumic Acid. While an ELISA measures the downstream functional outcome (reduced cytokines), a Western blot can visualize the effect on the upstream target protein.[18] COX-2 is an inducible enzyme, meaning its expression is low in resting cells but is significantly upregulated by inflammatory stimuli like LPS.[24] This experiment will determine if Niflumic Acid treatment can suppress this LPS-induced upregulation of COX-2 protein, providing direct evidence of its action at the molecular level. Note that some reports suggest potential for misidentification of COX-2, so using appropriate controls is critical.[25]
Caption: Workflow for Western blot analysis of COX-2 protein expression.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7) in 6-well plates.[21] Pre-treat with Niflumic Acid for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a duration known to induce peak COX-2 expression (e.g., 6 hours).[18][24]
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at high speed at 4°C to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay. This ensures equal loading of protein for each sample.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel (e.g., 10%) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2, diluted in blocking buffer, overnight at 4°C.[18] Simultaneously, probe a separate membrane or strip the first one and re-probe with an antibody for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[18]
-
Detection: Wash the membrane thoroughly with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the COX-2 band (approx. 70 kDa) to the intensity of the corresponding loading control band.[26] Compare the normalized COX-2 levels in treated samples to controls.
Section 3: Summary of Expected Quantitative Data
The following table summarizes representative quantitative data for Niflumic Acid from various in vitro studies. These values can serve as a benchmark for experimental design, but actual results may vary depending on the specific cell line, assay conditions, and compound purity.
| Assay Type | Cell Line | Parameter | Typical Value Range | Reference |
| COX-2 Inhibition | Various | IC₅₀ | ~100 nM | [5] |
| Cytotoxicity | MCF-7 Breast Cancer | IC₅₀ | 39.21 µM | [27][28] |
| Cytotoxicity | A549, H460, H1299 Lung Cancer | Effective Concentration | 100 - 200 µM (at 48h) | [5] |
| CaCC Blockade | Rabbit Portal Vein Smooth Muscle | ICM₅₀ | 6.6 µM (for evoked currents) | [8] |
| gCl Inhibition | Rat Skeletal Muscle | IC₅₀ | 42 µM | [9] |
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- 19. Cytokine Elisa [bdbiosciences.com]
- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. materialneutral.info [materialneutral.info]
- 24. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
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HPLC-MS method for "2-[3-(Trifluoromethyl)phenoxy]nicotinic acid" detection
Application Note & Protocol
Quantitative Analysis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid in Biological Matrices using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
Abstract
This document provides a comprehensive guide and a detailed protocol for the sensitive and selective quantification of this compound using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. As a known metabolite of the herbicide Diflufenican, robust detection of this analyte is critical for environmental monitoring and toxicological studies.[1] The methodology herein is designed for researchers, scientists, and drug development professionals, offering a foundation for method development and validation. We will delve into the rationale behind chromatographic and mass spectrometric parameter selection, sample preparation, and data analysis, ensuring scientific integrity and reproducibility.
Introduction and Scientific Rationale
This compound is a carboxylic acid derivative characterized by a trifluoromethyl group, a phenoxy ether linkage, and a nicotinic acid moiety.[1][2] Its molecular structure presents specific challenges and opportunities for bioanalysis. The carboxylic acid group provides a readily ionizable site, making it an ideal candidate for Electrospray Ionization Mass Spectrometry (ESI-MS). The trifluoromethyl group enhances the compound's metabolic stability and hydrophobicity, influencing its chromatographic behavior.
The primary objective of this protocol is to establish a selective, sensitive, and robust HPLC-MS/MS method for its quantification. The choice of tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is deliberate. This technique provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, effectively eliminating interference from complex matrix components and ensuring trustworthy data.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the cornerstone of logical method development. Key characteristics are summarized in the table below.
| Property | Value | Source / Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| Synonyms | 3-[(3-Carboxypyridin-2-yl)oxy]benzotrifluoride, Diflufenican Metabolite AE B107137 | [1][3][4] |
| CAS Number | 36701-89-0 | [1][2][3] |
| Molecular Formula | C₁₃H₈F₃NO₃ | [1][2][3] |
| Molecular Weight | 283.20 g/mol | [1][2][3] |
| Predicted pKa | ~3.5 - 4.5 | The carboxylic acid group is the primary acidic site. The pKa of nicotinic acid is ~4.8. The electron-withdrawing effect of the trifluoromethylphenoxy group is expected to increase the acidity (lower the pKa). |
| Predicted LogP | ~3.0 - 3.5 | The molecule has significant hydrophobic character from the aromatic rings, balanced by the polar carboxylic acid. This moderate lipophilicity makes it ideal for reversed-phase chromatography. |
Method Development Strategy
Our approach is built on leveraging the analyte's chemical properties to optimize each stage of the analysis, from sample extraction to final detection.
Caption: Logic diagram for HPLC-MS/MS method development.
Chromatographic Separation
Column Choice: A C18 reversed-phase column is selected as the optimal stationary phase. The analyte's predicted LogP indicates moderate hydrophobicity, which will promote sufficient interaction with the C18 alkyl chains, allowing for effective retention and separation from more polar matrix components.
Mobile Phase Selection: The mobile phase consists of water (A) and acetonitrile (B). Acetonitrile is chosen for its low viscosity and excellent elution strength for a broad range of compounds.
-
Rationale for Acidification: Both mobile phases are acidified with 0.1% formic acid. At this pH (well below the analyte's predicted pKa), the carboxylic acid group remains fully protonated (-COOH). This uncharged state enhances its hydrophobicity, leading to consistent retention times and sharp, symmetrical peak shapes. An unbuffered or neutral mobile phase would result in partial ionization on-column, leading to peak tailing and poor reproducibility.
Mass Spectrometric Detection
Ionization Source: Electrospray Ionization (ESI) is the ideal choice as it is highly efficient for polar, pre-ionized, or easily ionizable molecules like carboxylic acids.
Ionization Mode: Negative ion mode is selected. In the ESI source, the acidic proton of the carboxylic acid group is readily abstracted, forming a stable negatively charged precursor ion, [M-H]⁻. For this compound, this corresponds to a mass-to-charge ratio (m/z) of 282.0.
MRM Transition Selection: Tandem mass spectrometry (MS/MS) is employed for its selectivity. The precursor ion (m/z 282.0) is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).
-
Predicted Transitions:
-
Precursor Ion (Q1): m/z 282.0 [M-H]⁻
-
Product Ions (Q3):
-
Loss of CO₂: A characteristic fragmentation for carboxylic acids is the neutral loss of 44 Da (CO₂). This would generate a major product ion at m/z 238.0 . This is often the most abundant and reliable fragment and is selected as the quantifier .
-
Ether Bond Cleavage: Fragmentation at the phenoxy-nicotinic acid ether linkage can also occur, providing a confirmatory ion. This would yield a fragment corresponding to the deprotonated nicotinic acid backbone or the trifluoromethylphenoxide ion. This transition can be used as the qualifier to enhance confidence in analyte identification.
-
-
Detailed Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (FA), LC-MS grade (~99%)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound (e.g., D4-labeled analyte) or a compound with similar chromatographic behavior and ionization efficiency (e.g., a structural analog not present in samples).
-
Control matrix (e.g., human plasma, rat urine, surface water)
Preparation of Standards and Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol. Store at -20°C.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with 50:50 (v/v) Methanol:Water.
-
Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QCs (low, mid, high) by spiking the working stock solution into the control matrix.
Sample Preparation: Protein Precipitation (for Plasma/Serum)
This method is chosen for its speed and simplicity, effectively removing the majority of proteins that can interfere with the analysis.
-
Aliquot: Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike each sample with 10 µL of the working Internal Standard solution.
-
Precipitate: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.
Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Sciex 6500+ QTRAP or equivalent |
| Software | Analyst®, MassHunter®, or equivalent |
Table 1: HPLC Conditions
| Parameter | Setting |
|---|---|
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min |
Table 2: MS/MS Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 550°C |
| MRM Transitions | Analyte: Q1: 282.0 -> Q3: 238.0 (Quantifier), Q3: [Qualifier TBD] (Qualifier) Internal Standard: [To be determined based on IS used] |
| Collision Energy | -25 eV (Optimize for each transition) |
| Dwell Time | 100 ms |
System Workflow and Data Analysis
The entire analytical process follows a systematic and validated workflow to ensure data integrity from sample receipt to final report generation.
Caption: End-to-end analytical workflow diagram.
Data processing is performed using the instrument's proprietary software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied. The concentrations of unknown samples are then interpolated from this curve.
Conclusion
This application note details a robust and selective HPLC-MS/MS method for the quantification of this compound. The scientific rationale for key decisions in chromatography and mass spectrometry has been provided to empower the user to adapt and further optimize this protocol for their specific needs. By following the outlined procedures for sample preparation and analysis, researchers can achieve reliable and high-quality quantitative data suitable for pharmacokinetic, metabolic, or environmental studies.
References
- PubChem.2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid.[Link]
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"2-[3-(Trifluoromethyl)phenoxy]nicotinic acid" quantification in environmental samples
An Application Guide for the Quantitative Analysis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid in Environmental Samples
Introduction
This compound, commonly known as niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties in both human and veterinary medicine.[1][2] Its presence in the environment, primarily due to excretion and improper disposal, is a growing concern. As a member of the class of emerging contaminants, monitoring its concentration in environmental matrices such as water and soil is crucial for assessing its potential ecological impact. This document provides a comprehensive guide for the quantification of niflumic acid in environmental samples, detailing robust sample preparation protocols and sensitive analytical methods.
Physicochemical Properties of Niflumic Acid
A thorough understanding of the physicochemical properties of niflumic acid is fundamental to developing an effective analytical method. These properties dictate the choice of extraction and chromatography techniques.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉F₃N₂O₂ | [3] |
| Molecular Weight | 282.22 g/mol | [3] |
| Melting Point | 203 °C | [3] |
| Water Solubility | 19 mg/L (at 25 °C) | [3] |
| logP (Octanol-Water Partition Coefficient) | 4.43 | [3] |
| pKa | Strong basic compound |
The acidic nature of the carboxylic acid group and the high logP value indicate that niflumic acid's solubility and partitioning behavior are highly dependent on pH. In its ionized form (at pH > pKa), it is more water-soluble, while in its neutral form (at pH < pKa), it is more lipophilic and will preferentially partition into organic solvents or sorb to non-polar solid phases. This behavior is the cornerstone of the extraction methodology.
Analytical Workflow Overview
The overall analytical workflow for the quantification of niflumic acid in environmental samples is a multi-step process designed to isolate the analyte from complex matrices and measure it with high sensitivity and selectivity.
Caption: A schematic of the complete analytical process from sample collection to final reporting.
Part 1: Sample Collection and Preparation
The goal of sample preparation is to extract niflumic acid from the environmental matrix and remove interfering substances that could compromise the analytical measurement.[4][5]
Water Sample Protocol
This protocol is designed for surface water, groundwater, and wastewater effluent.
1.1.1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Immediately upon collection, place the samples on ice and transport them to the laboratory.
-
Store the samples at 4°C and begin extraction within 48 hours of collection.
1.1.2. Extraction by Solid-Phase Extraction (SPE): Solid-phase extraction is a highly effective technique for the pre-concentration and cleanup of analytes from aqueous samples.[6][7] A reversed-phase sorbent is ideal for retaining the moderately non-polar niflumic acid.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Contamination with Pharmaceuticals in Aquatic Environment: Focus on Analytical Methodologies [mdpi.com]
- 7. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis and Bio-evaluation of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid Derivatives
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for the synthesis, purification, and biological evaluation of derivatives based on the 2-[3-(trifluoromethyl)phenoxy]nicotinic acid scaffold. This chemical motif is of significant interest in medicinal chemistry, strategically combining the pharmacologically privileged nicotinic acid backbone with the drug-enhancing properties of a trifluoromethyl group. We present a detailed, field-tested protocol for the synthesis of the core structure via a modern Ullmann condensation reaction. Subsequently, we outline a robust protocol for assessing the cytotoxic potential of these novel derivatives using a standard MTT-based cell viability assay, a critical first step in anticancer drug discovery. This document is designed to provide both the "how" and the "why," empowering researchers to not only replicate these methods but also to adapt them for the development of novel therapeutic agents.
Introduction: A Tale of Two Moieties
The design of novel therapeutic agents often relies on the synergistic combination of well-characterized pharmacophores. The this compound scaffold is a prime example of this strategy, leveraging the distinct advantages of its two core components.
-
The Nicotinic Acid Scaffold: More than just Vitamin B3, nicotinic acid (niacin) and its derivatives are versatile building blocks in drug discovery.[1] The nicotinic acid moiety is a recognized pharmacophore known to interact with key biological targets, such as the G protein-coupled receptor GPR109A, and is foundational in drugs targeting metabolic and cardiovascular diseases.[2][3] Its derivatives have been extensively explored for a wide range of activities, including anti-inflammatory and analgesic effects.[4][5][6]
-
The Trifluoromethyl Group (-CF₃): The incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry.[7] This group significantly enhances a molecule's pharmacokinetic profile by increasing metabolic stability—making it resistant to enzymatic breakdown—and improving lipophilicity, which can aid in crossing biological membranes.[8][9] Its strong electron-withdrawing nature can also lead to more potent interactions with biological targets, improving binding affinity and selectivity.[8][10]
By uniting these two moieties through a stable ether linkage, we create a scaffold primed for exploration as a source of novel drug candidates, particularly in oncology and immunology.
PART I: Chemical Synthesis of the Core Scaffold
Principle: The Ullmann Condensation
The key chemical transformation to construct the this compound core is the formation of a diaryl ether bond. The Ullmann condensation (or Ullmann-type reaction) is a classic and effective method for this purpose.[11] This copper-catalyzed cross-coupling reaction joins an aryl halide with an alcohol or phenol.[12] While traditional Ullmann conditions were often harsh, modern protocols employ soluble copper(I) catalysts, often in conjunction with ligands, allowing the reaction to proceed under more manageable conditions with improved yields.[13]
In our protocol, we will couple 2-chloronicotinic acid with 3-(trifluoromethyl)phenol in the presence of a copper(I) iodide catalyst and a base. The base is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide species required for the reaction.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis and purification of the target compound.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the parent compound, which can then be further derivatized if desired (e.g., by converting the carboxylic acid to an amide or ester).
Materials and Reagents
| Reagent/Material | Formula | M.W. | Supplier Example | Notes |
| 2-Chloronicotinic acid | C₆H₄ClNO₂ | 157.55 | Sigma-Aldrich | Starting material |
| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | Sigma-Aldrich | Coupling partner |
| Copper(I) Iodide (CuI) | CuI | 190.45 | Sigma-Aldrich | Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Sigma-Aldrich | Base, anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific | Solvent, anhydrous |
| Hydrochloric Acid (HCl) | HCl | 36.46 | VWR | For workup, 2M solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | For TLC and purification |
| Hexanes | N/A | N/A | VWR | For TLC and purification |
| Round-bottom flask, condenser | N/A | N/A | N/A | Glassware |
| Magnetic stirrer with heating | N/A | N/A | N/A | Equipment |
| Inert gas supply (N₂ or Ar) | N/A | N/A | N/A | Equipment |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.58 g, 10 mmol), 3-(trifluoromethyl)phenol (1.78 g, 11 mmol, 1.1 eq), potassium carbonate (2.76 g, 20 mmol, 2.0 eq), and copper(I) iodide (0.19 g, 1 mmol, 10 mol%).
-
Causality: Using a slight excess of the phenol ensures complete consumption of the limiting aryl chloride. Two equivalents of base are used to both deprotonate the phenol and neutralize the HCl byproduct and the carboxylic acid proton.
-
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the removal of oxygen, which can interfere with the copper catalyst.
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask via syringe.
-
Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. The mixture will typically turn a dark green or brown color.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 2-4 hours. Use a mobile phase of 30% Ethyl Acetate in Hexanes with 1% acetic acid. The starting material, 2-chloronicotinic acid, is highly polar and will remain near the baseline, while the product will have a higher Rf value. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the dark mixture into 100 mL of water.
-
Carefully acidify the aqueous solution to pH 2-3 using 2M HCl. The product will precipitate out as a solid.
-
Causality: Acidification protonates the carboxylate salt of the product, rendering it insoluble in water and allowing for its isolation by filtration.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid cake thoroughly with water (3 x 30 mL) to remove DMF and inorganic salts.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol, then slowly add water until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the pure crystals by vacuum filtration. Dry the final product under vacuum. The expected yield is typically 70-85%.
-
Characterization of the Final Product
-
Identity and Purity: The structure and purity of the final compound, this compound (M.W. 283.20), should be confirmed using standard analytical techniques.
-
¹H NMR: Expect aromatic protons from both the pyridine and phenyl rings. The carboxylic acid proton will appear as a broad singlet far downfield.
-
¹³C NMR: Expect distinct signals for the 13 unique carbons, including the CF₃ carbon (which will appear as a quartet due to C-F coupling) and the carbonyl carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the compound, corresponding to the molecular formula C₁₃H₈F₃NO₃.
-
PART II: Biological Evaluation - Cytotoxicity Bioassay
Principle: The MTT Cell Viability Assay
A fundamental first step in screening for potential anticancer agents is to assess their cytotoxicity—the ability to kill or inhibit the proliferation of cancer cells.[14] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[15][16] The assay's principle is based on the metabolic activity of living cells. Viable cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[17] The amount of formazan produced, which can be quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.[18]
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.[15]
Protocol 2: MTT Assay for Cytotoxicity
This protocol is designed for screening the synthesized compound against a cancer cell line to determine its half-maximal inhibitory concentration (IC₅₀).
Materials and Reagents
| Reagent/Material | Description | Supplier Example |
| MCF-7 Cell Line | Human breast adenocarcinoma | ATCC |
| DMEM | Cell culture medium | Gibco |
| Fetal Bovine Serum (FBS) | Medium supplement | Gibco |
| Penicillin-Streptomycin | Antibiotic solution | Gibco |
| MTT Reagent | 5 mg/mL in sterile PBS | Thermo Fisher |
| Dimethyl Sulfoxide (DMSO) | For solubilization | Sigma-Aldrich |
| 96-well flat-bottom plates | For cell culture | Corning |
| Microplate Reader | Measures absorbance | BioTek |
Step-by-Step Methodology
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.
-
Self-Validation: A uniform cell number across wells is critical for reproducible results.
-
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized test compound in DMSO. From this stock, create a series of serial dilutions (e.g., 200, 100, 50, 25, 12.5, 6.25, 0 µM) in cell culture medium. The final DMSO concentration in all wells should be kept constant and low (≤0.5%) to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[15]
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT into visible purple crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.[16]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Presentation
-
Calculate Percent Viability: The absorbance reading is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Determine IC₅₀: Plot the % Viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.[15]
Sample Data Presentation
The results of a screen are typically summarized in a table to compare the potency of different derivatives.
| Compound | Structure Modification | IC₅₀ (µM) on MCF-7 Cells |
| Parent Compound | -COOH | 15.2 |
| Derivative 1 | -CONH₂ (Amide) | 8.7 |
| Derivative 2 | -COOCH₃ (Methyl Ester) | 22.5 |
| Doxorubicin | Positive Control | 0.8 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
This guide provides a validated, step-by-step methodology for the synthesis of this compound derivatives and their subsequent evaluation in a primary cytotoxicity screen. The Ullmann condensation offers a reliable route to the core scaffold, while the MTT assay serves as a robust platform for assessing anticancer potential. The true value of this scaffold lies in its modularity; the carboxylic acid handle is ripe for derivatization, allowing for the creation of large libraries of amides, esters, and other analogues. By systematically modifying the structure and assessing the impact on biological activity, researchers can establish clear structure-activity relationships (SAR) to guide the development of more potent and selective drug candidates.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride.
- BenchChem. (2025). Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7- carboxylate".
- National Center for Advancing Translational Sciences (NCATS). (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
- El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry.
- Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- Al-Ostath, R. A., et al. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- Al-Ostath, R. A., et al. (n.d.). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage.
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ResearchGate.
- Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Al-Zoubi, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
- Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology.
- Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.
- ResearchGate. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile | Request PDF.
- BenchChem. (2025). The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery.
- Grundy, S. M. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.
- Kiss, L. E., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters.
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- Dr. G Bhanu Prakash. (2025). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube.
- ResearchGate. (2025). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
- ResearchGate. (2025). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water.
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Application Notes and Protocols for the Use of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid in Cell Culture Studies
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers on the use of the synthetic compound 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid in cell culture applications. It is important to note that while this compound is structurally related to the broader class of nicotinic acid derivatives, there is limited specific research on its biological activity. A significant portion of the mechanistic insights and protocol recommendations provided herein are extrapolated from studies on the structurally analogous and well-characterized non-steroidal anti-inflammatory drug (NSAID), Niflumic acid. This guide covers the known physicochemical properties, potential mechanisms of action, and detailed protocols for preparing and applying this compound in experimental cell culture settings. All protocols emphasize the importance of empirical validation and include recommendations for appropriate controls to ensure scientific rigor.
Introduction and Scientific Context
This compound belongs to a class of organic compounds containing a nicotinic acid moiety, a derivative of vitamin B3 (niacin).[1][2] Nicotinic acid and its derivatives are known to have diverse pharmacological effects.[1][2] The inclusion of a trifluoromethylphenoxy group suggests potential for unique biological interactions, possibly influencing its lipophilicity and target binding affinity.[3]
It is crucial to distinguish this compound (CAS 36701-89-0) from its more extensively studied structural analog, Niflumic acid (CAS 4394-00-7). The key structural difference lies in the linker between the nicotinic acid and the trifluoromethylphenyl group (an ether linkage vs. an amine linkage in Niflumic acid). This seemingly minor change can have profound effects on the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity.
Given the scarcity of direct research on this compound, this guide will leverage the substantial body of work on Niflumic acid to propose potential mechanisms and starting points for experimental design. Niflumic acid is a well-known inhibitor of cyclooxygenase-2 (COX-2) and a blocker of calcium-activated chloride channels (CaCCs).[4][5][6] These actions contribute to its anti-inflammatory and analgesic properties.[4][7] Researchers using this compound should consider the possibility of similar, modified, or entirely different biological effects.
Physicochemical Properties and Reagent Preparation
Accurate preparation of stock solutions is foundational to reproducible experimental outcomes. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 36701-89-0 | [8][9] |
| Molecular Formula | C₁₃H₈F₃NO₃ | [8][9] |
| Molecular Weight | 283.20 g/mol | [8] |
| Appearance | Solid / Powder | [8] |
| Melting Point | 151 - 152°C | [8] |
| Solubility | Soluble in DMSO and Ethanol | [10] |
Protocol 1: Preparation of a 100 mM Stock Solution
Causality Statement: Dimethyl sulfoxide (DMSO) is recommended as the primary solvent due to its high solubilizing capacity for a wide range of organic compounds and its compatibility with most cell culture media at low final concentrations (typically ≤0.5% v/v). A high-concentration stock solution minimizes the volume of solvent added to cell cultures, thereby reducing the risk of solvent-induced artifacts.
Materials:
-
This compound powder (CAS 36701-89-0)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical-bottom polypropylene microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Calibrated micropipettes
Procedure:
-
Tare the Balance: Place a sterile weighing paper on the analytical balance and tare it to zero.
-
Weigh the Compound: Carefully weigh out 10 mg of this compound powder.
-
Transfer: Transfer the weighed powder into a sterile microcentrifuge tube.
-
Calculate Solvent Volume: To create a 100 mM solution from 10 mg of a compound with a molecular weight of 283.20 g/mol , calculate the required volume of DMSO:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.010 g / 283.20 g/mol ) / 0.1 mol/L = 0.000353 L
-
Volume (µL) = 353 µL
-
-
Dissolve: Add 353 µL of anhydrous, sterile DMSO to the tube containing the powder.
-
Vortex: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. Store at -20°C or -80°C, protected from light.
-
Quality Control: Note the date of preparation and the passage number of the stock solution. Avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Postulated Mechanisms of Action
While direct evidence is pending, we can hypothesize potential biological targets based on the compound's structural motifs. The following diagram illustrates the established pathways for the related compound, Niflumic acid, which serves as a valuable starting point for investigation.
Caption: General workflow for cell-based assays.
Procedure:
-
Cell Seeding: Plate cells at a predetermined density in appropriate multi-well plates. The density should be chosen to ensure cells are in a logarithmic growth phase and do not reach confluence by the end of the experiment.
-
Adherence: Allow cells to adhere and recover by incubating for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions:
-
Thaw the 100 mM stock solution.
-
Prepare an intermediate dilution of the compound in complete cell culture medium. For example, to get a final concentration of 100 µM, you could make a 100X intermediate stock (10 mM) in media.
-
Perform serial dilutions from this intermediate stock to prepare the final working concentrations. This method ensures the DMSO concentration remains constant across all treatment groups.
-
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Analysis: Proceed with the chosen downstream assay to measure the biological effect.
Protocol 3: Determining Cytotoxicity with a Cell Viability Assay (e.g., MTT or WST-1)
Expertise Statement: A dose-response analysis is the first critical experiment to perform with any new compound. It establishes the concentration range over which the compound exerts a biological effect, from sub-toxic to cytotoxic levels. This information is essential for designing all subsequent mechanistic studies.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound on a chosen cell line.
Recommended Concentration Range (Starting Point): Based on data for Niflumic acid, which shows effects in the 100-300 µM range in some cancer cell lines, a broad initial screening range is advised. [5]
| Parameter | Recommended Range |
|---|---|
| Concentrations | 0 (Vehicle), 1, 10, 25, 50, 100, 200, 400 µM |
| Incubation Time | 24, 48, and 72 hours |
| Replicates | Minimum of 3 technical replicates per condition |
Procedure:
-
Follow Protocol 2: Seed cells in 96-well plates and treat with a serial dilution of the compound.
-
Add Viability Reagent: At the end of the incubation period, add the viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubate: Incubate for the time specified by the reagent's protocol (typically 1-4 hours). This allows viable cells to metabolize the substrate.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "blank" (media only) wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Safety and Handling
Consult the Safety Data Sheet (SDS) for this compound before handling. [8][9]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [8][11]May cause respiratory irritation. [8]* Precautionary Statements:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. [11] * Handle the powder in a chemical fume hood to avoid inhalation of dust. [8] * Avoid contact with skin and eyes. [8] * In case of contact, rinse thoroughly with water. [8][11]
-
References
- Patsnap Synapse. (2024). What is the mechanism of Niflumic Acid?
- Pharmacology of Niflumic Acid. (2025). Mechanism of action, Pharmacokinetics, Uses, Effects.
- Medtigo. (n.d.). niflumic acid.
- Indagoo Research Chemicals. (2025). SAFETY DATA SHEET: 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid.
- Frontiers in Immunology. (2019). Niflumic Acid Reverses Airway Mucus Excess and Improves Survival in the Rat Model of Steroid-Induced Pneumocystis Pneumonia.
- Cheméo. (n.d.). Chemical Properties of Niflumic acid (CAS 4394-00-7).
- De Luca, A., et al. (2004). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. British Journal of Pharmacology, 142(5), 873–882.
- Wikipedia. (n.d.). Analgesic.
- Smirnov, S. V., & Aaronson, P. I. (2001). The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells. British Journal of Pharmacology, 133(7), 1167–1175.
- PubMed. (2021). In Vitro Anticancer Activity of Novel Co(II) and Ni(II) Complexes of Non-steroidal Anti-inflammatory Drug Niflumic Acid Against Human Breast Adenocarcinoma MCF-7 Cells.
- ProQuest. (2021). In Vitro Anticancer Activity of Novel Co(II) and Ni(II) Complexes of Non-steroidal Anti-inflammatory Drug Niflumic Acid Against Human Breast Adenocarcinoma MCF-7 Cells.
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- Taylor & Francis Online. (2019). Silver(I) complexes containing diclofenac and niflumic acid induce apoptosis in human-derived cancer cell lines.
- PubMed. (2001). The Cl(-) channel blocker niflumic acid releases Ca(2+) from an intracellular store in rat pulmonary artery smooth muscle cells.
- University of Strathclyde. (2001). The cl- channel blocker niflumic acid releases ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells.
- PubChem. (n.d.). Niflumic Acid.
- PubMed. (2019). Silver(I) complexes containing diclofenac and niflumic acid induce apoptosis in human-derived cancer cell lines.
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- PubMed. (1976). Inhibition of prostaglandin biosynthesis by tolfenamic acid in vitro.
- PubMed. (2010). Synthesis, stability studies, anti-inflammatory activity and ulcerogenicity of morpholinoalkyl ester prodrugs of niflumic acid.
- PubMed. (1983). Inhibition of anion permeability by amphiphilic compounds in human red cell: evidence for an interaction of niflumic acid with the band 3 protein.
- PubMed. (1986). Prostaglandins and the mechanism of action of anti-inflammatory drugs.
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- PubMed. (2008). Mechanism of action of niacin.
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Application Notes & Protocols: Characterizing Novel Ligands for the Nicotinic Acid Receptor GPR109A
Subject: A Methodological Framework for Studying Nicotinic Acid Receptor Pathways Using Novel Agonists, with "2-[3-(Trifluoromethyl)phenoxy]nicotinic acid" as a Candidate Compound.
Introduction: The GPR109A Receptor - A Dual-Signaling Metabolic and Immunomodulatory Hub
The G protein-coupled receptor GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2), stands as a critical target in metabolic and inflammatory research.[1][2] For over five decades, its most famous pharmacological agonist, nicotinic acid (niacin), has been a cornerstone therapy for dyslipidemia, valued for its ability to lower atherogenic lipoproteins and be the most potent agent for raising HDL-cholesterol available.[1][3][4] The discovery of GPR109A as the cognate receptor for niacin, and later for the endogenous ketone body β-hydroxybutyrate, unlocked a deeper understanding of its "pleiotropic" effects that extend beyond lipid modulation into potent anti-inflammatory signaling.[2][5]
GPR109A is predominantly expressed in adipocytes and various immune cells, including monocytes and macrophages.[6][7] Its activation triggers two primary signaling cascades:
-
The Canonical Gαi Pathway: Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gαi/o), which suppress the activity of adenylyl cyclase. This leads to a measurable decrease in intracellular cyclic AMP (cAMP) levels, mediating the primary anti-lipolytic effects in adipocytes.[8][9]
-
The β-Arrestin Pathway: GPR109A activation also promotes the recruitment of β-arrestin proteins. This alternative pathway is largely independent of G-protein coupling and is critically implicated in the prostaglandin-mediated cutaneous flushing—the primary side effect that limits patient compliance with niacin therapy.[1][2][10]
The divergence of these pathways presents a compelling opportunity for drug development: the design of "biased agonists" that selectively engage the therapeutic Gαi pathway while avoiding the β-arrestin pathway responsible for flushing.[10]
This guide provides a comprehensive framework and detailed protocols for the pharmacological characterization of novel compounds targeting GPR109A. We will use the compound This compound (CAS: 36701-89-0) as a representative candidate to illustrate the workflow, from initial handling to functional and downstream cellular assays.
Candidate Compound Profile: this compound
Before initiating any biological assay, a thorough understanding of the test article's physical, chemical, and safety properties is paramount.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | [11] |
| CAS Number | 36701-89-0 | [12][13] |
| Molecular Formula | C₁₃H₈F₃NO₃ | [14] |
| Molecular Weight | 283.20 g/mol | [14] |
| Physical Form | Solid | [14] |
| Melting Point | 151 - 152°C | [14] |
Safety, Handling, and Preparation
Researcher's Responsibility: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound. The following is a summary of known hazards.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), and Causes serious eye irritation (H319).[11][12][14]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[14][15]
-
Stock Solution Preparation:
-
Due to the carboxylic acid and aromatic moieties, solubility in aqueous buffers is expected to be low. High-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution (e.g., 10-50 mM).
-
Warm the solution gently (e.g., 37°C) and vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Causality Note: The final concentration of DMSO in the cell-based assay medium should be kept to a minimum, typically ≤0.1%, as higher concentrations can be cytotoxic and interfere with cellular signaling. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
-
Pharmacological Characterization Workflow
The primary goal is to determine if the candidate compound is a GPR109A agonist and to quantify its potency and potential signaling bias.
Caption: Workflow for characterizing a novel GPR109A ligand.
Protocol 1: Gαi Pathway Activation - cAMP Inhibition Assay
This assay quantifies the functional consequence of Gαi coupling. Activation of GPR109A inhibits adenylyl cyclase, preventing the conversion of ATP to cAMP. To achieve a robust assay window, the adenylyl cyclase activator Forskolin is used to elevate basal cAMP levels, allowing for a more significant and measurable decrease upon agonist stimulation.
Materials:
-
Cell Line: A stable cell line overexpressing human GPR109A (e.g., HEK293-GPR109A, CHO-GPR109A). A parental cell line lacking the receptor is essential as a negative control.
-
Reagents: Forskolin, Niacin (positive control), test compound, cell lysis buffer, and a cAMP detection kit (e.g., HTRF cAMP Dynamic 2, Cisbio; GloSensor cAMP Assay, Promega).
-
Equipment: 384-well white opaque plates, multichannel pipette, plate reader compatible with the chosen detection technology.
Step-by-Step Methodology:
-
Cell Seeding: Seed the GPR109A-expressing cells (and parental control cells) into 384-well plates at a pre-optimized density (e.g., 2,000-5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality Note: Overnight incubation allows cells to adhere and recover, ensuring they are in a healthy, responsive state for the assay.
-
-
Compound Preparation: Prepare a serial dilution of the test compound and the niacin positive control in an appropriate assay buffer. A typical concentration range would span from 10 pM to 100 µM. Include a vehicle control (DMSO).
-
Compound Addition: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.
-
Forskolin Stimulation: Add Forskolin to all wells (except for a negative control) to a final concentration that elicits approximately 80% of its maximal response (EC₈₀, typically 1-10 µM, must be predetermined). Incubate for another 30 minutes.
-
Causality Note: Using an EC₈₀ concentration of Forskolin creates a large and stable signal window, maximizing the sensitivity for detecting inhibitory effects from GPR109A agonists.
-
-
Detection: Lyse the cells and proceed with cAMP measurement according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Normalize the data: Set the signal from the Forskolin-only wells (vehicle control) as 100% and the signal from non-stimulated cells as 0%.
-
Plot the normalized response against the log concentration of the agonist.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
Protocol 2: β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin-2 to the activated GPR109A receptor at the plasma membrane, providing a readout for the pathway associated with flushing.
Materials:
-
Cell Line: A cell line engineered for β-arrestin recruitment assays, such as one co-expressing GPR109A fused to one component of a reporter system and β-arrestin-2 fused to the complementary component (e.g., using NanoBiT, PathHunter, or Tango technologies).
-
Reagents: Niacin (positive control), test compound, assay-specific substrates.
-
Equipment: 384-well white opaque plates, plate reader capable of luminescence or chemiluminescence detection.
Step-by-Step Methodology:
-
Cell Seeding: Seed the engineered cells into 384-well plates and incubate overnight as described in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control as in Protocol 1.
-
Compound Addition: Add the compound dilutions to the cells.
-
Incubation: Incubate the plates for a period determined by the assay technology and receptor kinetics (typically 60-90 minutes) at 37°C or room temperature.
-
Detection: Add the detection reagents as per the manufacturer's protocol and measure the luminescent signal.
-
Data Analysis:
-
Normalize the data relative to the vehicle control (0%) and a maximal response from a reference agonist like niacin (100%).
-
Plot the dose-response curve and calculate the EC₅₀ and Emax values as described for the cAMP assay.
-
Trustworthiness Note: By comparing the EC₅₀ values from the Gαi (cAMP) and β-arrestin assays, a "bias factor" can be calculated to quantitatively describe the compound's preference for one pathway over the other, providing a predictive metric for its potential to cause flushing.
-
GPR109A Signaling and Downstream Functional Consequences
Activation of GPR109A on immune cells, such as macrophages, triggers potent anti-inflammatory effects.[1][16] A functional cellular assay can validate the findings from the primary signaling assays.
Caption: GPR109A dual signaling pathways and downstream effects.
Protocol 3: Anti-Inflammatory Activity in Macrophages
This protocol assesses the ability of a GPR109A agonist to suppress the production of pro-inflammatory cytokines in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[3][16]
Materials:
-
Cell Line: Human THP-1 monocyte cell line. Differentiate into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours, followed by a rest period in fresh media.
-
Reagents: LPS (from E. coli) or recombinant human TNF-α, test compound, niacin.
-
Assay Kits: RNA isolation kit, cDNA synthesis kit, qPCR SYBR Green Master Mix, and validated primers for target genes (e.g., IL6, CCL2/MCP1, TNF) and a housekeeping gene (GAPDH, ACTB). Alternatively, ELISA kits for detecting secreted IL-6 or CCL2 proteins.
Step-by-Step Methodology:
-
Cell Culture: Differentiate and rest THP-1 cells in 24- or 48-well plates.
-
Pre-treatment: Treat the differentiated macrophages with various concentrations of the test compound or niacin for 1-2 hours.
-
Causality Note: Pre-treatment allows the agonist to engage GPR109A and initiate its inhibitory signaling cascade before the inflammatory stimulus is introduced.
-
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) to the wells (except for an unstimulated control) and incubate for a predetermined time (e.g., 4-6 hours for mRNA analysis, 18-24 hours for protein analysis).[16]
-
Endpoint Measurement (qPCR):
-
Harvest cells and isolate total RNA.
-
Synthesize cDNA.
-
Perform qPCR to quantify the relative expression of target inflammatory genes. Normalize expression to the housekeeping gene and calculate the fold change using the ΔΔCt method relative to the LPS-only treated group.
-
-
Endpoint Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform an ELISA for the desired secreted cytokine (e.g., IL-6) according to the manufacturer's instructions.
-
-
Data Analysis: Plot the percentage inhibition of cytokine expression/secretion against the log concentration of the test compound to determine its IC₅₀ (inhibitory concentration).
Conclusion and Future Directions
This document outlines a robust, multi-step workflow for the comprehensive characterization of novel GPR109A ligands like this compound. By systematically employing assays for Gαi and β-arrestin pathway activation, researchers can determine a compound's potency, efficacy, and signaling bias. Subsequent validation in downstream functional assays, such as the inhibition of inflammation in macrophages, provides crucial evidence of its potential therapeutic utility.
Successful characterization of a biased agonist with potent anti-inflammatory effects in these in vitro models would provide a strong rationale for advancing the compound to in vivo studies. Key animal models could involve measuring the reduction of plasma non-esterified fatty acids (NEFAs) in mice as a marker of anti-lipolytic activity and assessing for a reduced flushing response compared to niacin.[17] This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for the development of next-generation therapeutics targeting the nicotinic acid receptor pathway.
References
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- Yeo, R. et al. (2014). GPR109A and vascular inflammation. PubMed.
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- ResearchGate. (n.d.). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate.
- Gambhir, D. et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science.
- Balamurugan, R. et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications.
- Thangaraju, M. et al. (2013). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research.
- PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. PubChem.
- Plaisance, E. P. et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism.
- Bhatt, S. P. et al. (2018). GPR109A activation and aging liver. Aging.
- Lukasova, M. et al. (2013). Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. PLoS ONE.
- Lukasova, M. et al. (2013). Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. ResearchGate.
- Gille, A. et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology.
- Gille, A. et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate.
- Wise, A. et al. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews.
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Application Notes and Protocols for 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid in Agrochemical Research
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: A Novel Scaffold for Agrochemical Discovery
In the relentless pursuit of novel and effective agrochemicals, the exploration of unique chemical scaffolds is paramount. 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid, a molecule structurally related to the non-steroidal anti-inflammatory drug (NSAID) niflumic acid, presents an intriguing starting point for agrochemical research and development. While its direct application as an agrochemical is not yet established, its constituent moieties—a trifluoromethyl group, a phenoxy linker, and a nicotinic acid core—are prevalent in a multitude of modern pesticides.[1][2] This document outlines a proposed research framework and detailed protocols for evaluating this compound as a lead compound for the development of new herbicides, insecticides, and fungicides.
The trifluoromethyl (CF3) group is a well-regarded bioisostere in drug and agrochemical design, known for enhancing metabolic stability, lipophilicity, and binding affinity.[3][4][5][6][7] Furthermore, the nicotinic acid (niacin) framework is a key component in various commercial agrochemicals, including herbicides and fungicides.[8][9][10][11][12][13] Derivatives of nicotinic acid have demonstrated potent biological activities, underscoring the potential of this heterocyclic system.[12][14][15]
A particularly compelling aspect of this compound is its known activity as a modulator of ion channels, specifically calcium-activated chloride channels (CaCCs) and potassium channels.[16][17][18][19][20] Ion channels are critical for a vast array of physiological processes in both plants and insects, making them excellent targets for new modes of action to combat resistance.[10][11][13][15] This document provides a roadmap for a systematic investigation into the potential agrochemical applications of this promising scaffold.
Hypothesized Modes of Action and Screening Strategy
The known biological activity of this compound as an ion channel modulator provides a logical starting point for hypothesizing its potential agrochemical modes of action.
-
Insecticidal Activity: Disruption of ion channel function in the insect nervous system is a proven strategy for insecticide development.[21] Chloride and potassium channels play crucial roles in maintaining neuronal membrane potential and signaling.[10][11][15] Modulation of these channels by the test compound could lead to hyperexcitation, paralysis, and death in susceptible insects. Screening should therefore focus on a range of insect pests, with follow-up electrophysiological studies to confirm the mode of action.
-
Herbicidal Activity: Potassium channels are vital for numerous plant processes, including nutrient uptake, stomatal regulation, and maintenance of turgor pressure.[13][16][20][22] Disruption of K+ homeostasis can lead to growth inhibition and plant death. The herbicidal potential of this compound can be assessed through whole-plant bioassays on a panel of representative monocot and dicot weeds.
-
Fungicidal Activity: While a direct link between the known ion channel activity and a fungicidal effect is less clear, many antifungal compounds disrupt cell membrane integrity and ion homeostasis.[23] Therefore, empirical screening against a panel of economically important plant pathogenic fungi is warranted.
The following diagram illustrates the proposed workflow for screening and characterizing the agrochemical potential of this compound.
Caption: Proposed workflow for agrochemical screening.
Experimental Protocols
The following are detailed, step-by-step methodologies for the initial screening of this compound.
Protocol 1: Primary Herbicidal Screening
This protocol outlines a whole-plant bioassay to assess both pre-emergence and post-emergence herbicidal activity.[4][5][8][9][12][17][18][24][25][26]
1. Plant Species Selection:
-
Monocots: Avena fatua (wild oat), Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail).
-
Dicots: Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Chenopodium album (common lambsquarters).
2. Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).
-
For application, dilute the stock solution in a water-surfactant mixture (e.g., 0.5% v/v non-ionic surfactant) to achieve the desired application rate. A high screening rate of 1000-2000 g a.i./ha is recommended for initial screens.
3. Pre-emergence Assay:
-
Fill pots (10 cm diameter) with a standard greenhouse potting mix.
-
Sow seeds of each test species at a depth of 1-2 cm.
-
Apply the test solution evenly to the soil surface using a laboratory track sprayer.
-
Include a solvent-only control and a positive control (a commercial herbicide with a known mode of action).
-
Place pots in a greenhouse with controlled temperature (25/18°C day/night) and light (16-hour photoperiod).
-
Water as needed, initially by sub-irrigation to avoid disturbing the treated soil layer.
-
Assess plant injury (phytotoxicity) 14 and 21 days after treatment (DAT) using a 0-100% visual rating scale (0 = no effect, 100 = complete kill).
4. Post-emergence Assay:
-
Sow seeds as described above and grow plants to the 2-4 true leaf stage.
-
Apply the test solution evenly over the foliage of the plants using a laboratory track sprayer.
-
Include a solvent-only control and a positive control.
-
Return plants to the greenhouse.
-
Assess phytotoxicity at 7, 14, and 21 DAT using the 0-100% visual rating scale.
Data Analysis: Record the percent injury for each species at each time point. Compounds showing significant activity (e.g., >70% injury) against one or more species will be advanced to secondary screening for dose-response analysis.
Protocol 2: Primary Insecticidal Screening
This protocol covers both contact and systemic activity against representative insect pests.[19][27][28][29][30][31][32][33][34]
1. Insect Species Selection:
-
Sucking Pest: Myzus persicae (green peach aphid).
-
Chewing Pest: Spodoptera frugiperda (fall armyworm, 2nd instar larvae).
2. Preparation of Test Compound:
-
Prepare a stock solution in acetone.
-
For the assays, prepare serial dilutions in water containing a wetting agent (e.g., 0.1% Triton X-100). A high screening concentration of 500-1000 ppm is suggested.
3. Contact Activity Assay (Leaf-Dip Bioassay for Aphids):
-
Excise leaf discs (e.g., from cabbage or bell pepper) and dip them in the test solutions for 10-15 seconds.
-
Allow the leaf discs to air dry.
-
Place the treated leaf discs in a petri dish lined with moist filter paper.
-
Infest each disc with 10-15 adult aphids.
-
Include a solvent-only control and a positive control (e.g., imidacloprid).
-
Seal the dishes and incubate at 22-25°C with a 16-hour photoperiod.
-
Assess mortality at 24 and 48 hours after treatment.
4. Systemic/Ingestion Activity Assay (Diet Incorporation for Armyworms):
-
Incorporate the test compound into an artificial insect diet while the diet is still liquid and warm.
-
Dispense the treated diet into the wells of a 24-well plate.
-
Place one 2nd instar armyworm larva in each well.
-
Include a solvent-only control and a positive control (e.g., chlorantraniliprole).
-
Seal the plate with a breathable cover and incubate at 25°C.
-
Assess mortality and feeding inhibition at 24, 48, and 72 hours.
Data Analysis: Calculate the percentage mortality for each concentration. Compounds causing significant mortality (>70%) will be selected for dose-response studies to determine LC50 values.
Protocol 3: Primary Fungicidal Screening (In Vitro)
This protocol uses an in vitro assay to assess the direct inhibitory effect of the compound on fungal growth.[1][2][14][35][36]
1. Fungal Pathogen Selection:
-
Botrytis cinerea (gray mold).
-
Fusarium graminearum (Fusarium head blight).
-
Rhizoctonia solani (sheath blight).
2. Poisoned Food Technique:
-
Prepare a stock solution of the test compound in DMSO.
-
Add aliquots of the stock solution to molten (45-50°C) Potato Dextrose Agar (PDA) to achieve final concentrations (e.g., 1, 10, 50, 100 ppm).
-
Pour the amended PDA into petri dishes.
-
Include a DMSO-only control and a positive control (e.g., tebuconazole).
-
Place a 5 mm mycelial plug from an actively growing culture of the test fungus in the center of each plate.
-
Incubate the plates at 25°C in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
Data Analysis: Calculate the percentage of growth inhibition relative to the control. Compounds showing significant inhibition will be further evaluated to determine EC50 values.
Advanced Protocols: Mode of Action Elucidation
For hits identified in the primary screens, the following advanced protocols can be employed to investigate the mechanism of action.
Protocol 4: Electrophysiological Analysis of Insect Ion Channels
This protocol describes the use of two-electrode voltage clamp (TEVC) on Xenopus oocytes and patch-clamp on insect neurons to study the effect of the compound on ion channel function.[3][6][21][37][38][39][40][41]
1. Oocyte Expression System (TEVC):
-
Synthesize cRNA for insect chloride or potassium channel subunits.
-
Inject the cRNA into Xenopus laevis oocytes.
-
After 2-5 days of incubation, perform two-electrode voltage-clamp recordings.
-
Perfuse the oocytes with a control bath solution, followed by solutions containing various concentrations of the test compound.
-
Record changes in ion currents in response to voltage steps.
2. Insect Neuron Patch-Clamp:
-
Prepare primary cultures of neurons from a model insect (e.g., Drosophila melanogaster or Periplaneta americana).
-
Perform whole-cell patch-clamp recordings to isolate specific ion currents (e.g., K+ or Cl- currents) using specific bath and pipette solutions.
-
Apply the test compound to the bath and record changes in channel activity.
Data Analysis: Analyze the effects on current amplitude, voltage-dependence of activation/inactivation, and channel kinetics to characterize the modulatory effect of the compound.
Caption: Workflow for electrophysiological studies.
Data Summary and Interpretation
All quantitative data from the screening and dose-response studies should be compiled into clear, structured tables for easy comparison and interpretation.
Table 1: Example Data Summary for Primary Herbicidal Screen (% Injury at 21 DAT)
| Compound | Rate (g/ha) | A. fatua | E. crus-galli | A. retroflexus | A. theophrasti |
| Test Compound | 2000 (Pre) | 15 | 25 | 85 | 90 |
| Test Compound | 2000 (Post) | 10 | 20 | 95 | 98 |
| Positive Control | X | 95 | 98 | 98 | 100 |
| Solvent Control | 0 | 0 | 0 | 0 | 0 |
Table 2: Example Data Summary for Primary Insecticidal Screen (% Mortality at 48 Hours)
| Compound | Concentration (ppm) | M. persicae (Contact) | S. frugiperda (Ingestion) |
| Test Compound | 1000 | 80 | 30 |
| Positive Control | Y | 100 | 95 |
| Solvent Control | 0 | 5 | 10 |
Conclusion and Future Directions
The application notes and protocols outlined above provide a comprehensive framework for the initial evaluation of this compound as a novel scaffold in agrochemical discovery. By leveraging its known ion channel modulating activities and systematically screening for herbicidal, insecticidal, and fungicidal effects, researchers can efficiently assess its potential. Positive results from this screening cascade will pave the way for more in-depth mode of action studies and structure-activity relationship (SAR) investigations, ultimately leading to the development of new and effective crop protection solutions.
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A Method for Investigating Auxin Herbicide Metabolism and Detoxification Pathways Using 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid as a Model Substrate
APPLICATION NOTE
Senior Application Scientist, Gemini Laboratories
Abstract
The evolution of herbicide resistance in weed populations presents a significant challenge to global food security. A primary mechanism of resistance is the rapid metabolic detoxification of herbicides by enzymes such as cytochrome P450 monooxygenases (P450s).[1][2][3] Understanding these metabolic pathways is crucial for developing new, more effective herbicides and for managing resistance. This application note details a methodology for investigating herbicide metabolism using 2-[3-(trifluoromethyl)phenoxy]nicotinic acid as a model substrate or "probe". While this compound is a known environmental transformation product of the herbicide Diflufenican, its structural similarity to synthetic auxin herbicides makes it an ideal tool to explore metabolic pathways without the confounding herbicidal effects at investigative concentrations.[4] We present protocols for in vitro studies using plant microsomes and for in planta whole-plant metabolism studies, coupled with robust LC-MS/MS analytical methods for metabolite identification and quantification.
Introduction
Synthetic auxin herbicides, which include pyridinoxy and phenoxy acid families, have been instrumental in modern agriculture for controlling broadleaf weeds.[5] Their mode of action involves overwhelming the plant's natural auxin signaling pathways, leading to uncontrolled growth and eventual death. However, many weed species have evolved resistance, often through enhanced metabolic detoxification.[3][6] This process typically involves a three-phase system:
-
Phase I: Modification of the herbicide by enzymes like P450s, which introduce functional groups (e.g., hydroxyl groups) via oxidation.[3][6][7]
-
Phase II: Conjugation of the modified herbicide to sugars or amino acids.
-
Phase III: Sequestration of the conjugated metabolite into the vacuole.
Studying these pathways is essential for predicting cross-resistance patterns and designing new herbicides that can evade these metabolic defenses.[1][2] The use of a probe substrate—a compound that is recognized and processed by the same metabolic enzymes but is not itself a potent herbicide—allows researchers to characterize these enzymatic systems without inducing a toxic response in the plant model.[8][9][10]
This compound serves as an excellent probe due to its phenoxy-nicotinic acid core, which is analogous to several auxin herbicides.[11][12] The trifluoromethyl group also provides a distinctive mass spectrometric signature for sensitive detection. This guide provides a comprehensive framework for using this compound to elucidate potential metabolic pathways relevant to herbicide resistance.
PART 1: In Vitro Metabolism with Plant Microsomes
Principle: Plant microsomes are vesicles of the endoplasmic reticulum that are isolated through differential centrifugation.[13] They contain a high concentration of P450 enzymes and their essential redox partner, cytochrome P450 reductase (CPR).[3][7] By incubating the probe substrate with microsomes in the presence of the necessary cofactor NADPH, it is possible to observe Phase I metabolic reactions in a controlled, cell-free environment.[6][14]
Protocol 1: Isolation of Plant Microsomes
This protocol is adapted from established methods for isolating functional microsomes from plant tissues, such as Arabidopsis thaliana seedlings.[13][14][15][16]
-
Homogenization: Harvest 5-10 g of fresh plant tissue (e.g., young leaves or whole seedlings) and immediately place in a pre-chilled mortar on ice. Add 2 mL of ice-cold Extraction Buffer per gram of tissue.
-
Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM EDTA, 0.5 M sucrose, and 5 mM DTT (add fresh).
-
-
Grind Tissue: Grind the tissue thoroughly with a pestle until a smooth homogenate is achieved. All steps should be performed at 4°C.
-
Filtration: Filter the homogenate through four layers of cheesecloth or two layers of Miracloth into a pre-chilled centrifuge tube.
-
Differential Centrifugation:
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.
-
Carefully transfer the supernatant (the post-mitochondrial fraction) to a pre-chilled ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomal membranes.
-
-
Resuspension: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in a minimal volume (e.g., 500 µL) of Resuspension Buffer.
-
Resuspension Buffer: 50 mM potassium phosphate buffer (pH 7.2), 20% (v/v) glycerol.
-
-
Quantification: Determine the total protein concentration of the microsomal suspension using a Bradford or BCA protein assay. Aliquot the microsomes, flash-freeze in liquid nitrogen, and store at -80°C until use.
Protocol 2: In Vitro Metabolism Assay
-
Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare the reaction mixture:
-
50 mM Potassium Phosphate Buffer (pH 7.2)
-
100 µg of microsomal protein
-
10 µM this compound (from a 10 mM stock in DMSO)
-
Nuclease-free water to a final volume of 198 µL.
-
-
Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding 2 µL of 100 mM NADPH (final concentration 1 mM).
-
Control Reactions: Prepare parallel reactions without NADPH (negative control) and without the probe substrate (background control).
-
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Quench Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
Protein Precipitation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein.
-
Sample Collection: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
PART 2: Whole Plant (In Planta) Metabolism Studies
Principle: While in vitro assays are excellent for identifying potential Phase I metabolites, in planta studies are necessary to understand the uptake, translocation, and complete metabolic fate of a compound in a living organism.
Protocol 3: Plant Treatment and Sample Collection
-
Plant Growth: Grow model plants (e.g., Arabidopsis thaliana or a relevant crop/weed species) to a suitable growth stage (e.g., 3-4 weeks old).
-
Treatment Application: Prepare a 100 µM treatment solution of this compound containing 0.02% (v/v) Tween-20 as a surfactant. Apply the solution to the leaves via foliar spray until runoff. Treat a control group with a mock solution (surfactant only).
-
Time-Course Harvest: Harvest plant tissues (e.g., treated leaves, systemic leaves, roots) at various time points post-application (e.g., 0, 6, 24, 48, and 72 hours).
-
Sample Processing: At each time point, wash the harvested tissue gently with deionized water to remove any unabsorbed surface residue. Blot dry, record the fresh weight, and immediately freeze in liquid nitrogen. Store samples at -80°C.
Protocol 4: Extraction of Compound and Metabolites (QuEChERS-based)
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is highly effective for extracting a wide range of analytes from complex plant matrices.[17][18][19][20][21]
-
Homogenization: Place 1-2 g of frozen plant tissue in a 50 mL centrifuge tube with two ceramic beads. Add 10 mL of 1% formic acid in acetonitrile. Homogenize using a bead mill or high-speed blender.
-
Salting-Out Extraction: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate). Shake vigorously for 1 minute.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes. The sample will separate into an upper acetonitrile layer (containing the analytes) and a lower aqueous/plant debris layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile extract to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine) sorbent.
-
The PSA will remove organic acids and sugars, while the MgSO₄ removes residual water.
-
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at 12,000 x g for 5 minutes.
-
Sample Collection: Carefully transfer the final cleaned extract into an HPLC vial for LC-MS/MS analysis.
PART 3: Analytical Methodology and Data Interpretation
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of the parent compound and its metabolites.[22][23][24][25] The method can distinguish between isomers and provide structural information based on fragmentation patterns.
Protocol 5: LC-MS/MS Analysis
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF) |
| Ionization Mode | Electrospray Ionization, Negative (ESI-) |
| MRM Transitions | Parent: m/z 282.0 → 140.0; Metabolite (Hypothetical Hydroxylated): m/z 298.0 → 156.0 |
| Data Acquisition | Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for metabolite identification. |
Data Interpretation:
-
Metabolite Identification: In the in vitro samples, compare the chromatograms of the NADPH-fortified samples to the negative controls. Look for new peaks that have a mass shift consistent with common metabolic reactions (e.g., +16 Da for hydroxylation). Confirm the structure using product ion scans to analyze fragmentation patterns.
-
Quantitative Analysis: In the in planta samples, create a calibration curve using an authentic standard of this compound. Quantify the decline of the parent compound and the formation of identified metabolites over the time course.
Hypothetical In Planta Metabolism Data
| Time (Hours) | Parent Compound (ng/g tissue) | Metabolite M1 (+16 Da) (ng/g tissue) |
| 0 | 1520.5 | < LOQ |
| 6 | 985.3 | 150.2 |
| 24 | 412.8 | 488.6 |
| 48 | 155.1 | 610.4 |
| 72 | 45.7 | 525.9 (conjugation begins) |
| LOQ: Limit of Quantitation |
Visualizations
Experimental Workflow Diagram
Caption: Overall experimental workflow for investigating herbicide metabolism.
Hypothetical Metabolic Pathway Diagram
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Application Notes and Protocols: Preparation and Stability Assessment of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and stability evaluation of solutions containing 2-[3-(trifluoromethyl)phenoxy]nicotinic acid (CAS: 36701-89-0). Due to the physicochemical characteristics typical of complex aromatic carboxylic acids, this compound is anticipated to have limited aqueous solubility. This guide outlines systematic protocols for initial physicochemical characterization, strategies for solubilization, and the design and execution of a robust stability testing program in accordance with international guidelines. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for preclinical and early-phase drug development.
Introduction and Foundational Concepts
This compound is a molecule of interest in pharmaceutical research. Its structure, featuring a nicotinic acid core linked to a trifluoromethyl-substituted phenoxy group, suggests it is a lipophilic, weakly acidic compound (calculated XLogP3-AA of 3.1)[1]. Such properties often correlate with poor aqueous solubility, a significant hurdle in formulation development that can impede bioavailability and therapeutic efficacy.[2][3]
Therefore, a systematic approach is required, beginning with the characterization of its fundamental properties, followed by the development of suitable solution formulations, and culminating in a rigorous assessment of the solution's stability over time and under stress. This application note is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline on stability testing, to ensure regulatory alignment and scientific rigor.[4][5]
Prerequisite Physicochemical Characterization
Before preparing stock or dosing solutions, it is critical to determine the fundamental properties of the compound. This data informs all subsequent formulation and stability work.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Data | Source / Method | Rationale |
|---|---|---|---|
| CAS Number | 36701-89-0 | Public Record | Unique chemical identifier. |
| Molecular Formula | C₁₃H₈F₃NO₃ | [6] | Confirms chemical identity. |
| Molecular Weight | 283.20 g/mol | [1] | Essential for molar concentration calculations. |
| Appearance | Solid | [7] | Basic physical state observation. |
| Aqueous Solubility | To be determined | Protocol 2.1 | Critical for selecting an appropriate formulation strategy. |
| pKa | To be determined | Protocol 2.2 | Determines the pH range for optimal solubility of the acidic compound. |
| UV λmax | To be determined | Protocol 2.3 | Required for developing a quantitative UV-Vis or HPLC-UV analytical method. |
Protocol 2.1: Equilibrium Solubility Determination
-
Add an excess amount of this compound powder to a series of vials containing different aqueous media (e.g., pH 2.0, pH 7.4, pH 9.0 buffers).
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Dilute the filtrate with a suitable solvent and quantify the concentration using a provisional HPLC-UV method.
-
The resulting concentration is the equilibrium solubility at that specific pH.
Causality Insight: This protocol establishes the pH-solubility profile. For an acidic compound, solubility is expected to increase significantly as the pH rises above its pKa, due to the formation of the more soluble anionic (carboxylate) form.
Protocol 2.2: pKa Determination via Potentiometric Titration
-
Prepare a dilute solution of the compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure initial solubility.
-
Titrate the solution with a standardized base (e.g., 0.01 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Causality Insight: The pKa is a fundamental constant that dictates the ionization state of the molecule at any given pH. Knowing the pKa is essential for employing pH modification as a solubilization strategy.[8]
Protocol 2.3: Determination of Maximum Absorbance (λmax)
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Using a UV-Visible spectrophotometer, scan the solution across a wavelength range of 200-400 nm.[9]
-
The wavelength at which the highest absorbance is recorded is the λmax. This wavelength should be used for quantitative analysis to ensure maximum sensitivity.
Solution Preparation: Strategies and Protocols
The poor aqueous solubility of many drug candidates is a common challenge.[10] Based on the acidic nature of this compound, the primary strategy for aqueous formulations is pH modification. For non-aqueous or high-concentration needs, co-solvent systems are recommended.
Strategy 1: pH-Adjusted Aqueous Solution
This approach leverages the acidic proton on the carboxylic acid group. By raising the pH of the solution to approximately two units above the pKa, the compound is converted to its highly soluble carboxylate salt form.
Protocol 3.1: Preparation of a 1 mg/mL pH-Adjusted Aqueous Solution
-
Weighing: Accurately weigh 10 mg of this compound and place it in a 10 mL volumetric flask.
-
Initial Wetting: Add ~5 mL of purified water to wet the powder. The compound will likely not dissolve at this stage.
-
pH Adjustment: While stirring, add a suitable base (e.g., 1 M NaOH) dropwise until the solid completely dissolves. Continue to add base until the final pH is stable and in the desired range (e.g., pH 7.0-8.0, assuming a pKa around 4-5).
-
Final Volume: Once dissolved, bring the flask to the 10 mL mark with purified water.
-
Verification: Confirm the final pH of the solution using a calibrated pH meter.
Strategy 2: Co-Solvent System
For preclinical studies or when a pH-adjusted vehicle is not suitable, a co-solvent system can be employed. Solvents like DMSO, ethanol, and polyethylene glycol (PEG) are commonly used.[8]
Protocol 3.2: Preparation of a 10 mg/mL Solution in a DMSO/PEG 400 Vehicle
-
Weighing: Accurately weigh 100 mg of this compound into a 10 mL glass vial.
-
Solubilization: Add 1 mL of Dimethyl Sulfoxide (DMSO) to the vial. Mix using a vortex or sonicator until the compound is fully dissolved.
-
Vehicle Addition: Add 9 mL of Polyethylene Glycol 400 (PEG 400) to the vial.
-
Homogenization: Mix thoroughly until a clear, homogenous solution is obtained. This results in a 10% DMSO / 90% PEG 400 vehicle.
Trustworthiness Note: Always prepare a "vehicle blank" (the solvent system without the active compound) to use as a control in analytical testing. This helps to identify any interfering peaks from the excipients themselves.
Stability Testing Program: Design and Rationale
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] A comprehensive program includes both long-term storage studies and forced degradation (stress testing).
Figure 1: Overall workflow for solution preparation and stability testing.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying likely degradation products and demonstrating the specificity of the analytical method.[11] They help to elucidate the intrinsic stability of the molecule.[12]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent / Condition | Time Points | Rationale |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 0, 2, 4, 8, 24 hours | To assess stability in acidic environments, mimicking potential gastric conditions.[13] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 0, 2, 4, 8, 24 hours | To assess stability in alkaline environments and susceptibility to base-catalyzed hydrolysis.[11] |
| Oxidation | 3% H₂O₂ at 25 °C | 0, 2, 4, 8, 24 hours | To evaluate susceptibility to oxidative degradation.[12] |
| Thermal | 80 °C (in solution) | 0, 24, 48, 72 hours | To assess the impact of high temperature on solution stability. |
| Photostability | ICH Q1B Option 2 | Overall illumination ≥ 1.2 million lux-hours; UV energy ≥ 200 watt-hours/m² | To determine if the compound is sensitive to degradation by light.[5][11] |
Long-Term and Accelerated Stability
This study evaluates the stability of the final solution formulation in its intended container closure system under defined storage conditions.
Table 3: ICH-Recommended Storage Conditions for Long-Term Stability
| Study Type | Storage Condition | Minimum Duration |
|---|---|---|
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 Months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 Months |
Testing Frequency (Accelerated): Samples should be analyzed at time 0, 3, and 6 months. Testing Frequency (Long-Term): Samples should be analyzed at time 0, 3, 6, 9, and 12 months.[5]
Detailed Analytical Methodology: Stability-Indicating HPLC-UV
A validated stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[11] High-Performance Liquid Chromatography (HPLC) is the standard technique.[14]
Protocol 5.1: Reverse-Phase HPLC-UV Method
Table 4: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for retaining moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to ensure consistent protonation of any residual carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound from the C18 column. |
| Gradient | 30% B to 95% B over 15 min | Gradient elution is necessary to separate the parent peak from potential, more polar or less polar, degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at λmax (determined in 2.3) | Monitors the analyte and potential degradants that contain a chromophore. |
Method Validation: The linearity of the method should be confirmed by creating a calibration curve with at least five concentration levels, with a correlation coefficient (r²) of >0.998.[15]
Protocol 5.2: Forced Degradation Sample Analysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stressing: For each condition in Table 2, mix the stock solution with the specified stress reagent in a 1:1 ratio.
-
Time Points: At each designated time point, withdraw an aliquot of the stressed solution.
-
Neutralization (for Acid/Base): Immediately neutralize the acid- and base-stressed samples to halt the degradation reaction (e.g., add an equimolar amount of base or acid).
-
Analysis: Dilute all samples to a concentration within the linear range of the HPLC method and inject them into the HPLC system.
-
Control: A control sample, diluted with water instead of a stress reagent and kept at room temperature, must be analyzed at each time point.
Data Interpretation and Potential Degradation Pathways
Analysis of the HPLC data involves monitoring the peak area of the parent compound and the appearance of any new peaks, which represent potential degradation products.
-
Purity Calculation: The purity of the parent compound at each time point is calculated as a percentage of the initial (time zero) peak area.
-
Mass Balance: The sum of the parent compound percentage and the percentages of all degradation products should ideally be between 95-105%, indicating that all major degradants are being detected.
-
Degradation Pathway Identification: The conditions under which specific degradants form provide clues to the degradation mechanism. For example, a peak appearing only under basic conditions suggests a base-catalyzed hydrolysis product.
Figure 2: A conceptual diagram of potential degradation pathways.
Causality Insight: The most chemically labile bond in the parent structure is the ether linkage. Under harsh hydrolytic conditions (strong acid or base), this bond could cleave, yielding 3-(trifluoromethyl)phenol and a derivative of nicotinic acid.[11] The nitrogen on the pyridine ring is also susceptible to oxidation, potentially forming an N-oxide species in the presence of hydrogen peroxide.[16]
Conclusion
This application note provides a structured, science-based framework for the preparation and stability assessment of this compound solutions. By first conducting essential physicochemical characterization, researchers can select logical formulation strategies, such as pH adjustment, to achieve the desired solution concentrations. The subsequent stability program, designed around ICH principles, ensures the generation of high-quality data on the compound's intrinsic stability and degradation profile. Adherence to these protocols will provide a solid foundation for advancing promising compounds through the drug development pipeline.
References
- European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.
- International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
- SNS Courseware. ICH STABILITY TESTING GUIDELINES.
- Veeprho. (2023). Acid Degradation Stability Testing.
- Slideshare. (2015). Ich guideline for stability testing.
- World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
- T,C&A LAB. (2024). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.
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- MDPI. (2021). Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation.
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Application Note: Quantitative Analysis of Tolfenamic Acid in Biological Matrices using Mass Spectrometry
Introduction
Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) from the fenamate class, utilized in both human and veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Accurate quantification of Tolfenamic acid in biological matrices such as plasma, milk, and tissue is crucial for pharmacokinetic studies, toxicokinetic assessments, and residue monitoring in food products.[3][4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and robustness.[6]
This guide provides a comprehensive overview and detailed protocols for the development and validation of a robust LC-MS/MS method for the quantification of Tolfenamic acid in a biological matrix. The methodologies described herein are grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure data integrity and reliability for drug development and regulatory submissions.[7][8][9][10]
Additionally, this note briefly discusses the analysis of a structurally related compound, 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid, a known environmental metabolite of the herbicide Diflufenican, highlighting the versatility of mass spectrometry in diverse analytical challenges.[11][12][13][14]
Scientific Principles and Methodological Rationale
The foundation of a reliable LC-MS/MS assay is a thorough understanding of the analyte's physicochemical properties and the principles of the analytical technique. Tolfenamic acid, being an acidic compound, is amenable to analysis by reversed-phase liquid chromatography and can be efficiently ionized using electrospray ionization (ESI).
Mechanism of LC-MS/MS Quantification
The LC-MS/MS workflow involves three key stages:
-
Chromatographic Separation: The liquid chromatography (LC) system separates Tolfenamic acid from other endogenous components of the biological matrix based on its polarity. A C18 or C8 stationary phase is commonly employed, with a mobile phase consisting of an aqueous component (often with an acid modifier like formic acid to improve peak shape) and an organic solvent (typically acetonitrile or methanol).
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most suitable technique for polar compounds like Tolfenamic acid.[5] It can be operated in either positive or negative ion mode. For acidic NSAIDs, negative ionization is often preferred as it provides a better signal-to-noise ratio.[5]
-
Mass Analysis and Detection: In the tandem mass spectrometer, the ionized Tolfenamic acid molecules (precursor ions) are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
The Imperative of Method Validation
Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is reliable and reproducible for its intended use.[15] Key validation parameters, as stipulated by FDA and EMA guidelines, include accuracy, precision, selectivity, sensitivity, stability, and matrix effect.[7][9][10] Adherence to these guidelines ensures the integrity of the data generated from preclinical and clinical studies.
Core Application: Quantification of Tolfenamic Acid in Plasma
This section details a validated protocol for the determination of Tolfenamic acid in human or animal plasma.
Experimental Workflow
The overall workflow for the bioanalysis of Tolfenamic acid is depicted below.
Caption: General workflow for the LC-MS/MS analysis of Tolfenamic acid in plasma.
Detailed Protocol
1. Materials and Reagents
-
Tolfenamic Acid reference standard
-
Internal Standard (IS), e.g., Phenylbutazone[4] or isotopically labeled Tolfenamic acid (Tolfenamic acid-13C6)[5]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Human or animal plasma (with anticoagulant, e.g., K2EDTA)
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tolfenamic acid and the Internal Standard in methanol.
-
Working Solutions: Prepare serial dilutions of the Tolfenamic acid stock solution in 50% methanol to create calibration standards and quality control (QC) samples. The IS working solution is prepared at a fixed concentration.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for cleaning up plasma samples.[4][16]
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]
-
Vortex to mix and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18, 5 µm, 250 x 4 mm[4] | Provides good retention and separation for moderately polar compounds like Tolfenamic acid. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its neutral form, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 0-1 min: 40% B; 1-8 min: 40-90% B; 8-10 min: 90% B; 10.1-12 min: 40% B | A gradient elution allows for the efficient separation of the analyte from matrix components and a timely elution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume for LC-MS/MS analysis. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Negative mode is often more sensitive for acidic compounds.[5] |
| MRM Transitions | Tolfenamic Acid: 260.0 -> 216.0; IS (Phenylbutazone): 307.1 -> 160.1 | These transitions are specific to the precursor and a stable product ion, ensuring selectivity. |
| Collision Energy | Optimized for each transition | The energy required to induce fragmentation of the precursor ion. This must be determined empirically. |
| Dwell Time | 100 ms | The time spent acquiring data for each MRM transition. |
Tolfenamic Acid Fragmentation
The fragmentation of Tolfenamic acid in the collision cell is a key aspect of the MS/MS detection. The proposed fragmentation pathway is illustrated below.
Caption: Proposed fragmentation of Tolfenamic acid in negative ion mode.
Method Validation According to Regulatory Guidelines
A full validation should be conducted to ensure the method is fit for purpose.[7][10]
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (FDA/EMA) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response.[10] |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | At least 6 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[10] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Within-run and between-run accuracy within ±15% of nominal. Precision (CV) ≤15% (≤20% at LLOQ).[8][10] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Response should be at least 5 times that of a blank sample. Accuracy within ±20% and precision ≤20%.[8] |
| Stability | To evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration at each QC level should be within ±15% of the nominal concentration.[8] |
| Matrix Effect | To assess the effect of matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To determine the efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
Application Highlight: this compound
While not a therapeutic agent, this compound is a significant environmental analyte. It is a primary metabolite of the herbicide Diflufenican.[11][13][14][17] Monitoring its presence in environmental samples (e.g., soil, water) and food products is essential for assessing environmental contamination and ensuring food safety.
The analytical principles for this compound are similar to those for Tolfenamic acid. An LC-MS/MS method can be developed using a similar reversed-phase chromatographic approach and ESI-MS/MS detection. Given its structure, it would likely ionize well in negative mode, with fragmentation involving the loss of CO2 from the carboxylic acid group.
Conclusion
This application note provides a detailed framework for the quantitative analysis of Tolfenamic acid in biological matrices using LC-MS/MS. By following the outlined protocols and adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable, and defensible data for a wide range of applications in drug development and food safety. The adaptability of LC-MS/MS also allows for the development of methods for structurally similar compounds, such as environmental metabolites, demonstrating the power and versatility of this analytical technique.
References
- An LC-MS/MS Method for the Quantification of Diclofenac Sodium in Dairy Cow Plasma and Its Application in Pharmacokinetics Studies. PubMed. [Link]
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- FDA guideline - Bioanalytical Method Valid
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- Guideline on bioanalytical method valid
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- Determination of Tolfenamic Acid in Human Plasma by HPLC.
- Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles.
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- Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents. PubMed Central. [Link]
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- MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45.
- Development and Validation of a Spectrofluorimetric Method for the Analysis of Tolfenamic Acid in Pure and Tablet Dosage Form.
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- Mass Spectrometry - Fragmentation P
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"2-[3-(Trifluoromethyl)phenoxy]nicotinic acid" protocols for assessing biological effects
An In-Depth Guide to the Bio-Analytical Assessment of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid (Niflumic Acid)
Introduction: A Profile of a Multifunctional Agent
This compound, more commonly known as Niflumic acid, is a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While clinically utilized for its anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties in conditions like rheumatoid arthritis, its utility in the research sphere is arguably more extensive and nuanced.[3][4][5][6] This is due to its complex mechanism of action that extends beyond the typical NSAID profile.
The primary therapeutic action of Niflumic acid involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][2] However, its pharmacological identity is distinguished by its significant activity as a modulator of various ion channels. It is widely recognized as a blocker of calcium-activated chloride channels (CaCCs) and has demonstrated effects on T-type calcium channels, voltage-gated potassium channels, and transient receptor potential (TRP) channels.[1][3][7][8] This dual-action profile—targeting both enzymatic pathways and ion channels—makes Niflumic acid a valuable tool for dissecting complex physiological processes, from inflammation to smooth muscle regulation and sensory perception.[1]
This guide provides detailed protocols for researchers, scientists, and drug development professionals to comprehensively assess the multifaceted biological effects of Niflumic acid. The methodologies described herein are designed to be self-validating systems, providing robust frameworks for investigating both its primary enzymatic inhibition and its diverse ion channel modulatory effects.
Section 1: Protocols for Assessing Cyclooxygenase (COX) Inhibition
The foundational anti-inflammatory effect of Niflumic acid stems from its inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[1] Assessing this activity involves quantifying the direct inhibition of the isolated enzyme and verifying this effect in a cellular context by measuring the downstream reduction in prostaglandin production.
Protocol 1.1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
Causality and Principle: This assay provides a direct measure of Niflumic acid's ability to inhibit the enzymatic activity of purified COX-1 and COX-2. It allows for the determination of the IC50 (half-maximal inhibitory concentration) for each isozyme, which is crucial for establishing potency and selectivity. The assay measures the peroxidase component of COX activity, where a fluorescent probe is oxidized by the enzyme in the presence of arachidonic acid, yielding a highly fluorescent product. A reduction in fluorescence in the presence of Niflumic acid corresponds to enzyme inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Niflumic acid (e.g., 10 mM in DMSO). Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reconstitute purified human or ovine COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical, Cat. No. 701050).
-
Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors like heme.
-
Prepare solutions of arachidonic acid (substrate) and a suitable fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
-
Assay Execution (96-well plate format):
-
To each well, add 150 µL of reaction buffer.
-
Add 10 µL of the diluted Niflumic acid solution or vehicle (DMSO) for control wells.
-
Add 10 µL of the COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of a solution containing both arachidonic acid and the fluorometric probe.
-
-
Data Acquisition:
-
Immediately begin kinetic readings using a fluorescence plate reader (Excitation/Emission ~535/590 nm). Measure fluorescence every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each Niflumic acid concentration relative to the vehicle control.
-
Plot percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Output:
| Enzyme | Niflumic Acid IC50 (nM) | Celecoxib (Control) IC50 (nM) |
| COX-1 | ~4,000 - 10,000 | ~5,000 - 8,000 |
| COX-2 | ~100 - 500[9] | ~50 - 200 |
| Selectivity Index (COX-1/COX-2) | ~10 - 50 | ~25 - 100+ |
Note: Values are illustrative and should be determined experimentally. A higher selectivity index indicates greater selectivity for COX-2.
Protocol 1.2: Cellular Prostaglandin E2 (PGE2) Release Assay
Causality and Principle: This protocol validates the in vitro findings in a more physiologically relevant system. It measures the ability of Niflumic acid to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator, in whole cells. Human or murine macrophage-like cells are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The amount of PGE2 released into the culture medium is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 or similar macrophage-like cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh serum-free medium containing various concentrations of Niflumic acid (e.g., 1 µM to 100 µM) or vehicle control. Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 synthesis.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Analyze the PGE2 concentration in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's protocol precisely.
-
Data Analysis: Generate a standard curve from the ELISA standards. Calculate the PGE2 concentration for each sample. Plot the PGE2 concentration against the Niflumic acid concentration to determine the cellular IC50.
Experimental Workflow for Cellular PGE2 Assay
Caption: Conceptual diagram of a whole-cell patch-clamp experiment.
Section 3: Protocol for Confirming Cellular Target Engagement
While functional assays demonstrate an effect, they do not prove direct physical interaction between the drug and the target protein inside a cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by providing evidence of target engagement in a native cellular environment.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA) with Western Blot
Causality and Principle: This method is based on the principle that when a ligand (Niflumic acid) binds to its target protein (e.g., COX-2), it confers thermal stability to the protein. [10][11]When cells are heated, proteins denature and aggregate. Stabilized proteins remain soluble at higher temperatures. By heating drug-treated and control cells to a range of temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to the right for the drug-treated sample indicates direct target engagement. [12][13] Step-by-Step Methodology:
-
Cell Treatment: Culture cells of interest (e.g., LPS-stimulated macrophages for COX-2) and treat with a high concentration of Niflumic acid (e.g., 50-100 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating Gradient: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature. [12]3. Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Measure the total protein concentration to ensure equal loading.
-
Analyze the samples by SDS-PAGE followed by Western blotting using a specific antibody for the target protein (e.g., anti-COX-2 antibody).
-
-
Data Analysis:
-
Perform densitometry on the Western blot bands to quantify the amount of soluble target protein at each temperature.
-
Normalize the data to the amount of protein at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble protein fraction against temperature for both vehicle- and Niflumic acid-treated samples to generate melting curves. A rightward shift in the curve for the drug-treated sample confirms target stabilization.
-
CETSA Workflow for Target Engagement
Caption: Key steps in the Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
The biological profile of this compound is a compelling example of a multi-target agent. A thorough investigation of its effects requires a multi-pronged approach that moves from broad functional outcomes to specific molecular interactions. The protocols detailed in this guide—encompassing enzymatic assays, cellular functional readouts, high-fidelity electrophysiology, and direct target engagement confirmation—provide a robust framework for such an investigation. By systematically applying these methods, researchers can accurately characterize the inhibitory profile of Niflumic acid against COX enzymes, dissect its complex interactions with various ion channels, and ultimately contribute to a more complete understanding of its pharmacological utility in both clinical and research settings.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Niflumic Acid? Synapse. [Link]
- Pharmacology of Niflumic Acid ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 6). YouTube. [Link]
- medtigo. (n.d.). niflumic acid. Medtigo. [Link]
- Valdivia, H. H., et al. (n.d.). Niflumic acid differentially modulates two types of skeletal ryanodine-sensitive Ca2+-release channels. American Physiological Society. [Link]
- Cruickshank, S. F., et al. (2003). The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells. British Journal of Pharmacology, 140(8), 1381–1389. [Link]
- Gonzalez-Cota, A. L., et al. (2012). Niflumic acid blocks native and recombinant T-type channels. Journal of Cellular Physiology, 227(5), 2123-2131. [Link]
- Patsnap Synapse. (2024, June 15). What is Niflumic Acid used for? Synapse. [Link]
- Tsurumi, K., et al. (1972). [Pharmacological studies on niflumic acid, with special reference to the comparison with fenametes. 1. Anti-inflammatory and analgesic actions]. Nihon Yakurigaku Zasshi, 68(6), 668-682. [Link]
- Tricarico, D., et al. (2008). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. British Journal of Pharmacology, 154(5), 1047–1057. [Link]
- Liu, M., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101416. [Link]
- Dziekan, J. M., et al. (2021). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
- Lomenick, B., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 12(8), 1991–1996. [Link]
- Zhang, H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(15), 5821. [Link]
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"2-[3-(Trifluoromethyl)phenoxy]nicotinic acid" as a tool for studying trifluoromethyl-containing compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Contextualizing 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid
The introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal and agrochemical design. Its unique electronic properties can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A prime example from the agrochemical sector is Diflufenican, a potent herbicide whose efficacy is intrinsically linked to its trifluoromethyl-containing phenoxy moiety.
However, the journey of a compound like Diflufenican in the environment or within a biological system extends beyond the parent molecule. Understanding its metabolic fate is critical for comprehensive safety, efficacy, and environmental impact assessments. This is where This compound (CAS: 36701-89-0) becomes a vital research tool.
This document provides detailed application notes on this compound, not as a broad-spectrum tool for all trifluoromethyl-containing compounds, but for its specific and scientifically validated role as a primary metabolite and analytical reference standard in the study of Diflufenican. While broader biological activities of this specific molecule are not widely documented, its utility in environmental science, toxicology, and analytical chemistry is paramount for researchers studying the lifecycle of this important herbicide.
Physicochemical Properties and Structure
A thorough understanding of a reference standard's physical and chemical properties is the foundation of its effective use.
| Property | Value | Source(s) |
| CAS Number | 36701-89-0 | [1][2] |
| Molecular Formula | C₁₃H₈F₃NO₃ | [1][2] |
| Molecular Weight | 283.20 g/mol | [1][2][3] |
| Alternate Names | AE B107137, Diflufenican Acid, 3-[(3-Carboxypyridin-2-yl)oxy]benzotrifluoride | [1][4][5] |
| Appearance | Solid | [2] |
| Solubility | Slightly soluble in Chloroform, Methanol, DMSO |
Chemical Structure
The structure combines a nicotinic acid core with a trifluoromethyl-substituted phenoxy group, which is key to its identity as a Diflufenican metabolite.
Caption: Chemical structure of this compound.
Role in Agrochemical Metabolism: The Fate of Diflufenican
Diflufenican is a pre- and early post-emergence herbicide that functions by inhibiting carotenoid biosynthesis, a vital process that protects chlorophyll from photooxidation.[6][7][8] When introduced into the environment, Diflufenican undergoes microbial degradation in the soil. The primary metabolic pathway involves the hydrolysis of the amide linkage of the parent molecule. This process yields two major metabolites: 2-(3-trifluoromethylphenoxy)nicotinamide (AE 0542291) and, subsequently, This compound (AE B107137).[8][9][10]
Understanding this transformation is crucial for:
-
Environmental Risk Assessment: The persistence and mobility of metabolites can differ significantly from the parent compound.[5] Studies have shown that this compound can accumulate in certain soil types, like gravel, more than in agricultural soil.[5]
-
Toxicological Evaluation: Regulatory bodies require a toxicological profile of major metabolites to ensure they do not pose an unforeseen risk to non-target organisms.[4]
-
Residue Analysis: Monitoring for the presence of both the parent herbicide and its key metabolites is essential in food safety and environmental monitoring programs.
Metabolic Pathway of Diflufenican
Caption: Simplified metabolic degradation of Diflufenican in soil.
Application as an Analytical Reference Standard
The primary application of this compound is as a certified reference material for the qualitative identification and quantitative measurement in various matrices.
Key Uses:
-
Method Development & Validation: Essential for developing and validating analytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the detection of Diflufenican and its residues.[11][12]
-
Calibration: Used to prepare calibration curves to accurately quantify the concentration of the metabolite in environmental samples (e.g., soil, water) and biological samples.
-
Quality Control: Incorporated into analytical runs as a quality control standard to ensure the accuracy and reproducibility of measurements.
Protocol: Preparation of Standard Stock and Working Solutions
Causality: Accurate preparation of stock and working solutions is the most critical step for ensuring quantitative accuracy. Errors at this stage will propagate through all subsequent measurements. Using a high-purity solvent in which the analyte is freely soluble is essential to create a homogenous solution. Serial dilutions are performed to minimize pipetting errors and efficiently create a range of concentrations for the calibration curve.
Materials:
-
This compound (as a certified solid)
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
HPLC-grade Methanol or Acetonitrile
-
Amber glass vials for storage
Procedure:
-
Stock Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of this compound solid. b. Quantitatively transfer the solid to a 100 mL volumetric flask. c. Add a small amount of solvent (e.g., 50 mL Methanol) and sonicate briefly to dissolve the solid completely. d. Allow the solution to return to room temperature. e. Dilute to the mark with the same solvent. f. Cap and invert the flask multiple times to ensure homogeneity. g. Transfer to an amber vial and store at ≤ -18°C. This solution is your Primary Stock.
-
Intermediate Stock Solution (e.g., 10 µg/mL): a. Pipette 10 mL of the 100 µg/mL Primary Stock into a 100 mL volumetric flask. b. Dilute to the mark with the solvent. c. Mix thoroughly.
-
Working Calibration Standards (e.g., 10 - 1000 ng/mL): a. Perform serial dilutions from the Intermediate Stock Solution to create a series of at least five calibration standards covering the expected concentration range of your samples. b. For example, to make a 100 ng/mL standard, add 1 mL of the 10 µg/mL intermediate stock to a 100 mL volumetric flask and dilute to volume. c. Prepare fresh working standards daily or as stability data permits.
Generalized Protocol: Analysis in Environmental Samples (LC-MS/MS)
This protocol outlines a general workflow for the extraction and analysis of this compound from a water sample. Note: This is a template and must be optimized and validated for the specific matrix and instrumentation used.
Experimental Workflow Diagram
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Application Notes & Protocols: Utilizing 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid (Niflumic Acid) in Drug Discovery Screening Assays
Introduction: A Multifunctional Probe for Modern Drug Discovery
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid, more commonly known in the scientific community as Niflumic Acid, is a non-steroidal anti-inflammatory drug (NSAID) with a rich history of use in treating joint and muscular pain.[1] Its primary clinical mechanism is attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway responsible for inflammation and pain.[2] However, its utility in drug discovery extends far beyond its anti-inflammatory properties.
In experimental biology, Niflumic Acid has been extensively repurposed as a moderately potent and widely-used pharmacological tool to investigate ion channel function. Specifically, it acts as a blocker of calcium-activated chloride channels (CaCCs), with a particular affinity for the TMEM16A (ANO1) channel.[3] This dual-target profile makes Niflumic Acid an invaluable compound in screening campaigns, serving not only as a reference inhibitor for both COX-2 and TMEM16A but also as a tool for dissecting complex signaling pathways where both targets may be implicated.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Niflumic Acid in common drug discovery screening assays. We will delve into its mechanisms of action and provide detailed, field-tested protocols for both a target-based TMEM16A inhibition assay and a biochemical COX-2 inhibition assay.
Scientific Foundation: The Dual Mechanism of Niflumic Acid
The utility of Niflumic Acid in drug discovery is rooted in its ability to modulate two distinct and physiologically important protein targets. Understanding these mechanisms is critical for designing robust assays and correctly interpreting screening data.
-
Inhibition of Calcium-Activated Chloride Channel (TMEM16A/ANO1): TMEM16A is a crucial ion channel involved in a myriad of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[4] Its activity is dependent on intracellular calcium levels.[5] In pathological states, such as certain cancers, asthma, and hypertension, the overexpression or hyperactivity of TMEM16A is a contributing factor, making it a compelling drug target.[6][7] Niflumic Acid blocks the TMEM16A channel pore, inhibiting the efflux of chloride ions and thereby modulating the downstream cellular response.[8] This blockade is the basis for its use as a standard inhibitor in TMEM16A screening assays.
-
Inhibition of Cyclooxygenase-2 (COX-2): As an NSAID, Niflumic Acid inhibits the enzymatic activity of COX-2.[2] COX-2 converts arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[9] By blocking this step, Niflumic Acid reduces inflammation. In screening assays, it serves as a reliable positive control for identifying novel COX-2 inhibitors.
The diagram below illustrates the dual inhibitory action of Niflumic Acid.
Quantitative Data Summary
The inhibitory potency of Niflumic Acid is typically quantified by its half-maximal inhibitory concentration (IC₅₀). These values can vary depending on the assay conditions, cell type, and experimental technique. The following table summarizes reported IC₅₀ values for Niflumic Acid against its primary targets.
| Target | Assay Type | System | Reported IC₅₀ | Reference(s) |
| TMEM16A | Whole-cell patch clamp | HEK293 cells | 12 µM | [3] |
| TMEM16A | Electrophysiology | Rat portal vein myocytes | 2.3 µM (at -50 mV) | [1][10] |
| COX-2 | Enzyme activity assay | Recombinant Human | ~100 nM | [1][11] |
| CLC-1 Channel | Electrophysiology | Rat skeletal muscle | 42 µM | [4] |
Note: Niflumic Acid also exhibits activity against other channels, such as CLC-1, which should be considered when designing experiments for target selectivity.
Application Protocol 1: TMEM16A Inhibition Screening
This protocol describes a high-throughput, fluorescence-based assay to screen for inhibitors of TMEM16A using a halide-sensitive Yellow Fluorescent Protein (YFP).
1.1 Principle
This assay relies on cells stably co-expressing human TMEM16A and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L).[12] The fluorescence of this YFP variant is quenched upon binding intracellular halide ions, particularly iodide (I⁻).[4] Since TMEM16A channels are permeable to I⁻, activating the channel in the presence of extracellular iodide leads to I⁻ influx and a subsequent decrease in YFP fluorescence.[13] A TMEM16A inhibitor, like Niflumic Acid, will block this influx, thereby preventing fluorescence quenching. The rate of quenching is therefore proportional to TMEM16A activity.
1.2 Materials & Reagents
-
Cell Line: HEK293 or Fischer Rat Thyroid (FRT) cells stably co-expressing human TMEM16A and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[12]
-
Assay Plates: 96- or 384-well black, clear-bottom microplates.
-
Niflumic Acid (Positive Control): Prepare a 50 mM stock solution in anhydrous DMSO.[3][14] Store at -20°C.
-
Vehicle Control: Anhydrous DMSO.
-
Hanks' Balanced Salt Solution (HBSS): Standard formulation.
-
Iodide Buffer: HBSS with 100 mM NaCl replaced by 100 mM NaI.
-
Activator: Adenosine triphosphate (ATP) or Ionomycin. Prepare a concentrated stock solution. ATP acts as a P2Y2 agonist in FRT cells to increase intracellular Ca²⁺.[12]
-
Fluorescence Plate Reader: Capable of kinetic reads with bottom-read functionality and equipped with filters for YFP (e.g., Excitation ~500 nm, Emission ~530 nm).[5]
1.3 Step-by-Step Methodology
-
Cell Plating: Seed the TMEM16A/YFP cells into the microplates to achieve 80-90% confluency on the day of the assay. Incubate overnight under standard cell culture conditions (37°C, 5% CO₂).
-
Compound Preparation: Prepare a serial dilution of Niflumic Acid and test compounds in HBSS from the DMSO stock. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 0.2%) to avoid solvent effects.
-
Assay Execution: a. Gently wash the cell monolayer twice with 100 µL of HBSS to remove culture medium. b. Add 100 µL of HBSS containing the appropriate concentration of test compound, Niflumic Acid (positive control), or DMSO (vehicle control) to each well. c. Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound binding.[12] d. Place the plate in the fluorescence reader. e. Baseline Reading: Measure baseline YFP fluorescence for 10-20 seconds. f. Activation & Quenching: Using the reader's integrated injectors, add 25 µL of Iodide Buffer containing the activator (e.g., final concentration of 100 µM ATP). g. Kinetic Measurement: Immediately begin recording the fluorescence every 1-2 seconds for 1-2 minutes. A rapid decrease in fluorescence will be observed in the vehicle control wells.
1.4 Data Analysis and Interpretation
-
Calculate Initial Rate: For each well, determine the initial rate of fluorescence decay (dF/dt) from the linear portion of the kinetic curve immediately following iodide addition.
-
Normalize Data: Normalize the rates to the controls:
-
% Inhibition = 100 * (1 - [Rate(compound) - Rate(max inhibition)] / [Rate(vehicle) - Rate(max inhibition)])
-
Rate(vehicle) corresponds to 0% inhibition.
-
Rate(max inhibition) can be determined from a high concentration of Niflumic Acid and represents 100% inhibition.
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value. The Z'-factor for the assay should be ≥ 0.5 for a robust screen.
Application Protocol 2: COX-2 Inhibition Screening (Fluorometric)
This protocol details a biochemical, cell-free assay to screen for inhibitors of human recombinant COX-2, adapted from commercially available kits.
2.1 Principle
This assay measures the peroxidase activity of the COX-2 enzyme. COX-2 first converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to Prostaglandin H2 (PGH2). This reaction is coupled to a fluorogenic probe (e.g., a derivative of 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) which is oxidized to a highly fluorescent product (resorufin).[9][15] The rate of increase in fluorescence is directly proportional to COX-2 activity. Inhibitors like Niflumic Acid will reduce this rate.
2.2 Materials & Reagents
-
Enzyme: Human recombinant COX-2.
-
Positive Control: Niflumic Acid or Celecoxib (a selective COX-2 inhibitor). Prepare a 10 mM stock in DMSO.
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
Cofactor: Heme.
-
Substrate: Arachidonic Acid. Prepare a stock in 100% ethanol.[9]
-
Probe: ADHP or similar fluorometric probe. Prepare a stock in DMSO.
-
Assay Plates: 96- or 384-well solid black microplates.
-
Fluorescence Plate Reader: Capable of kinetic reads (e.g., Excitation ~535 nm, Emission ~587 nm).[9][15]
2.3 Step-by-Step Methodology
-
Reagent Preparation: a. On the day of the assay, thaw all reagents on ice. b. Prepare a Reaction Mix containing Assay Buffer, Heme, COX-2 enzyme, and the fluorometric probe. The amount should be sufficient for all wells. Keep this mix on ice.
-
Compound Plating: a. Add 10 µL of diluted test compounds, Niflumic Acid (positive control), or DMSO (vehicle/100% activity control) to the appropriate wells. b. Include a "no enzyme" control (background) by adding 10 µL of Assay Buffer instead of the enzyme solution later.
-
Assay Execution: a. Add 80 µL of the Reaction Mix to all wells. b. Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme. c. Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously, preferably using a multi-channel pipette. d. Kinetic Measurement: Immediately place the plate in the reader (pre-set to 25°C) and measure the increase in fluorescence every minute for 10-15 minutes.
2.4 Data Analysis and Interpretation
-
Calculate Reaction Rate: Determine the rate of reaction (slope) from the linear phase of the fluorescence increase over time (ΔRFU/min).
-
Subtract Background: Subtract the rate of the "no enzyme" control from all other wells.
-
Normalize Data:
-
% Inhibition = 100 * (1 - [Rate(compound) / Rate(vehicle)])
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Advanced Insights: TMEM16A Signaling
The inhibition of TMEM16A by Niflumic Acid can have complex downstream effects, as the channel is a key node in multiple signaling pathways. Its activation can influence cell proliferation, migration, and inflammation through pathways including EGFR, MAPK/ERK, and NF-κB.[11][15][16] Understanding this network is crucial when interpreting results from cell-based phenotypic screens.
Conclusion
This compound (Niflumic Acid) is a versatile and cost-effective pharmacological tool for drug discovery screening. Its well-characterized dual inhibitory activity against TMEM16A and COX-2 makes it an ideal reference compound for validating assay performance and interpreting screening results. The detailed protocols provided herein offer robust, validated methods for assessing compound activity against these two important drug targets, enabling researchers to confidently advance their screening campaigns.
References
- Criddle, S. L., et al. (2009). Pharmacological Characterization of TMEM16A Currents. Channels, 3(5), 336-343. [Link]
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Sui, X., et al. (2014). The Ca2+-activated Cl− channel, ANO1 (TMEM16A), is a double-edged sword in cell proliferation and tumorigenesis. Cancer Medicine, 3(3), 455-463. [Link]
- O'Driscoll, K. E., et al. (2013). A yellow fluorescent protein-based assay for high-throughput screening of glycine and GABAA receptor chloride channels. Journal of Biomolecular Screening, 18(3), 348-358. [Link]
- Liu, W., et al. (2019). The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? Acta Pharmaceutica Sinica B, 9(4), 697-708. [Link]
- Pabel, S., & Sossalla, S. (2024). The TMEM16A channel as a potential therapeutic target in vascular disease. Current Opinion in Nephrology and Hypertension, 33(1), 1-8. [Link]
- Namkung, W., et al. (2011). Substituted 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamides as inhibitors of the calcium-activated chloride channel transmembrane protein 16A (TMEM16A). Journal of Medicinal Chemistry, 54(15), 5488-5496. [Link]
- Galietta, L. J. V., et al. (2001). Green fluorescent protein-based halide indicators with improved chloride and iodide affinities. FEBS Letters, 499(3), 220-224. [Link]
- Invitrogen. (2011). Premo™ Halide Sensor Protocol.
- Wikipedia. (n.d.). Niflumic acid.
- PubChem. (n.d.). Niflumic acid.
- Greenwood, I. A., & Leblanc, N. (2007). Calcium-activated Chloride Channels in Myometrial and Vascular Smooth Muscle. Frontiers in Bioscience, 12, 1499-1511. [Link]
- Rodríguez-Lozano, A., et al. (2021). Novel Polymorphic Cocrystals of the Non-Steroidal Anti-Inflammatory Drug Niflumic Acid: Expanding the Pharmaceutical Landscape. Crystals, 11(12), 1563. [Link]
Sources
- 1. Niflumic acid | Ca2+-activated Cl- channel blocker | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Green fluorescent protein-based halide indicators with improved chloride and iodide affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elearning.unimib.it [elearning.unimib.it]
- 6. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TMEM16A channel as a potential therapeutic target in vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel TMEM16A blockers through integrated virtual screening, molecular dynamics, and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamides as inhibitors of the calcium-activated chloride channel transmembrane protein 16A (TMEM16A) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Ca2+-activated Cl− channel, ANO1 (TMEM16A), is a double-edged sword in cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid
Welcome to the technical support center for the synthesis of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important molecule. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction involves the formation of a diaryl ether bond between 2-chloronicotinic acid and 3-(trifluoromethyl)phenol. While conceptually straightforward, the success of this synthesis is highly dependent on a careful interplay of various reaction parameters. Low yields, incomplete conversion, and the formation of byproducts are common hurdles that researchers face.
This guide will walk you through a systematic approach to troubleshooting, grounded in the mechanistic principles of the Ullmann reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue in the Ullmann synthesis of this compound. Several factors can contribute to this, and a systematic approach to optimization is crucial.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
In-depth Analysis and Solutions:
-
Catalyst System (Copper Source and Ligand): The choice and quality of the copper catalyst are paramount.
-
Copper Source: Copper(I) salts such as CuI or CuBr are generally more effective than Cu(II) salts as the active catalytic species is Cu(I)[1]. If using a Cu(II) source, the reaction conditions must facilitate its reduction to Cu(I). The use of "activated" copper powder, prepared by reducing a copper salt, can also be effective but may lead to less reproducible results[2].
-
Ligand Selection: Modern Ullmann reactions often employ a ligand to stabilize the copper catalyst and facilitate the reaction under milder conditions[2]. For diaryl ether synthesis, common ligands include phenanthrolines, N,N-dimethylglycine, and various diamines[1]. The electronic properties of your substrates (2-chloronicotinic acid being electron-deficient and 3-(trifluoromethyl)phenol being moderately electron-withdrawing) will influence the optimal ligand. It is advisable to screen a small panel of ligands to identify the most effective one for your specific system.
-
-
Base Selection and Stoichiometry: The base plays a critical role in deprotonating the phenol and in the catalytic cycle.
-
Base Strength: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Cesium carbonate is often more effective due to the higher solubility and dissociation of cesium phenoxides[1].
-
Stoichiometry: At least one equivalent of base is required to deprotonate the phenol. However, using an excess (1.5-2.0 equivalents) is common to drive the reaction to completion.
-
-
Solvent and Moisture Control: Ullmann reactions are notoriously sensitive to moisture.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, and nitrobenzene are traditionally used[2]. However, with the right ligand, reactions can often be performed in solvents like acetonitrile at lower temperatures[3].
-
Anhydrous Conditions: The presence of water can lead to the formation of hydroxypyridine byproducts and deactivate the catalyst. Always use anhydrous solvents and ensure your glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Reaction Temperature and Time:
-
Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C)[2]. However, ligand-accelerated protocols can often be run at lower temperatures (80-120 °C)[1]. If you are not seeing any product formation, a gradual increase in temperature may be necessary. Conversely, if you observe decomposition of your starting materials or product, the temperature should be lowered.
-
Reaction Monitoring: It is crucial to monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Quantitative Data for Optimization:
| Parameter | Condition A (Traditional) | Condition B (Ligand-Accelerated) | Condition C (Optimized) |
| Copper Source | Cu powder (2 eq.) | CuI (10 mol%) | CuI (5 mol%) |
| Ligand | None | 1,10-Phenanthroline (20 mol%) | N,N-Dimethylglycine (20 mol%) |
| Base | K₂CO₃ (2 eq.) | K₃PO₄ (2 eq.) | Cs₂CO₃ (2 eq.) |
| Solvent | Nitrobenzene | DMF | Acetonitrile |
| Temperature | 180-200 °C | 120 °C | 90 °C |
| Typical Yield | < 40% | 50-70% | > 80% |
FAQ 2: I am observing significant amounts of unreacted 2-chloronicotinic acid. How can I drive the reaction to completion?
Incomplete conversion is a common problem. Here are some strategies to address it:
-
Increase the Equivalents of 3-(Trifluoromethyl)phenol: Using a slight excess (1.1-1.2 equivalents) of the phenol can help drive the reaction to completion.
-
Optimize the Base: As mentioned earlier, a stronger base like Cs₂CO₃ can improve the rate of phenoxide formation and subsequent coupling.
-
Increase Catalyst and Ligand Loading: While catalytic amounts are desired, increasing the loading of the copper source and ligand (e.g., from 5 mol% to 10 mol%) can improve conversion, especially for challenging substrates.
-
Extended Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.
FAQ 3: I have identified byproducts in my reaction mixture. What are they likely to be and how can I minimize their formation?
The most common byproducts in Ullmann diaryl ether syntheses include:
-
Homocoupling of 2-chloronicotinic acid: This leads to the formation of a bipyridine derivative. This is more likely to occur at very high temperatures or with certain catalyst systems. Using a ligand can often suppress this side reaction.
-
Reductive Dehalogenation: The 2-chloronicotinic acid can be reduced to nicotinic acid. This is often promoted by the presence of trace amounts of water or other protic impurities. Ensuring strictly anhydrous conditions is the best way to minimize this byproduct.
-
Decarboxylation: At very high temperatures, the nicotinic acid moiety can potentially decarboxylate. Running the reaction at the lowest effective temperature is key to avoiding this.
Proposed Ullmann Catalytic Cycle and Potential Side Reactions
Caption: A simplified representation of the Ullmann catalytic cycle for diaryl ether synthesis, highlighting potential side reactions.
FAQ 4: My crude product is difficult to purify. What is the recommended purification strategy?
Purification of this compound can be challenging due to its acidic nature and potential for similar polarity byproducts.
Step-by-Step Purification Protocol:
-
Aqueous Work-up:
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any remaining basic compounds.
-
To separate the product from neutral byproducts and unreacted 3-(trifluoromethyl)phenol, perform an extraction with a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃). Your product, being a carboxylic acid, will move into the aqueous layer as its carboxylate salt.
-
Wash the basic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any remaining neutral impurities.
-
-
Acidification and Isolation:
-
Cool the basic aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., concentrated HCl) to a pH of around 2-3. Your product should precipitate out as a solid.
-
Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.
-
-
Recrystallization:
-
For higher purity, the crude product can be recrystallized. A common solvent system for nicotinic acid derivatives is a mixture of ethanol and water, or hot water alone[4]. Experiment with different solvent systems to find the optimal one for your product. The use of activated carbon during recrystallization can help remove colored impurities[5].
-
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general guideline. Optimization of specific parameters may be required.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq.), 3-(trifluoromethyl)phenol (1.1 eq.), Cs₂CO₃ (2.0 eq.), CuI (10 mol%), and N,N-dimethylglycine (20 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous acetonitrile via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the 2-chloronicotinic acid is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Follow the detailed purification protocol described in FAQ 4.
-
Conclusion
The synthesis of this compound via the Ullmann condensation is a robust but nuanced reaction. By understanding the key parameters that influence its outcome and by adopting a systematic approach to troubleshooting, researchers can significantly improve their yields and obtain a high-purity product. This guide provides a foundation for this process, but as with any chemical synthesis, careful observation and methodical optimization are the keys to success.
References
- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
- Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. (URL not provided in search results)
- An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. BMC Chemistry, 2017, 11(1), 1-8. [Link]
- Ullmann condens
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 2020, 25(11), 2534. [Link]
- Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 2017, 82(9), 4964-4969. [Link]
- Nicotinic acid - Organic Syntheses Procedure. [Link]
- Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Chemistry Central Journal, 2012, 6(1), 1-6.
- This compound | C13H8F3NO3 | CID 215891. PubChem. [Link]
- Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 2001, 56(5-7), 449-453. [Link]
- Ullmann Reaction - Organic Chemistry Portal. [Link]
- Chemistry Ullmann Reaction - sathee jee. (URL not provided in search results)
- Ullmann reaction - Wikipedia. [Link]
- Purification of nicotinic acid - US3037987A - Google P
Sources
Technical Support Center: Stability of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid in Aqueous Solutions
Introduction
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid, a compound structurally related to the non-steroidal anti-inflammatory drug (NSAID) Niflumic Acid, is increasingly utilized in experimental biology for its diverse pharmacological activities, including the inhibition of cyclooxygenase-2 (COX-2) and various ion channels.[1][2][3] The reliability and reproducibility of experimental outcomes are critically dependent on the stability of the compound in the aqueous solutions used for in vitro and in vivo assays. This guide provides an in-depth technical resource for researchers, addressing common stability challenges, offering troubleshooting protocols, and explaining the chemical principles governing the behavior of this molecule in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents for preparing a stock solution of this compound?
A1: This compound is characterized by poor water solubility.[4][5] Therefore, initial solubilization requires an organic solvent to create a concentrated stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective for creating high-concentration stock solutions. Nicotinic acid, a related parent compound, is also soluble in these solvents.[6]
-
Expert Insight: Always start with a high-quality, anhydrous grade of DMSO or DMF. Water content in the solvent can promote premature precipitation or hydrolysis upon storage. After dissolving the solid, the stock solution can be diluted into aqueous buffers or cell culture media. Be mindful of the final organic solvent concentration in your working solution, as it can impact cellular assays.
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?
A2: This is a common issue related to the compound's low aqueous solubility.[4] The aqueous buffer has a much lower capacity to solvate the molecule than the initial organic stock solvent.
Probable Causes:
-
Concentration Limit Exceeded: The final concentration in the aqueous medium exceeds the compound's solubility limit at that specific pH and temperature.
-
pH-Dependent Solubility: As a carboxylic acid, its solubility is highly dependent on pH.[7] In acidic to neutral solutions, the carboxylic acid group is protonated, making the molecule less polar and less soluble in water.
-
Insufficient Mixing: Rapid addition of the stock to the buffer without vigorous mixing can cause localized high concentrations, leading to immediate precipitation.
Solutions:
-
pH Adjustment: Increase the pH of the aqueous buffer. By preparing the buffer at a pH above the compound's pKa (the pKa of the related Niflumic acid is ~3.9), the carboxylic acid group will be deprotonated to its more soluble carboxylate salt form.[7] A pH of 7.4 is often sufficient to improve solubility for cell-based assays.[8]
-
Use of Solubilizing Agents: For particularly difficult cases, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween 80) or complexation agents like cyclodextrins can significantly enhance aqueous solubility.[5][9][10]
-
Dilution Technique: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
Q3: What are the main degradation pathways for this compound in aqueous solution?
A3: The primary stability concerns in aqueous solution are hydrolysis and photodegradation.
-
Hydrolysis: The molecule contains an ether linkage and a carboxylic acid group. While the carboxylic acid is stable, the ether linkage can be susceptible to acid-catalyzed hydrolysis, especially at low pH values (e.g., pH < 4).[11] Studies on similar structures show that hydrolysis is more appreciable under alkaline conditions compared to acidic or neutral buffers.[11]
-
Photodegradation: Aromatic compounds, especially those with heteroatoms and activating groups, can be sensitive to light. Exposure to UV light can lead to degradation.[12] Therefore, solutions should be protected from light during preparation, storage, and experimentation.
Q4: What are the optimal storage conditions for aqueous solutions of this compound?
A4: Proper storage is crucial to maintain the integrity of your solutions.
| Solution Type | Solvent | Storage Temperature | Duration | Key Considerations |
| Stock Solution | DMSO or DMF | -20°C or -80°C | Up to 1-2 years[13] | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed, light-protecting vials. |
| Working Solution | Aqueous Buffer / Media | 2-8°C | < 24 hours | Prepare fresh daily for best results. Protect from light. |
| Working Solution | Aqueous Buffer / Media | -20°C | Up to 1 month | Validate stability for your specific buffer. Aliquoting is recommended. |
-
Rationale: Freezing stock solutions minimizes solvent evaporation and slows degradation kinetics.[13] For aqueous working solutions, refrigeration slows microbial growth and chemical degradation, but they should ideally be made fresh from the frozen stock just before the experiment to ensure potency and avoid precipitation.
Troubleshooting Guide
This workflow provides a logical sequence for diagnosing and resolving common stability issues.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: Validating Solution Stability via HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound in your specific aqueous buffer. This is a crucial step for long-term or sensitive experiments.
Objective: To determine the percent degradation of the compound over time under specific storage conditions.
Materials:
-
This compound powder
-
HPLC-grade DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water with 0.1% formic acid or trifluoroacetic acid
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in DMSO to create a 10 mM stock solution.
-
Prepare Stability Samples:
-
Dilute the stock solution into your aqueous buffer to a final concentration of 100 µM. This is your Test Solution .
-
Prepare a control by diluting the stock solution to 100 µM in a 50:50 mixture of acetonitrile:water. This solvent system will minimize degradation. This is your T=0 Control .
-
-
Initial Analysis (T=0):
-
Immediately inject the T=0 Control and the Test Solution into the HPLC system.
-
Suggested HPLC Conditions:
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (each with 0.1% acid). A typical starting point is 70:30 Acetonitrile:Water.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: Scan for an optimal wavelength; ~254 nm or ~288 nm are common starting points for similar molecules.[12]
-
Injection Volume: 20 µL.[12]
-
-
Record the peak area of the parent compound for both samples. The peak area from the T=0 Control represents 100% integrity.
-
-
Incubate Samples: Store aliquots of the Test Solution under your desired conditions (e.g., 4°C protected from light, 25°C exposed to light, etc.).
-
Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the incubated Test Solution into the HPLC.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time_X / Peak Area of T=0 Control) * 100
-
A stable solution will show <5-10% degradation over the experimental timeframe. The appearance of new peaks indicates the formation of degradation products.
-
Caption: HPLC workflow for stability validation.
References
- MedChemExpress. (n.d.). Niflumic acid | Chloride Channel/COX Inhibitor.
- Santa Cruz Biotechnology, Inc. (2023). Niflumic Acid - Safety Data Sheet.
- Al-Ghananeem, A. M., & Crooks, P. A. (2005). Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection. PubMed, 37(4), 211-218.
- Hussain, A., et al. (2012). Synthesis, stability studies, anti-inflammatory activity and ulcerogenicity of morpholinoalkyl ester prodrugs of niflumic acid. PubMed, 44(1), 49-57.
- Pál, S., et al. (2005). [Investigation of solubility properties of nifluminic acid containing cyclodextrins and polyvidone]. PubMed, 146(7), 467-472.
- Patsnap. (2024). What is the mechanism of Niflumic Acid? Synapse.
- Pharmaffiliates. (n.d.). Niflumic Acid-impurities.
- ResearchGate. (n.d.). Results of force degradation studies of Niflumic acid API. [Table].
- Giteau, M., et al. (2024). Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile. MDPI.
- Wikipedia. (2023). Niflumic acid.
- Giteau, M., et al. (2024). Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile. National Institutes of Health.
- Human Metabolome Database. (2024). Showing metabocard for Niflumic Acid (HMDB0015573).
- Perlovich, G. L., & Raevsky, O. A. (2009). Thermodynamic properties of Flufenamic and Niflumic acids—Specific and non-specific interactions in solution and in crystal lattices, mechanism of solvation, partitioning and distribution. ResearchGate.
- Dash, B. R., et al. (2017). Stability Indicating Assay of Niflumic acid Using RP-HPLC. ResearchGate.
- Lee, D. Y., et al. (2011). Contribution of pH to systemic exposure of niflumic acid following oral administration of talniflumate. PubMed, 26(4), 493-499.
- Liantonio, A., et al. (2008). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. National Institutes of Health.
- Khan, A., & Khan, Z. (2018). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
- HPC Standards. (n.d.). This compound.
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Technical Support Center: Overcoming Solubility Challenges with 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
Welcome to the technical support guide for 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid (CAS 36701-89-0). This document provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the knowledge to design robust experiments and ensure the reliability of your results.
Section 1: Understanding the Molecule: Why is Solubility a Challenge?
Before troubleshooting, it's crucial to understand the physicochemical properties of the compound dictating its behavior in solution.
Q1: What are the key structural features of this compound that affect its solubility?
A1: The solubility of this compound is governed by a balance of two opposing features:
-
Hydrophilic "Head": The nicotinic acid portion contains a carboxylic acid group (-COOH). This group is ionizable and capable of hydrogen bonding, which promotes solubility in aqueous (water-based) solutions, particularly at higher pH.
-
Hydrophobic "Tail": The molecule includes a phenoxy ring substituted with a trifluoromethyl (-CF3) group. The -CF3 group is strongly electron-withdrawing and significantly increases the molecule's lipophilicity (fat-solubility).[1][2] This large, non-polar tail region strongly resists dissolving in water.
The result is an amphipathic molecule with poor aqueous solubility under neutral conditions, where the hydrophobic characteristics dominate.
| Property | Predicted Value / Information | Implication for Solubility |
| Molecular Weight | 283.20 g/mol [3] | Moderate molecular weight, but structure is the primary driver of poor solubility. |
| CAS Number | 36701-89-0[3][4] | For accurate identification and literature search. |
| Calculated LogP | 3.1[5] | A positive LogP value indicates higher solubility in lipids than in water, confirming its hydrophobic nature. |
| Ionization | Contains an acidic carboxylic acid group. | Solubility is expected to be highly dependent on pH.[6] |
Section 2: First-Line Solubility Troubleshooting: pH Adjustment
For weakly acidic or basic compounds, pH modification is the most direct and effective first step to enhance aqueous solubility.[7][8]
Q2: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What should I do first?
A2: This is expected. At neutral pH, the carboxylic acid group is largely in its neutral, protonated (-COOH) form, which is less soluble. To increase solubility, you must deprotonate this group to its charged carboxylate form (-COO⁻), which is much more polar.
The key is to adjust the pH of your solution to be at least 1.5 to 2 units above the compound's pKa. While the exact experimental pKa is not readily published, we can estimate it to be around 3-4, typical for a carboxylic acid. Therefore, raising the pH will dramatically increase solubility.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
This protocol aims to create a concentrated stock solution that can be diluted into your final experimental buffer.
-
Weigh the Compound: Accurately weigh the required mass of this compound. For 1 mL of a 10 mM stock, you need 2.83 mg (Mass = 0.010 mol/L * 0.001 L * 283.20 g/mol ).
-
Initial Suspension: Add a portion (e.g., 50-70%) of your desired final volume of purified water (e.g., 500-700 µL for a 1 mL final volume). The compound will appear as a suspension.
-
Basification: Add a small volume of a strong base, such as 1 M NaOH, dropwise while vortexing or stirring. Monitor the solution. As the pH increases, the solid will begin to dissolve.
-
Complete Dissolution: Continue adding base until all solid material is fully dissolved, resulting in a clear solution.
-
Final Volume Adjustment: Once dissolved, add purified water to reach your final desired volume (e.g., 1 mL).
-
pH Check & Neutralization (Optional): Check the pH of the stock solution. It will be alkaline. For many experiments, this highly concentrated stock will be diluted significantly (e.g., 1:1000) into your final assay medium, making the final pH change negligible. If a less alkaline stock is required, you can carefully back-titrate with 1 M HCl, but be cautious, as precipitation may occur if the pH drops too low.
-
Sterile Filtration & Storage: Sterile filter the stock solution through a 0.22 µm filter into a sterile, labeled tube. For storage, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9][10]
Q3: I adjusted the pH and the compound dissolved, but it crashed out when I diluted it into my pH 7.4 cell culture media. Why?
A3: This is a common issue called precipitation upon dilution. Your alkaline stock solution was stable, but when you introduced it to the larger volume of neutral pH media, the pH of the microenvironment around the compound particles dropped. This caused the carboxylate (-COO⁻) to become protonated (-COOH) again, leading to immediate precipitation of the less soluble form.
Troubleshooting Steps:
-
Increase Dilution Factor: Use a more concentrated stock solution so that a smaller volume is needed for the final concentration. A 1:1000 dilution is less likely to cause a significant pH shift than a 1:100 dilution.
-
Slow, Stirred Addition: Add the stock solution drop-by-drop into your final media while vigorously stirring or vortexing. This helps disperse the compound quickly before it has a chance to precipitate locally.
-
Consider a Co-Solvent Stock: If pH adjustment alone is problematic, preparing the primary stock in an organic solvent like DMSO is the standard alternative.
Section 3: Advanced Solubilization: Co-solvents & Complexation Agents
When pH adjustment is insufficient or incompatible with the experimental system (e.g., live cells sensitive to pH shifts), other strategies are necessary.
Using Co-solvents
Q4: What is a co-solvent, and how do I use one?
A4: A co-solvent is a water-miscible organic solvent used to dissolve poorly soluble compounds.[11] For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the co-solvent of choice due to its powerful solubilizing capacity and relative compatibility with cell-based assays at low concentrations.
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
-
Gather Materials: You will need this compound, high-purity DMSO, and appropriate sterile vials.[9]
-
Calculation: Determine the mass of the compound needed for your desired stock concentration (e.g., for 1 mL of a 50 mM stock, you need 14.16 mg).
-
Dissolution: Add the weighed compound to your vial. Add the calculated volume of DMSO.
-
Mixing: Cap the vial and mix thoroughly using a vortexer. Gentle warming in a 37°C water bath can assist dissolution if needed. Ensure the compound is fully dissolved and the solution is clear.
-
Storage: Aliquot into single-use, low-retention tubes. Store at -20°C, protected from light and moisture.[10]
Q5: What are the best practices for using a DMSO stock in a cell-based assay?
A5: The primary goal is to avoid solvent toxicity.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is typically ≤0.5%, and ideally ≤0.1%, as higher concentrations can be cytotoxic.[12][13]
-
Vehicle Control: Crucially , you must include a "vehicle control" in your experiment. This control group should be treated with the same final concentration of DMSO as your experimental groups to account for any effects of the solvent itself.
-
Serial Dilution: To avoid precipitation, perform serial dilutions. For example, dilute your 50 mM DMSO stock into cell culture media to create an intermediate concentration (e.g., 1 mM), and then use this to prepare your final concentrations.
Using Cyclodextrins
Q6: I cannot use DMSO in my experiment. Is there another option?
A6: Yes. Cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate the hydrophobic part of a drug molecule, forming an "inclusion complex" that is water-soluble.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations due to its high water solubility and safety profile.[18]
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v in water).
-
Add Compound: Weigh the this compound and add it directly to the HP-β-CD solution.
-
Promote Complexation: Mix vigorously. This process can be slow. Stirring overnight at room temperature or gentle heating (e.g., 40-50°C) can accelerate the formation of the inclusion complex.
-
Clarify and Sterilize: Once dissolved, you may need to centrifuge the solution to remove any undissolved material. Sterile filter the final clear solution.
Section 4: Troubleshooting Workflow
Use the following decision tree to guide your solubilization strategy.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use sonication to help dissolve the compound? A: Yes, sonication can be a useful physical method to break up particles and increase the rate of dissolution, especially when preparing suspensions or working with co-solvents. However, it increases the energy of the system but does not change the fundamental equilibrium solubility. It should be used in conjunction with the chemical methods described above.
Q: How do I know if my compound has degraded during solubilization? A: Degradation is a valid concern, especially if heating is used. For routine experiments, visual clarity is the primary indicator. For GMP or late-stage development, analytical techniques like HPLC would be used to confirm the purity and concentration of the stock solution after preparation and after freeze-thaw cycles.
Q: My compound is a similar structure but has a different CAS number. Does this guide still apply? A: Yes, most likely. Many nicotinic acid derivatives with bulky, hydrophobic substituents will exhibit similar solubility challenges. The principles outlined here—leveraging the ionizable carboxylic acid and using co-solvents or complexation agents to overcome hydrophobicity—are broadly applicable. However, the optimal conditions may vary slightly.
References
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- National Institutes of Health (NIH). (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
- ResearchGate. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind the Trifluoromethyl Group: Impact and Applications.
- ChemScene. (n.d.). 2-(3-(Trifluoromethyl)phenyl)nicotinic acid.
- Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
- BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- HPC Standards. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- MCE. (n.d.). Compound Handling Instructions.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
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- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- National Institutes of Health (NIH). (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid.
- Santa Cruz Biotechnology. (n.d.). This compound.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- RSC Publishing. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.
- AChemBlock. (n.d.). 2-(3-Trifluoromethylphenoxy)nicotinic acid 95%.
- Smolecule. (2023). Buy 2-(3-(Trifluoromethyl)phenyl)nicotinic acid.
- (2023). Nicotinic Acid - PRODUCT INFORMATION.
- AiFChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid.
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- Wikipedia. (n.d.). Fluoxetine.
- National Institutes of Health (NIH). (n.d.). 2-Phenoxynicotinic acid. PubChem.
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Technical Support Center: Troubleshooting Peak Tailing in the Chromatography of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
Welcome to the technical support center for the chromatographic analysis of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid (Niflumic Acid). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing, a common issue that can compromise the accuracy and precision of your analytical results. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying scientific rationale to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a drawn-out or "tailing" trailing edge. In an ideal chromatogram, peaks have a symmetrical Gaussian shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). The United States Pharmacopeia (USP) defines the tailing factor and calculates it at 5% of the peak height.[1] A value greater than 1 indicates peak tailing, and while values up to 1.5 may be acceptable for some assays, a value close to 1 is always desirable for optimal quantification.[2][3]
Q2: I'm seeing significant peak tailing for this compound. What are the most likely causes?
A2: For an acidic compound like this compound, peak tailing in reversed-phase HPLC is typically rooted in its chemical properties and interactions within the chromatographic system. The most common causes are:
-
Inappropriate Mobile Phase pH: This is the most critical factor. The compound has two acidic pKa values, approximately 2.26 and 4.44.[4][5] If the mobile phase pH is close to these values, the compound will exist as a mixture of its ionized (deprotonated) and non-ionized (protonated) forms, which have different interactions with the stationary phase, leading to peak broadening and tailing.[6][7][8]
-
Secondary Silanol Interactions: This is a very common cause of peak tailing for polar and ionizable analytes.[2][9] Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can engage in secondary ionic or hydrogen-bonding interactions with the analyte.[10][11] This alternative retention mechanism has different kinetics from the primary reversed-phase mechanism, resulting in a tailed peak.[9]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the active sites on the stationary phase, leading to poor peak shape.[6][12]
-
System and Hardware Issues: Extraneous factors such as dead volume from improper tubing connections, a partial blockage in the column inlet frit, or a void at the head of the column can distort peak shape for all compounds in the chromatogram.[13][14]
Q3: How do the pKa values of this compound dictate the strategy for improving peak shape?
A3: The pKa values are central to developing a robust HPLC method. A fundamental principle of reversed-phase chromatography for ionizable compounds is to ensure the analyte is in a single, stable ionic state.[7][15] For an acidic compound, this is typically the non-ionized (protonated) form, which is more hydrophobic and interacts more consistently with the C18 stationary phase.
To achieve this for this compound (pKa ≈ 2.26, 4.44), the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the lowest pKa.[16] Operating at a pH of approximately 2.5-3.0 will ensure the carboxylic acid group is fully protonated (-COOH), suppressing ionization and minimizing peak shape distortion.[17] This low pH also protonates the acidic silanol groups on the column packing, reducing their ability to interact with the analyte.[2][18]
Troubleshooting Guide 1: Systematic Mobile Phase Optimization
This guide provides a systematic, step-by-step approach to resolving peak tailing by optimizing the mobile phase. This is the most common and effective solution.
Step 1: Mobile Phase pH Adjustment
-
Rationale: As discussed, controlling the ionization of both the analyte and the stationary phase is the most powerful tool for improving the peak shape of ionizable compounds.[8][15] By operating at a low pH, we ensure the analyte is in its neutral, more retained form and simultaneously suppress unwanted secondary interactions with silanols.[2]
-
Protocol:
-
Prepare a Buffered Mobile Phase: Do not use unbuffered water/acid. A buffer is essential to maintain a constant pH and resist localized shifts on the column.[12] Prepare an aqueous mobile phase component containing a buffer suitable for low pH, such as 10-25 mM potassium phosphate or 0.1% formic acid.
-
Adjust pH: Adjust the pH of the aqueous component to ~2.8 using an appropriate acid (e.g., phosphoric acid for a phosphate buffer).
-
Mix with Organic Modifier: Combine the buffered aqueous phase with the organic modifier (e.g., acetonitrile or methanol) to the desired ratio. For example, start with a 50:50 mixture.
-
Equilibrate and Test: Equilibrate the column thoroughly with the new mobile phase and inject the standard. The peak shape should be significantly improved.
-
Step 2: Buffer Concentration and Type
-
Rationale: Insufficient buffer concentration can fail to control the micro-environment on the column surface, leading to inconsistent ionization and peak tailing.[6] The buffer salt itself can also play a role in masking silanol activity.
-
Protocol:
-
If tailing persists after pH adjustment, increase the buffer concentration in the aqueous phase (e.g., from 10 mM to 25 mM).
-
Evaluate different buffer systems. If using a modifier like formic acid, consider switching to a phosphate buffer, which has a higher buffering capacity around pH 2.8.
-
Be mindful of buffer solubility in the organic modifier, particularly when using high concentrations of phosphate buffer with acetonitrile.[19]
-
Data Summary: Effect of Mobile Phase pH on Analyte Retention and Peak Shape
| Mobile Phase pH | Analyte Ionization State | Silanol Group State | Expected Retention | Expected Peak Shape (Tf) |
| pH ≈ 2.5 - 3.0 | Predominantly neutral (-COOH) | Largely protonated (Si-OH) | Strong | Symmetrical (Tf ≈ 1.0 - 1.2) |
| pH ≈ 4.5 | Mixture of neutral and ionized | Partially ionized (Si-O⁻) | Weaker / Unstable | Broad and Tailing (Tf > 1.5) |
| pH > 6.0 | Predominantly ionized (-COO⁻) | Fully ionized (Si-O⁻) | Very Weak | Poor, potential for severe tailing |
Troubleshooting Guide 2: Column and Hardware Evaluation
If mobile phase optimization does not fully resolve the issue, the problem may be related to the column chemistry or the physical HPLC system.
Step 1: Evaluate the Column
-
Rationale: The choice of column is critical. Not all C18 columns are the same. Modern columns made from high-purity silica with robust end-capping are designed to minimize residual silanol groups and provide excellent peak shape for challenging compounds.[19][20]
-
Protocol:
-
Verify Column Type: Ensure you are using a modern, high-purity, end-capped silica column (often designated as "Type B" silica). Older columns are more prone to silanol interactions.[14]
-
Consider a Different Stationary Phase: If tailing persists, consider a column with alternative bonding, such as a polar-embedded phase, which provides additional shielding of the silica surface.[21]
-
Check for Contamination/Degradation: If the column is old or has been used with aggressive mobile phases, it may be contaminated or degraded. Try flushing the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, water, then mobile phase). If performance does not improve, replace the column.
-
Step 2: Inspect the HPLC System
-
Rationale: Peak distortion affecting all peaks in a chromatogram often points to a physical problem in the system, typically referred to as "extra-column volume" or band broadening.[13][21]
-
Protocol:
-
Check Connections: Ensure all tubing fittings, especially between the injector, column, and detector, are properly seated without any gaps. Over-tightened PEEK fittings can also cause distortions.[13]
-
Inspect for Blockages: A gradual increase in system backpressure alongside peak tailing can indicate a partially blocked column inlet frit.[12] If the manufacturer allows, try reversing the column and flushing it to waste at a low flow rate.
-
Minimize Tubing Length: Use narrow internal diameter (e.g., 0.12 mm or 0.005") tubing and keep the lengths between components as short as possible to minimize extra-column volume.[21]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for this compound.
Caption: A step-by-step workflow for troubleshooting peak tailing.
References
- What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Niflumic Acid | C13H9F3N2O2. PubChem. [Link]
- Peak tailing factor computation. (2007, October 10).
- The use of Mobile Phase pH as a Method Development Tool. (2020, March 2).
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- How does an acid pH affect reversed-phase chromatography separations?. (2023, January 24). Biotage. [Link]
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs. [Link]
- Dolan, J. W.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27).
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Peak Tailing in HPLC. Element Lab Solutions. [Link]
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- How to Reduce Peak Tailing in HPLC?. (2025, June 9). Phenomenex. [Link]
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- What is the effect of free silanols in RPLC and how to reduce it?. (2023, November 23). Pharma Growth Hub. [Link]
- Sundar, B. S., et al. (2014). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF NIFLUMIC ACID IN HUMAN PLASMA. Indo American Journal of Pharmaceutical Research, 4(02). [Link]
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Technical Support Center: Purification of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
Welcome to the dedicated technical support guide for the purification of synthetic 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid (CAS 36701-89-0).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high purity standards essential for downstream applications. As a key intermediate and a metabolite of the herbicide Diflufenican, its purity is paramount for accurate biological and analytical results.[3]
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of crude this compound, typically synthesized via nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol.
Problem 1: Low Purity (<95%) After Initial Work-up and Isolation
Symptoms:
-
Broad melting point range.
-
Presence of multiple spots on Thin Layer Chromatography (TLC).
-
Additional peaks observed in ¹H NMR or LC-MS analysis corresponding to starting materials or byproducts.
Potential Causes & Solutions:
-
Incomplete Reaction: The SNAr reaction may not have gone to completion.
-
Verification: Use TLC or LC-MS to compare the crude product with standards of the starting materials (2-chloronicotinic acid and 3-(trifluoromethyl)phenol).
-
Solution: Before purification, optimize the reaction conditions (e.g., increase reaction time, temperature, or use a more effective base like K₂CO₃).
-
-
Residual Starting Materials: The most common impurities are unreacted 2-chloronicotinic acid and 3-(trifluoromethyl)phenol.
-
Causality: The phenoxide is basic and the nicotinic acid is acidic. During aqueous work-up, their solubilities can be manipulated.
-
Solution Protocol (Acid-Base Extraction):
-
Dissolve the crude solid in a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate). This will deprotonate the acidic this compound and any unreacted 2-chloronicotinic acid, moving them to the aqueous layer. The neutral/less acidic 3-(trifluoromethyl)phenol will largely remain in the organic layer.
-
Separate the layers. Discard the organic layer containing the phenol impurity.
-
Acidify the aqueous layer carefully with cold 1M HCl to a pH of ~2-3. This will re-protonate the nicotinic acids.
-
The desired product, being less water-soluble than 2-chloronicotinic acid, should precipitate out. If it doesn't, extract the acidified aqueous layer with a fresh portion of ethyl acetate.
-
Collect the precipitate by filtration or dry the organic extracts with MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Verify purity with TLC or HPLC.
-
-
-
Formation of Byproducts: Side reactions, though less common, can introduce impurities that are structurally similar to the product.
-
Solution: If acid-base extraction is insufficient, proceed to chromatographic purification or recrystallization.
-
Problem 2: Difficulty in Achieving High Purity (>99%) by Recrystallization
Symptoms:
-
Product remains oily or fails to crystallize upon cooling.
-
Crystals are colored (typically yellow or tan).
-
Purity plateaus after multiple recrystallization attempts.
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
-
Causality: The polarity and hydrogen bonding capability of the solvent are critical. For an amphiphilic molecule like this, a single solvent may not be ideal.
-
Solution Protocol (Solvent Screening & Recrystallization):
-
Screening: Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. A good starting point is a polar protic solvent (Isopropanol, Ethanol) or a polar aprotic solvent (Acetonitrile, Acetone).
-
Anti-Solvent Method: If a single solvent is not effective, use an anti-solvent crystallization technique.[5] For example, dissolve the compound in a minimum amount of hot ethanol (good solvent) and slowly add water (anti-solvent) dropwise until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly.
-
Decolorization: If the crude product is colored, this may be due to chromophores formed during the reaction.[6] Add a small amount (1-2% w/w) of activated carbon to the hot solution before filtration. Caution: Do not add activated carbon to a boiling solution due to the risk of bumping.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator to maximize crystal yield. Rapid cooling often traps impurities.
-
-
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Isopropanol | 82.6 | 4.3 | Good for inducing crystallization of polar compounds. |
| Ethanol | 78.4 | 5.2 | Often used in combination with water. |
| Acetonitrile | 81.6 | 6.2 | Aprotic alternative, may provide different selectivity. |
| Toluene | 110.6 | 2.4 | Less polar; useful if non-polar impurities are present. |
| Water | 100.0 | 9.0 | Likely an anti-solvent; useful in combination with alcohols.[7] |
Problem 3: Co-eluting Impurities in Preparative Chromatography
Symptoms:
-
In preparative HPLC or Flash Chromatography, impurity peaks overlap significantly with the main product peak.
Potential Causes & Solutions:
-
Sub-optimal Mobile/Stationary Phase Combination: The chosen chromatographic system lacks the selectivity to resolve the product from a structurally similar impurity.
-
Causality: Resolution in chromatography depends on the differential partitioning of analytes between the stationary and mobile phases. Modifying either can drastically alter selectivity.
-
Solution Protocol (Method Development):
-
Change Mobile Phase Polarity: For normal-phase silica gel chromatography, a common mobile phase is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate). To improve separation, try adding a small percentage (0.5-1%) of acetic or formic acid to the mobile phase. This suppresses the deprotonation of the carboxylic acid on the silica surface, leading to sharper peaks and potentially altered retention times.
-
Switch Solvent System: If adjusting polarity is insufficient, change the polar modifier. For example, switch from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system.
-
Consider Reverse-Phase Chromatography: If normal-phase fails, switch to a C18 stationary phase. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a pH modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated. This is a powerful technique for separating compounds with minor differences in hydrophobicity.[8]
-
-
Caption: General workflow for the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound should be a white to off-white crystalline solid.[1] While a specific melting point is not consistently reported across all vendors, similar nicotinic acid derivatives melt at well-defined temperatures. For example, 2-(Trifluoromethyl)nicotinic acid has a reported melting point of 185-187°C.[9] A sharp melting point range (e.g., within 1-2°C) is a good indicator of high purity.
Q2: Which analytical techniques are essential for confirming the purity and identity of the final product?
A combination of techniques is required for full characterization:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment. A reverse-phase method (C18 column) with a water/acetonitrile gradient and UV detection (e.g., at 254 nm) can provide purity values (e.g., >99.5% area).
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): NMR spectroscopy confirms the chemical structure. The absence of impurity signals in the ¹H NMR spectrum is a strong indicator of purity. ¹⁹F NMR is particularly useful for confirming the integrity of the -CF₃ group.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of the compound (C₁₃H₈F₃NO₃, MW: 283.20 g/mol ) and helps in identifying any impurities by their mass.[1][2]
Q3: My compound appears to be amorphous or a stable glass after melt-quenching. Is this normal?
Some substituted nicotinic acids have been shown to form very stable amorphous phases (glasses) upon cooling from a melt.[10] This is due to strong intermolecular interactions, such as hydrogen bonding, that impede recrystallization. While not "abnormal," it means that purification by melt crystallization is likely not a viable option. Stick to solvent-based crystallization methods.
Q4: How should I store the purified compound?
Store the purified, dry solid in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping it at 2-8°C is recommended.[11]
Caption: Logical relationship between common impurity types and the most effective purification strategies.
References
- Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]
- Semantic Scholar. (2008). Efficient synthesis of 2-(trifluoromethyl)
- ResearchGate. (2008). Request PDF: Efficient Synthesis of 2-(Trifluoromethyl)
- PubChem. (n.d.). 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid.
- Organic Syntheses. (n.d.). Nicotinic Acid. [Link]
- ChemComm. (2022). A Reversible Single Crystal to Single Crystal Phase Transition in an Organic Salt of Nicotine. [Link]
- Google Patents. (1962).
- De Gruyter. (2017). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. [Link]
- SNM. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
- Fisher Scientific. (n.d.). 2-(Trifluoromethyl)nicotinic acid, 97%, Thermo Scientific. [Link]
- Liu, Z., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8206. [Link]
- Ferreira, F. B., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1570. [Link]
- Ain, S., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 12(6), 2639-2664. [Link]
- PubChem. (n.d.). 2-(3-trifluoromethylphenoxy)
- PubChem. (n.d.). 2-Phenoxynicotinic acid. [Link]
- Spring, T. G., & Wold, F. (1973). A method for the purification of histone fraction F3 by affinity chromatography. Archives of Biochemistry and Biophysics, 154(1), 185-191. [Link]
- Horstman, E. M., et al. (2016). Crystallization and Characterization of Cocrystals of Piroxicam and 2,5-Dihydroxybenzoic Acid. [Link]
Sources
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- 2. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid | C13H8F3NO3 | CID 215891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid | C13H8F3NO3 | CID 215891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
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- 11. chemscene.com [chemscene.com]
"2-[3-(Trifluoromethyl)phenoxy]nicotinic acid" interference in mass spectrometry analysis
Welcome to the technical support guide for the mass spectrometry analysis of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid (CAS: 36701-89-0). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the LC-MS analysis of this compound. As a metabolite of the herbicide Diflufenican, its accurate quantification is often crucial in environmental and biological matrices.[1]
This guide provides in-depth, field-proven insights to ensure the integrity and reliability of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Poor or No Analyte Signal
You are injecting your sample, but the expected analyte peak at m/z 284.05 (for [M+H]⁺) or m/z 282.03 (for [M-H]⁻) is weak or entirely absent.
Probable Causes & Solutions
-
Ion Suppression: This is the most common cause of poor signal intensity in LC-MS, particularly when using electrospray ionization (ESI).[2][3][4] Co-eluting matrix components from your sample (e.g., salts, phospholipids, other endogenous materials) can compete with your analyte for ionization, thereby suppressing its signal.[5][6] The trifluoromethyl group and the acidic nature of the analyte can make it susceptible to such effects.
-
Solution 1: Improve Chromatographic Separation. Modify your LC gradient to better separate the analyte from the matrix components. Adjusting the mobile phase composition or using a different column chemistry can shift the retention time of your analyte away from the region of ion suppression.[4][7]
-
Solution 2: Enhance Sample Preparation. Implement a more rigorous sample cleanup protocol. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective at removing interfering matrix components before injection.[6][8]
-
Solution 3: Dilute the Sample. A simple yet often effective strategy is to dilute your sample. This reduces the concentration of matrix components, which can alleviate ion suppression.[8]
-
Solution 4: Switch Ionization Source. If available, consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI), as APCI is generally less susceptible to matrix effects and ion suppression.[8]
-
-
Inappropriate Mobile Phase pH: The ionization efficiency of this compound is highly dependent on the mobile phase pH due to its carboxylic acid group.
-
Solution: For positive ion mode ([M+H]⁺), a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) is recommended to promote protonation. For negative ion mode ([M-H]⁻), a neutral or slightly basic mobile phase (e.g., using a low concentration of ammonium acetate or ammonium hydroxide) will facilitate deprotonation.[9][10]
-
-
In-Source Fragmentation: The molecule may be fragmenting within the ion source before it reaches the mass analyzer. This can be caused by high source temperatures or aggressive ion source settings (e.g., high declustering potential or fragmentor voltage).[11]
-
Solution: Methodically reduce the ion source temperature and the declustering potential/fragmentor voltage to find an optimal balance between efficient desolvation and minimal fragmentation.[11]
-
Issue 2: Presence of Unexpected Ions in the Mass Spectrum
Your mass spectrum shows the expected analyte ion, but also other significant, unidentified peaks.
Probable Causes & Solutions
-
Adduct Formation: In ESI, it is very common for the analyte to form adducts with ions present in the mobile phase or from contaminants.[12][13] This can split the analyte signal across multiple peaks, reducing the intensity of your target ion.
-
Solution: Identify the adducts by their mass-to-charge ratio relative to the molecular ion. The table below lists common adducts. If sodium or potassium adducts are prevalent, ensure you are using high-purity solvents and additives, and consider cleaning your LC system to remove salt buildup. Using ammonium-based mobile phase additives can sometimes promote the formation of the [M+NH₄]⁺ adduct, which can be more stable and easier to quantify than the protonated molecule.[12][14][15]
Adduct Polarity Mass Shift (from [M]) Expected m/z for C₁₃H₈F₃NO₃ (MW: 283.20) [M+H]⁺ Positive +1.0073 284.05 [M+Na]⁺ Positive +22.9892 306.03 [M+K]⁺ Positive +38.9632 322.01 [M+NH₄]⁺ Positive +18.0338 301.07 [M-H]⁻ Negative -1.0073 282.03 [M+Cl]⁻ Negative +34.9694 318.01 [M+CH₃COO]⁻ Negative +59.0139 342.05 -
-
Contamination: Peaks could be arising from contaminants in your sample, solvents, or from the LC-MS system itself (e.g., plasticizers, slip agents).
-
Solution: Run a blank injection (mobile phase only) to identify system-related background ions. If the peaks persist, systematically clean your system, including the ion source, and use fresh, high-purity solvents.
-
-
Metal Ion Complexes: The use of trifluoroacetic acid (TFA) as a mobile phase modifier, while good for chromatography, can sometimes lead to the formation of metal complexes (e.g., with iron from stainless steel components) that show up as unexpected ions.[16]
Issue 3: Inconsistent or Non-Reproducible Quantification
You are observing significant variability in your results across multiple injections of the same sample or between different samples.
Probable Causes & Solutions
-
Matrix Effects: This is a major cause of poor reproducibility in quantitative bioanalysis.[2][20] Matrix effects can vary between different sample lots, leading to inconsistent ion suppression or enhancement.[5]
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the gold standard for correcting matrix effects. An SIL-IS of this compound will co-elute and experience the same matrix effects as the analyte, allowing for reliable normalization and accurate quantification.
-
Solution 2: Matrix-Matched Calibration. Prepare your calibration standards in a blank matrix that is representative of your study samples. This helps to normalize the matrix effects between your calibrators and your unknown samples.[5]
-
-
Analyte Instability: The compound may be degrading in the sample matrix or in the autosampler.[21]
-
Solution: Investigate the stability of the analyte under your storage and autosampler conditions. This can be done by re-injecting a sample after it has been sitting in the autosampler for a prolonged period. If degradation is observed, consider adjusting the autosampler temperature or reducing the time between sample preparation and analysis.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical mass and expected precursor ions for this compound?
The chemical formula for this compound is C₁₃H₈F₃NO₃, with a monoisotopic molecular weight of 283.0405.[22]
-
Positive Ion Mode (ESI+): The most common ion will be the protonated molecule, [M+H]⁺, at m/z 284.0478 .
-
Negative Ion Mode (ESI-): The most common ion will be the deprotonated molecule, [M-H]⁻, at m/z 282.0332 .
Q2: What are the likely fragmentation patterns in MS/MS?
While a definitive fragmentation spectrum requires experimental data, we can predict likely fragmentation pathways based on the molecule's structure, which includes a carboxylic acid, a pyridine ring, an ether linkage, and a trifluoromethylphenyl group.
Caption: Predicted fragmentation of the analyte.
-
Positive Mode: Common losses include water (H₂O) from the carboxylic acid, the entire carboxyl group as a radical (•COOH), and cleavage of the ether bond.[23][24]
-
Negative Mode: Decarboxylation (loss of CO₂) is a very common fragmentation pathway for carboxylic acids. Cleavage of the ether bond can also occur.[25]
Q3: What are the ideal starting conditions for an LC-MS method?
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid (for ESI+) or Water with 2-5 mM Ammonium Acetate (for ESI-).
-
Mobile Phase B: Acetonitrile or Methanol with the same additive as Mobile Phase A.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) and optimize based on the retention and peak shape of the analyte.
-
Ion Source: Use ESI with typical parameters for small molecules. Start with a source temperature around 400-500 °C and optimize for your specific instrument.[26][27]
Q4: My sample is in a complex biological matrix (e.g., plasma, urine). How can I best mitigate matrix effects?
For complex matrices, a multi-faceted approach is recommended:
-
Protein Precipitation (PPT): If analyzing plasma or serum, start with a protein crash using cold acetonitrile. This is a simple first step to remove the majority of proteins.
-
Solid-Phase Extraction (SPE): Follow PPT with an SPE cleanup. A mixed-mode or polymer-based sorbent can be effective for retaining the analyte while washing away interfering components like phospholipids.
-
Chromatographic Separation: Use a column with a different selectivity (e.g., a phenyl-hexyl column) if C18 does not provide adequate separation from matrix interferences.
-
Internal Standard: As mentioned previously, the use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy of your quantitative results.[7]
By systematically addressing these potential issues, you can develop a robust and reliable LC-MS method for the analysis of this compound.
References
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- ResolveMass Laboratories Inc. (2023). The Impact of Matrix Effects on Mass Spectrometry Results.
- Xu, R., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 989-992.
- American Chemical Society. (n.d.). Development of generic liquid chromatography-mass spectrometry methods using experimental design. ACS Publications.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
- LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
- LCGC International. (2019). An Uncommon Fix for LC–MS Ion Suppression.
- LCGC International. (2014). Ion Suppression in LC–MS–MS — A Case Study.
- ZefSci. (2023). LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?.
- Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- YouTube. (2023). Troubleshooting ion suppression in LC–MS analysis.
- Scribd. (n.d.). Adduits ESI MS.
- Loo, J. A., et al. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry, 28(10), 1995-2004.
- Lim, C. Y., et al. (2007). Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis. Journal of the American Society for Mass Spectrometry, 18(11), 1957-1960.
- MDPI. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo.
- Waters Corporation. (2019). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing.
- ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI.
- PubMed. (2015). Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS.
- Waters Corporation. (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid.
- Technology Networks. (2022). 4 Steps to Successful Compound Optimization on LC-MS/MS.
- ResearchGate. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
- MassBank of North America (MoNA). (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid.
- Wikipedia. (n.d.). Electrospray ionization.
- LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
- National Institutes of Health. (2020). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS).
- ResearchGate. (n.d.). Product ion spectra and proposed fragmentation pathways of nicotinates of 24(S)-HC (A) and D7-24-HC (B).
- Bevital AS. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
- PubMed. (2014). Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine.
- LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- ResearchGate. (n.d.). Proposed fragmentation pathways of three reference compounds (AA, AB, and AC).
- National Institutes of Health. (2019). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry.
- National Institutes of Health. (2016). Mass spectrometry-based study defines the human urine nitrolipidome.
- MDPI. (2022). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry.
- Golm Metabolome Database. (n.d.). Succinic acid, 2,2,3,3-d4- (2TMS).
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Technical Support Center: Degradation of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-[3-(trifluoromethyl)phenoxy]nicotinic acid (CAS 36701-89-0). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation pathways and byproduct analysis of this molecule. As an environmental transformation product of the pesticide Diflufenican, understanding its stability and degradation is crucial for environmental fate studies and toxicological assessment.[1][2]
This document is structured to anticipate and address the practical challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary degradation pathways I should anticipate for this compound under forced degradation conditions?
Based on the structure of this compound, which features an ether linkage, a trifluoromethyl group, and a nicotinic acid moiety, you should primarily investigate hydrolytic, photolytic, and oxidative degradation pathways. Thermal degradation is also a possibility, though it may require more forcing conditions.
-
Hydrolytic Degradation: The ether bond between the phenoxy and pyridine rings is a likely point of cleavage under both acidic and basic conditions. This would be a primary focus of your investigation.
-
Photolytic Degradation: Aromatic systems and heteroaromatic rings can absorb UV light, leading to photo-induced degradation. The presence of the trifluoromethyl group can also influence the molecule's photosensitivity.
-
Oxidative Degradation: The pyridine ring and the phenoxy group can be susceptible to oxidation, potentially leading to ring-opening or hydroxylation byproducts.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the nicotinic acid portion is a plausible degradation route.[3] The stability of the C-F bonds in the trifluoromethyl group is generally high, but extreme conditions could lead to its transformation.[4]
Below is a diagram illustrating the potential primary degradation points on the molecule.
Caption: Key reactive sites on this compound.
FAQ 2: I am observing unexpected peaks in my HPLC chromatogram during a hydrolytic stress study. What are the likely byproducts?
Unexpected peaks during hydrolytic studies often correspond to the cleavage of the ether linkage. Depending on the pH, you can anticipate two primary byproducts:
-
2-Hydroxynicotinic acid: This results from the cleavage of the ether bond, retaining the pyridine and carboxylic acid groups.
-
3-(Trifluoromethyl)phenol: This is the other part of the molecule that would be formed upon ether bond cleavage.
It is also possible to observe further degradation of these primary byproducts, especially under harsh acidic or basic conditions. For example, nicotinic acid derivatives can undergo decarboxylation.[3]
The following diagram outlines the proposed hydrolytic degradation pathway.
Caption: Proposed hydrolytic degradation pathway.
To confirm the identity of these unexpected peaks, it is recommended to synthesize or purchase authentic standards of the suspected byproducts and compare their retention times and mass spectra with your experimental samples.
FAQ 3: My photostability study is showing rapid degradation. How can I mitigate this, and what byproducts should I look for?
The rapid degradation under photolytic stress suggests that the molecule is highly photosensitive. To manage the degradation rate for kinetic studies, you can reduce the light intensity or use filters to expose the sample to specific wavelengths.
Photodegradation can lead to a more complex mixture of byproducts. Potential transformations include:
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings.
-
Ring Opening: Cleavage of the pyridine or benzene rings, leading to smaller, more polar byproducts.
-
Polymerization: Formation of larger, polymeric species that may precipitate out of solution or appear as a broad, unresolved peak in your chromatogram.
It is also possible that photodegradation could induce cleavage of the ether bond, similar to hydrolysis.
Troubleshooting Guides
Problem 1: Poor peak shape and resolution in HPLC analysis of degradation samples.
Symptoms: Tailing peaks, broad peaks, or co-eluting peaks for the parent compound and its byproducts.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase pH: The carboxylic acid moiety on the parent molecule and some potential byproducts means that the mobile phase pH will significantly impact their ionization state and, consequently, their retention and peak shape.
-
Solution: For reversed-phase HPLC, ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to keep it protonated and improve retention and peak shape. If byproducts are basic, a higher pH with a suitable buffer may be necessary. Method development will be key.
-
-
Secondary Interactions with the Stationary Phase: The pyridine nitrogen can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Solution: Use a base-deactivated column or add a competing base like triethylamine (0.1% v/v) to the mobile phase to block the active sites.[5]
-
-
Complex Sample Matrix: Forced degradation samples, especially after pH adjustment, can have a high salt content, which can interfere with chromatography.
-
Solution: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove salts and other interfering substances before injection.
-
Problem 2: Mass balance issues - the sum of the parent compound and observed byproducts is less than 90%.
Symptoms: The percentage of the parent compound remaining plus the percentage of all identified degradation products does not account for the initial amount of the compound.
Possible Causes and Solutions:
-
Formation of Non-UV Active Byproducts: Some degradation pathways, such as ring opening, can lead to byproducts that do not have a chromophore and are therefore not detected by a UV detector.
-
Solution: Use a universal detector in series with your UV detector, such as a mass spectrometer (MS), charged aerosol detector (CAD), or evaporative light scattering detector (ELSD), to detect all non-volatile analytes.
-
-
Formation of Volatile Byproducts: Decarboxylation of nicotinic acid derivatives can produce CO2, which will not be detected by HPLC.[3] Other small, volatile fragments may also be lost during sample preparation.
-
Solution: Employ headspace gas chromatography (GC) to analyze for volatile byproducts if they are suspected.
-
-
Adsorption of Compound or Byproducts: The parent compound or its degradation products may be adsorbing to the surfaces of your sample vials or instrument tubing.
-
Solution: Use silanized glass vials and ensure the materials in your flow path are inert. A study of recovery from the sample vial should be performed.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H2O2 to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the solution (100 µg/mL in water/methanol) to a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours. Dissolve the sample in the mobile phase before analysis.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative amounts of the degradation products.
-
Attempt to achieve a mass balance.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This is a starting point for developing a stability-indicating method. Optimization will be required.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm and 280 nm, or photodiode array (PDA) detection to assess peak purity.
-
MS Detection (if available): Electrospray ionization (ESI) in both positive and negative modes to capture a wide range of potential byproducts.
The following diagram illustrates the general workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Summary of Potential Degradation Byproducts
| Stress Condition | Proposed Primary Byproducts | Secondary Byproducts/Notes |
| Acid/Base Hydrolysis | 2-Hydroxynicotinic acid, 3-(Trifluoromethyl)phenol | Decarboxylation products of nicotinic acid derivatives.[3] |
| Oxidative | Hydroxylated parent compound, N-oxides of the pyridine ring | Ring-opened products. |
| Photolytic | Complex mixture, potentially hydroxylated species, polymers | May also produce hydrolytic byproducts. |
| Thermal | Decarboxylated parent compound (if severe) | Degradation of the trifluoromethyl group is unlikely under typical thermal stress conditions.[4] |
References
- Pharmaffili
- PubChem. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. [Link]
- ResearchGate. Results of force degradation studies of Niflumic acid API. [Link]
- PubChem. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. [Link]
- Agriculture and Environment Research Unit (AERU). 2-(3-trifluoromethylphenoxy)nicotinamide (Ref: AE-0542291). [Link]
- MDPI.
- IntechOpen.
- Human Metabolome Database. Showing metabocard for Niflumic Acid (HMDB0015573). [Link]
- Wikipedia. Niflumic acid. [Link]
- Agriculture and Environment Research Unit (AERU). 2-(3-trifluoromethylphenoxy)nicotinic acid (Ref: AE-B107137). [Link]
- National Center for Biotechnology Information. A method for the degradation of radioactive nicotinic acid. [Link]
- Google Patents. Process for hydrolyzing 3-trifluoromethyl phenethylamines.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
- National Center for Biotechnology Information. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
- ResearchGate. Absorption changes during photodegradation of compound 3 in DMF showing.... [Link]
- PubMed. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. [Link]
- ResearchGate. The overview of biodegradation pathways of (A–C) nicotine and (D–F).... [Link]
- ResearchGate. PFC3 – Photocatalytic Degradation of the Pharmaceutical Compounds by TIO2: An Ecotoxicity Assessment. [Link]
- ResearchGate. Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. [Link]
- National Center for Biotechnology Information. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. [Link]
- National Center for Biotechnology Information. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
- PubMed. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. [Link]
Sources
- 1. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid | C13H8F3NO3 | CID 215891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid | C13H8F3NO3 | CID 215891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid in Complex Matrices
Welcome to the technical support resource for the analysis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve high-resolution, reproducible quantification of this analyte in challenging biological and environmental matrices. As an acidic molecule with both hydrophilic and hydrophobic properties, its analysis by LC-MS/MS can present unique challenges. This document provides in-depth troubleshooting advice, detailed protocols, and strategic guidance rooted in established analytical principles.
Analyte at a Glance: Chemical Properties
Understanding the physicochemical properties of this compound is the foundation for robust method development. The molecule's structure, featuring a carboxylic acid group, makes it a weak acid, while the trifluoromethyl-substituted phenyl ring imparts significant hydrophobicity.
| Property | Value | Source |
| IUPAC Name | 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | [1] |
| CAS Number | 36701-89-0 | |
| Molecular Formula | C₁₃H₈F₃NO₃ | [2] |
| Molecular Weight | 283.20 g/mol | [1] |
| Structure | Contains a nicotinic acid core (weakly acidic) and a trifluoromethylphenyl group (hydrophobic). | [1] |
| Classification | Pyridinecarboxylic acid derivative. Known environmental transformation product of the herbicide Diflufenican. | [1][3] |
Troubleshooting Guide: Common Analytical Issues
This section addresses the most frequent challenges encountered during the analysis of this compound, providing causal explanations and actionable solutions.
Q1: Why is my peak shape poor (tailing, fronting, or broad)?
Probable Causes:
-
Secondary Interactions: The carboxylic acid moiety can engage in undesirable ionic interactions with active sites (e.g., free silanols) on the stationary phase, leading to peak tailing.
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause distorted or split peaks.[4]
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase, resulting in peak fronting.
-
Column Contamination/Degradation: Accumulation of matrix components can lead to a general degradation of peak shape and efficiency.[4]
-
Incorrect Mobile Phase pH: If the mobile phase pH is near the pKa of the nicotinic acid, the analyte will exist in both ionized and non-ionized forms, leading to peak broadening.
Recommended Solutions:
-
Optimize Mobile Phase pH: Suppress the ionization of the carboxylic acid by acidifying the mobile phase. Add 0.1% formic acid (or 0.1% acetic acid) to both aqueous and organic mobile phases. This ensures the analyte is in a single, neutral form, promoting better retention and symmetrical peak shape on a reversed-phase column.[5]
-
Match Sample Diluent: Whenever possible, dissolve or dilute your final sample extract in the initial mobile phase of your gradient.[4] If a stronger solvent is required for solubility, minimize the injection volume.
-
Use a High-Purity Column: Employ modern, end-capped C18 or Phenyl-Hexyl columns with low silanol activity to minimize secondary interactions.
-
Implement a Guard Column: Protect your analytical column from strongly retained matrix components by using a guard column or an in-line filter.[4]
Q2: My signal intensity is low and the baseline is noisy. What's wrong?
Probable Causes:
-
Matrix-Induced Ion Suppression: This is the most common cause in complex matrices like plasma or urine. Co-eluting endogenous compounds compete with the analyte for ionization in the MS source, reducing its signal.[6][7][8]
-
Suboptimal MS Source Parameters: Incorrect temperatures, gas flows, or voltages in the ion source can lead to inefficient desolvation and ionization.[6]
-
Analyte Degradation: The compound may be unstable in the sample, during processing, or in the autosampler.
-
Contaminated Solvents or System: High background noise can originate from impure mobile phase additives, contaminated tubing, or carryover from previous injections.[4][9]
Recommended Solutions:
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before injection. Transition from a simple "Dilute and Shoot" or Protein Precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10]
-
Optimize Chromatography: Adjust the LC gradient to move the analyte's peak away from regions of high matrix interference (often the early and late parts of the chromatogram). A divert valve can also be used to send the highly contaminated early-eluting fractions to waste instead of the mass spectrometer.[7]
-
Tune the Mass Spectrometer: Perform a full optimization of the analyte's MS/MS parameters. Infuse a standard solution to fine-tune precursor/product ions, collision energy, and source settings (e.g., capillary voltage, desolvation temperature, gas flows).
-
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives to minimize baseline noise.[9]
Q3: I can't resolve the analyte from matrix interferences. How can I improve separation?
Probable Causes:
-
Insufficient Chromatographic Retention: The analyte may be eluting too early with polar matrix components.
-
Inadequate Stationary Phase Selectivity: A standard C18 column may not provide the necessary selectivity to resolve the analyte from structurally similar isomers or interferences.
-
Poor Sample Preparation: The sample extract is too "dirty," containing a high concentration of interfering compounds.[11][12]
Recommended Solutions:
-
Modify the Stationary Phase:
-
Phenyl-Hexyl Column: The phenyl chemistry offers pi-pi interactions with the analyte's aromatic rings, providing a different selectivity mechanism compared to C18 and potentially resolving it from co-eluting interferences.
-
Biphenyl Column: Offers enhanced retention for compounds with phenyl moieties and can provide unique selectivity.
-
-
Adjust Mobile Phase Composition:
-
Switch the organic modifier from acetonitrile to methanol, or vice versa. This changes the elution strength and selectivity, which can significantly alter the separation profile.
-
For challenging separations, consider adding a low concentration of an ion-pairing agent, although this can lead to long-term instrument contamination and is often a last resort.[5]
-
-
Employ Selective Sample Preparation: Use a Solid-Phase Extraction (SPE) protocol that targets the specific chemistry of the analyte. For this acidic compound, a Mixed-Mode Anion-Exchange (MAX or WAX) sorbent can provide exceptional cleanup by combining reversed-phase and ion-exchange retention mechanisms.
Strategic Method Development: FAQs
Q1: How do I choose the best sample preparation strategy?
The choice of sample preparation is a trade-off between speed, cost, and the required level of cleanliness.
-
Protein Precipitation (PPT): Fast and simple. Good for initial screening but often results in significant ion suppression.[5][13] Best for matrices with lower complexity or when analyte concentrations are high.
-
Liquid-Liquid Extraction (LLE): More selective than PPT. Relies on partitioning the analyte into an immiscible organic solvent. Requires optimization of pH and solvent choice but can provide a much cleaner extract.[10]
-
Solid-Phase Extraction (SPE): The most powerful technique for cleanup and concentration. [10][12][14] While more time-consuming and costly to develop, it provides the cleanest extracts, minimizes matrix effects, and delivers the best sensitivity.
Caption: Mixed-Mode Anion Exchange SPE workflow.
Protocol 2: Protein Precipitation from Plasma
This is a rapid but less clean alternative to SPE.
-
Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold Acetonitrile containing 0.1% Formic Acid (and internal standard, if used).
-
-
Mixing:
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or autosampler vial for injection.
-
Optional: For a cleaner sample, evaporate the supernatant and reconstitute in the initial mobile phase. This helps reduce solvent mismatch effects.
-
References
- Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [LCGC International] [15]2. Practical tips on preparing plasma samples for drug analysis using SPME. [ResearchGate] [16]3. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. [PubMed] [12]4. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [PubMed Central] [13]5. this compound AldrichCPR. [Sigma-Aldrich] [2]6. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Shimadzu Scientific Instruments] [7]7. LCMS Troubleshooting: 14 Proven Strategies for Laboratories. [ZefSci] [10]8. New Trends in Sample Preparation for Bioanalysis. [American Pharmaceutical Review] [14]9. Troubleshooting LC-MS. [LCGC International] [8]10. LC Chromatography Troubleshooting Guide. [HALO Columns] [5]11. LC-MS Troubleshooting. [CHROMacademy] [9]12. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. [PubChem] [1]13. ANALYTICAL METHOD SUMMARIES. [No source title available] [17]14. 2-(3-(Trifluoromethyl)phenyl)nicotinic acid. [ChemScene] [18]15. This compound. [Santa Cruz Biotechnology] [3]16. This compound. [Clinivex] [19]17. 2-(3-Trifluoromethylphenoxy)nicotinic acid 95%. [AChemBlock] [20]18. Utilization of Matrix Effect for Enhancing Resolution in Cation Exchange Chromatography. [MDPI] [21]19. This compound. [LGC Standards] [22]20. Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. [No source title available] [11]21. Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. [ResearchGate] [6]22. Organic compounds - MassBank. [MassBank] [23]23. INCREASING COMPLEX FORMATION OF WEAK ACID DRUG WITH ION EXCHANGE RESIN. [INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH] [24]24. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. [NIH] [25]25. Nicotinic acid (Compound). [Exposome-Explorer - IARC]
Sources
- 1. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid | C13H8F3NO3 | CID 215891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Exposome-Explorer - Nicotinic acid (Compound) [exposome-explorer.iarc.fr]
- 4. halocolumns.com [halocolumns.com]
- 5. researchgate.net [researchgate.net]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromacademy.com [chromacademy.com]
- 9. zefsci.com [zefsci.com]
- 10. phmethods.net [phmethods.net]
- 11. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
"2-[3-(Trifluoromethyl)phenoxy]nicotinic acid" experimental variability and control
Welcome to the Technical Support Center for 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and reproducibility of your data.
Foundational Knowledge: Understanding the Compound's Characteristics
A thorough understanding of the physicochemical properties of this compound is the first step toward robust experimental design. The molecule's behavior in various experimental systems is dictated by its unique structure.
The trifluoromethyl (-CF3) group is a key feature, known to enhance metabolic stability and lipophilicity in drug candidates.[1][2] This increased lipophilicity can improve membrane permeability and bioavailability.[1][2] The carbon-fluorine bonds are very strong, making the -CF3 group generally stable.[1][3] However, it's important to be aware of conditions that can compromise this stability.[3][4]
| Property | Experimental Implication |
| Molecular Weight | 283.20 g/mol [5] |
| Physical Form | Solid[6] |
| Lipophilicity | The presence of the -CF3 group increases the compound's lipophilicity, which may lead to challenges with solubility in aqueous solutions.[1] |
| Chemical Stability | While generally stable, the -CF3 group can undergo hydrolysis under strongly alkaline conditions.[3] The ether linkage may also be susceptible to cleavage under extreme pH conditions. |
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section provides a structured, question-and-answer-based approach to resolving common issues encountered during experiments with this compound.
Solubility Challenges
Q1: I'm having trouble dissolving the compound in my aqueous buffer for a cell-based assay. What are my options?
A1: Poor aqueous solubility is a frequent issue with lipophilic molecules. A systematic approach is key to overcoming this without compromising your experiment.
Step 1: Proper Stock Solution Preparation
-
Choosing a Solvent: Prepare a high-concentration stock solution in a suitable organic solvent. Anhydrous dimethyl sulfoxide (DMSO) is a widely used solvent for nicotinic acid and its derivatives.[7][8]
-
Solvent Purity is Critical: Always use fresh, anhydrous-grade DMSO. The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[7]
-
Recommended Protocol:
-
Carefully weigh the solid compound.
-
Dissolve in a minimal volume of anhydrous DMSO to create a high-concentration stock (e.g., 20-50 mM).
-
Use gentle sonication if necessary to facilitate dissolution.
-
Dispense the stock solution into single-use aliquots and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Step 2: Diluting into Aqueous Systems
-
Controlling Final Solvent Concentration: When preparing your working solution, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low, typically below 0.5%, to prevent solvent-induced artifacts.
-
Preventing Precipitation: If you observe precipitation when diluting the stock into your aqueous buffer, consider the following strategies:
-
Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Pluronic F-68 (final concentration of 0.01-0.1%), can help maintain the compound's solubility.
-
pH Modification: The solubility of this compound, which contains a carboxylic acid group, will be influenced by pH. Gently increasing the buffer's pH will deprotonate the carboxylic acid, thereby increasing its aqueous solubility. Be sure that any pH change is compatible with your experimental system.
-
Co-solvents: In some cases, a co-solvent like ethanol may be used, but you must first validate its compatibility with your specific assay.
-
Workflow for Optimizing Compound Solubility
Caption: A step-by-step workflow for addressing solubility issues.
Chemical Stability and Potential Degradation
Q2: My post-experiment HPLC analysis shows unexpected peaks. Could my compound be degrading?
A2: This is a valid concern. Although the trifluoromethylphenyl moiety confers significant stability, degradation can occur under certain experimental conditions.[3]
Potential Degradation Pathways:
-
Hydrolysis of the Trifluoromethyl Group: In the presence of strong bases (high pH), the -CF3 group is susceptible to hydrolysis, which would convert it to a carboxylic acid (-COOH).[3]
-
Cleavage of the Ether Linkage: The ether bond connecting the phenoxy and nicotinic acid moieties may be cleaved under harsh acidic or basic conditions.
-
Photodegradation: Aromatic compounds can be sensitive to UV light, which can induce degradation.[3]
Troubleshooting and Preventative Measures:
Step 1: Confirm Degradation with Forced Degradation Studies
-
Objective: To characterize the compound's stability profile under various stress conditions.
-
Protocol:
-
Prepare solutions of the compound under acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H2O2) conditions.
-
Expose a separate solution to a controlled UV light source.
-
Incubate solutions at an elevated temperature (e.g., 60°C).
-
Analyze the samples at different time points using a stability-indicating HPLC method capable of resolving the parent compound from any degradation products.
-
Step 2: Implement Strategies to Minimize Degradation
-
Maintain pH Control: Whenever possible, maintain a physiological pH (around 7.4). Avoid exposure to highly alkaline environments.
-
Protect from Light: Prepare and handle the compound and its solutions in amber-colored vials or under reduced light to prevent photodegradation.
-
Temperature Management: Avoid prolonged storage at high temperatures.
-
Use Fresh Solutions: For optimal results, prepare working solutions fresh for each experiment from frozen stock aliquots.
Experimental Workflow for Stability Assessment
Caption: A workflow for assessing and mitigating compound degradation.
Assay Variability and Reproducibility
Q3: I am observing high variability between replicate wells in my 96-well plate assay. What are the likely causes?
A3: High variability is a common issue that can often be traced back to a few key factors.
Potential Sources of Variability and Their Solutions:
-
Inconsistent Dosing Due to Solubility:
-
The Problem: If the compound is not fully dissolved, micro-precipitates can form, leading to inconsistent concentrations across the wells.
-
The Solution: Revisit the solubility optimization protocol in section 2.1. Before adding to your assay plate, always visually inspect the final diluted solution for any signs of precipitation.
-
-
Cellular Factors:
-
The Problem: Inconsistent cell seeding density or poor cell health can lead to variable responses.
-
The Solution:
-
Ensure you have a homogenous single-cell suspension before plating.
-
Maintain a consistent and optimized cell number per well.
-
Routinely test your cell lines for mycoplasma contamination.
-
Provide adequate time for cells to adhere and normalize before introducing the compound.
-
-
-
"Edge Effects" in Multi-Well Plates:
-
The Problem: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and alter the results.
-
The Solution:
-
Avoid using the outermost wells for your experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Ensure your incubator has proper humidity control.
-
-
-
Interference with Assay Components:
-
The Problem: The compound may adsorb to the plastic of the assay plate, interact with proteins in the media, or directly interfere with your detection reagents.
-
The Solution:
-
Consider using low-adhesion plates.
-
Run control experiments in both the presence and absence of serum to determine its effect.
-
Perform a counterscreen to test for direct interference with your detection system (e.g., luciferase or fluorescent probes).
-
-
Logical Flow for Troubleshooting Assay Variability
Caption: A logical diagram for troubleshooting assay variability.
Frequently Asked Questions (FAQs)
Q4: What is the probable mechanism of action for this compound?
A4: While there is limited publicly available research on the specific biological targets of this compound, its structural similarity to nicotinic acid suggests it may interact with nicotinic acetylcholine receptors (nAChRs) or other known targets of nicotinic acid.[8][9] Nicotinic acid is a known agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[8] The addition of the trifluoromethylphenoxy group will likely alter its potency, selectivity, and pharmacokinetic profile. Therefore, it is plausible that this compound functions as a modulator of nAChRs or related receptors.[10]
Q5: What are the best positive and negative controls to use in my experiments?
A5: The selection of appropriate controls is fundamental to interpreting your data correctly and will depend on your specific experimental hypothesis.
-
Negative Controls:
-
Vehicle Control (Essential): This should be the solvent used to dissolve your compound (e.g., DMSO), used at the same final concentration as in your experimental conditions.
-
Inactive Structural Analog: If you have access to a structurally similar compound that is known to be inactive at your target of interest, it would serve as an excellent negative control.
-
-
Positive Controls:
-
Nicotinic Acid: If your research is focused on effects related to the nicotinic acid part of the molecule (such as HCA2 activation), then nicotinic acid itself is an appropriate positive control.[8]
-
Known nAChR Modulators: If you are investigating effects on nicotinic acetylcholine receptors, use a well-characterized agonist (e.g., nicotine) or antagonist (e.g., mecamylamine), depending on the effect you anticipate.[9][11]
-
Q6: What are the recommended storage conditions for the solid compound and my stock solutions?
A6:
-
Solid Compound: Store the solid material in a tightly sealed container at 2-8°C, protected from light and moisture.[12]
-
Stock Solutions: As detailed earlier, prepare concentrated stock solutions in anhydrous DMSO. Store these in small, single-use aliquots at -20°C or -80°C to maintain stability and prevent contamination. Properly stored nicotinic acid solutions are generally stable for long periods.[8]
Q7: Which analytical techniques are best for quantifying this compound?
A7: For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for quantifying nicotinic acid and its derivatives.[13][14] For higher sensitivity and specificity, particularly when analyzing complex biological samples like plasma or tissue homogenates, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[13][14]
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid | C13H8F3NO3 | CID 215891. PubChem. [Link]
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
- A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging.
- Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
- Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition. [Link]
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]
- Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. PubMed Central. [Link]
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.
- 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid | C13H8F3NO3 | CID 215891. PubChem. [Link]
- The Prohibited List. World Anti Doping Agency - WADA. [Link]
- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. [Link]
- Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. MDPI. [Link]
- Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
- Efficient synthesis of 2-(trifluoromethyl)
- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
- Nicotinic acid prevents experimental liver fibrosis by attenuating the prooxidant process. PubMed. [Link]
- Developing a novel in vitro toxicity assay for predicting inhalation toxicity in r
- 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. NCBI. [Link]
- Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor. PubMed. [Link]
- Fluoxetine. Wikipedia. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid | C13H8F3NO3 | CID 215891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
"2-[3-(Trifluoromethyl)phenoxy]nicotinic acid" storage and handling best practices
Welcome to the technical support guide for 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid (CAS 36701-89-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here, we address common challenges and questions through detailed troubleshooting guides and frequently asked questions, grounded in established safety protocols and chemical principles.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Varying potency or efficacy in biological assays.
-
Presence of unexpected peaks in analytical chromatography (HPLC, LC-MS).
-
Shift in the physical appearance of the solid compound (e.g., discoloration, clumping).
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Compound Degradation | This compound can be susceptible to degradation if not stored correctly. Exposure to moisture, light, or incompatible substances can compromise its purity. | Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider temperatures at or below room temperature (e.g., 2-8°C) as recommended by some suppliers, though room temperature is generally acceptable for short-term use[1][2].Perform Quality Control: Before use, visually inspect the compound. If you suspect degradation, re-qualify the material using an appropriate analytical method like HPLC or NMR to confirm its purity. |
| Contamination | Cross-contamination from other reagents or improper handling can introduce impurities that interfere with your experiments. | Review Handling Procedures: Always use clean spatulas and weighing instruments. Avoid returning unused compound to the original container. Ensure your experimental setup is free from contaminants. |
| Improper Solution Preparation | The compound may not be fully dissolved, or it might be degrading in the chosen solvent over time. | Optimize Solubilization: See the FAQ below for recommended solvents. Ensure the compound is completely dissolved before use. For aqueous buffers, prepare solutions fresh daily. If using organic solvents, store stock solutions at -20°C or -80°C to minimize degradation[3]. |
Issue 2: Difficulty in Dissolving the Compound
Symptoms:
-
Visible solid particles remain in the solvent after vigorous mixing or sonication.
-
The solution appears cloudy or forms a suspension.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Solvent | The polarity and proticity of the solvent may not be suitable for dissolving this compound. | Select an Appropriate Solvent: Based on the structure (a carboxylic acid), the compound is expected to have better solubility in polar organic solvents. Start with solvents like DMSO or dimethylformamide (DMF)[3]. For biological assays, prepare a high-concentration stock in one of these solvents and then dilute it into your aqueous buffer. |
| Low Temperature | Solubility generally decreases at lower temperatures. | Gentle Warming: If using a stable organic solvent, you can gently warm the solution (e.g., to 37°C) to aid dissolution. However, be cautious as heat can accelerate degradation. Avoid this with volatile solvents or if the compound's thermal stability is unknown. |
| pH of Aqueous Solutions | For aqueous solutions, the pH will significantly impact the solubility of this acidic compound. | Adjust pH: In aqueous buffers, the carboxylate form of the molecule is more soluble. You can increase the pH to deprotonate the carboxylic acid and enhance solubility. However, be mindful of the pH stability of the compound and the requirements of your experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, it is best to store this compound in a tightly closed container in a cool, dry, and well-ventilated place[1][4]. Some suppliers recommend storage at 20°C[1]. To minimize potential degradation from moisture and light, storing it in a desiccator in a dark environment is a good practice. For extended periods, storage at -20°C may be considered, similar to other nicotinic acid derivatives[3].
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
Given its hazard profile, a comprehensive approach to PPE is essential.[1][5]
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient.[5][6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5][7]
-
Respiratory Protection: If there is a risk of inhaling dust (e.g., when weighing out the solid), use a NIOSH-approved respirator with a particulate filter.[5][6]
-
Body Protection: Wear a lab coat. For larger quantities, a chemical-resistant suit may be necessary.[5]
Q3: How should I prepare a stock solution of this compound?
The following is a general protocol for preparing a stock solution.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Experiment Checklist:
-
Ensure you are wearing the appropriate PPE (safety goggles, gloves, lab coat).
-
Perform all work in a chemical fume hood to avoid inhalation of dust.
-
Have the Safety Data Sheet (SDS) readily available.
-
-
Procedure:
-
Calculate the mass of this compound needed. The molecular weight is 283.20 g/mol [5]. For 1 mL of a 10 mM solution, you will need 2.832 mg.
-
Carefully weigh the required amount of the solid compound into a sterile microcentrifuge tube or a small glass vial.
-
Add the calculated volume of anhydrous DMSO to the solid.
-
Vortex or sonicate the solution until the solid is completely dissolved. Visually inspect to ensure no particulates are present.
-
If desired, sterile-filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed containers.
-
Q4: What should I do in case of a spill?
In case of a spill, evacuate the area and ensure adequate ventilation[5]. Avoid creating dust[5][6]. Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand. Sweep up the material and place it into a suitable, sealed container for hazardous waste disposal[5][6]. Do not let the product enter drains[1].
Q5: How should I dispose of waste containing this compound?
This material should be disposed of as hazardous waste. Contact a licensed professional waste disposal service to dispose of unused material and contaminated packaging[4][5]. Do not dispose of it in the regular trash or down the drain.
Q6: Are there any known chemical incompatibilities?
Yes, you should avoid contact with strong oxidizing agents, reducing agents, and water, as these may lead to hazardous reactions or degradation[1]. For related nicotinic acid compounds, strong alkalis are also noted as incompatible[8].
Visual Guide to Safe Handling and Storage
The following diagram outlines the key decision points and procedures for the safe handling and storage of this compound.
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. chemscene.com [chemscene.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 3-Pyridinecarboxylicacid, 2-(trifluoromethyl)- MSDS CasNo.131747-43-8 [lookchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. carlroth.com:443 [carlroth.com:443]
Technical Support Center: A Researcher's Troubleshooting Guide for 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
Welcome to the technical support center for 2-[3-(trifluoromethyl)phenoxy]nicotinic acid (CAS No. 36701-89-0). This guide is intended for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile chemical intermediate. Here, we address common challenges and frequently asked questions encountered during its synthesis, purification, handling, and application, providing in-depth, field-proven insights to ensure the success of your experiments.
I. Compound Profile and Safety Considerations
This compound is a solid with a molecular weight of 283.20 g/mol and the empirical formula C₁₃H₈F₃NO₃.[1] It is crucial to handle this compound with appropriate safety precautions. It is classified as acutely toxic if swallowed and may cause skin sensitization. Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with personal protective equipment, including gloves and safety glasses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 36701-89-0 | [1] |
| Molecular Formula | C₁₃H₈F₃NO₃ | [1] |
| Molecular Weight | 283.20 g/mol | [1] |
| Appearance | Solid | |
| IUPAC Name | 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | [2] |
II. Synthesis via Ullmann Condensation: Troubleshooting and Optimization
The most common synthetic route to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[3][4] This reaction typically involves the coupling of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol in the presence of a copper catalyst and a base. While a powerful C-O bond-forming reaction, the Ullmann condensation is notorious for its sensitivity to reaction conditions, which can often lead to reproducibility issues.[5][6]
Q1: My Ullmann condensation is resulting in low to no yield of the desired product. What are the likely causes and how can I improve it?
A1: Low or no yield in an Ullmann condensation is a frequent issue stemming from several factors. Here is a systematic approach to troubleshooting:
-
Inactive Catalyst: The active catalytic species is Cu(I).[5] If you are using a Cu(I) salt (e.g., CuI, CuBr) that is old or has been improperly stored, it may have oxidized to Cu(II).
-
Solution: Use a fresh, high-purity Cu(I) salt. Consider adding a reducing agent like ascorbic acid or using a ligand that can stabilize the Cu(I) state. Some protocols also successfully use Cu(0) or Cu(II) sources, which are converted to the active Cu(I) species in situ.[5]
-
-
Inappropriate Ligand: Modern Ullmann reactions often employ a ligand to stabilize the copper catalyst and facilitate the reaction. The absence of a suitable ligand can lead to a sluggish or failed reaction.
-
Solution: Screen a variety of ligands. For C-O coupling reactions, common choices include 1,10-phenanthroline, L-proline, and N-methylglycine.[5] The choice of ligand can be substrate-dependent, so a small-scale screen is highly recommended.
-
-
Suboptimal Base: The base is critical for the deprotonation of the phenol and plays a role in the catalytic cycle.[5] An inappropriate base can lead to a slow reaction or decomposition of starting materials.
-
Solution: Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[5] Cesium carbonate is often effective but more expensive. Potassium phosphate is a good starting point for optimization.
-
-
Incorrect Solvent: Traditional Ullmann reactions often require high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[3]
-
Solution: Ensure you are using a suitable high-boiling solvent to achieve the necessary reaction temperature. Anhydrous conditions are also critical, as water can lead to side reactions.[5]
-
-
Insufficient Temperature: While modern ligand-accelerated protocols can run at lower temperatures (80-120 °C), traditional Ullmann reactions often require temperatures above 150 °C.[5]
-
Solution: If you are not seeing any product formation, incrementally increase the reaction temperature. However, be mindful of potential decomposition at very high temperatures.
-
Workflow for Optimizing Ullmann Condensation
Caption: A systematic workflow for troubleshooting low yields in Ullmann condensation reactions.
Q2: I am observing significant amounts of side products, particularly the debromination of my starting material. What is causing this and how can I prevent it?
A2: The formation of a debrominated or dehalogenated starting material is a common side reaction in Ullmann couplings. This is often due to protic impurities in the reaction mixture.[5]
-
Solution: Ensure that your solvent and reagents are anhydrous. Dry your glassware thoroughly in an oven before use. Use freshly distilled solvents and ensure your base is anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize side reactions.[7]
Another potential side product is the homocoupling of the aryl halide.[8]
-
Solution: This can sometimes be suppressed by the careful choice of ligand and reaction conditions. Lowering the reaction temperature may also be beneficial.
III. Purification Challenges
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purifying the product of an Ullmann condensation can be challenging due to the presence of copper salts, the ligand, unreacted starting materials, and side products.
-
Initial Work-up: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with aqueous solutions to remove the inorganic salts and base. An acidic wash (e.g., dilute HCl) will protonate the nicotinic acid product, making it more soluble in the organic layer. A subsequent wash with a solution of EDTA can help to chelate and remove residual copper.
-
Chromatography: Column chromatography on silica gel is a common method for purification. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is often effective. The polarity of the eluent can be gradually increased to first elute less polar impurities and then the desired product.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step to obtain a highly pure material. The choice of solvent will need to be determined empirically, but solvent systems such as ethanol/water or ethyl acetate/hexanes are good starting points.
IV. Handling and Storage
Q4: What are the best practices for handling and storing this compound to ensure its stability?
A4: While the trifluoromethyl group imparts significant metabolic and chemical stability due to the strong carbon-fluorine bond, degradation can occur under specific conditions.[9][10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[11] Long-term storage at -20°C is recommended for nicotinic acid derivatives.[12]
-
Handling:
-
pH Sensitivity: The trifluoromethyl group can undergo hydrolysis to a carboxylic acid under strong basic conditions.[9] Therefore, avoid prolonged exposure to high pH during your experiments.
-
Photostability: Exposure to UV light can potentially cause degradation.[9] It is advisable to protect solutions of the compound from direct light.
-
Solubility: Nicotinic acid derivatives can have limited aqueous solubility. For biological assays, consider preparing stock solutions in an organic solvent like DMSO or DMF, which can then be diluted into your aqueous buffer.[12] Be mindful of the final solvent concentration in your experiment.
-
V. Analysis and Characterization
Q5: What analytical techniques are recommended for confirming the identity and purity of my synthesized this compound?
A5: A combination of spectroscopic and chromatographic methods should be used for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will provide information on the number and environment of the protons in the molecule. You should expect to see distinct signals for the protons on the nicotinic acid ring and the trifluoromethylphenyl ring. A study on the similar compound 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid showed characteristic signals in DMSO-d₆, including a broad singlet for the carboxylic acid proton at high ppm (around 13.71 ppm).[13]
-
¹³C NMR: This will confirm the carbon skeleton of the molecule. The carbon of the trifluoromethyl group will have a characteristic chemical shift.
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds and will show a singlet for the CF₃ group.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected exact mass is 283.0456.[2]
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining the purity of your compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing a small amount of an acid like formic acid or TFA to improve peak shape) is a good starting point for method development.
VI. Experimental Protocols
General Protocol for Ullmann Condensation
This is a general guideline and may require optimization for your specific setup.
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1 equivalent), 3-(trifluoromethyl)phenol (1.1 equivalents), CuI (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and K₃PO₄ (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Decision Tree
Sources
- 1. scbt.com [scbt.com]
- 2. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid | C13H8F3NO3 | CID 215891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chemscene.com [chemscene.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. scispace.com [scispace.com]
Technical Support Center: High-Sensitivity Analysis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
Welcome to the technical support center for the analysis of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their analytical methods for higher sensitivity and troubleshoot common issues encountered during quantification. As a known metabolite of the herbicide Diflufenican, accurate and sensitive measurement of this compound is critical in various research contexts.[1]
This document provides in-depth technical guidance, drawing from established principles of bioanalytical method development and validation. While a specific, universally validated method for this analyte is not widely published, the protocols and troubleshooting advice presented here are based on extensive experience with structurally similar acidic compounds and represent a robust starting point for your method development and validation efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for achieving high sensitivity in the analysis of this compound in biological matrices?
A: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique. UPLC offers superior chromatographic resolution and speed compared to conventional HPLC, leading to sharper peaks and better signal-to-noise ratios.[2][3] The high selectivity and sensitivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allow for precise quantification even at very low concentrations in complex matrices like plasma.
Q2: My peak shape for this compound is poor (e.g., tailing). What could be the cause and how can I fix it?
A: Poor peak shape for acidic compounds is often due to secondary interactions with the stationary phase or active sites in the LC system. Here are some common causes and solutions:
-
Inappropriate Mobile Phase pH: The carboxylic acid moiety on your analyte requires a mobile phase pH that keeps it in a consistent ionic state, preferably protonated for good retention on a reversed-phase column. Ensure your aqueous mobile phase is acidified, typically with 0.1% formic acid.
-
Column Choice: While a standard C18 column can be effective, consider a column with a different stationary phase, such as a phenyl-hexyl, which can offer alternative selectivity for aromatic compounds.
-
System Contamination: Residual basic compounds in the LC system can interact with your acidic analyte. Thoroughly flush your system.
Q3: I am experiencing significant ion suppression and matrix effects. What are the best strategies to mitigate this?
A: Matrix effects are a common challenge in bioanalysis and can severely impact sensitivity and accuracy. Here are some effective strategies:
-
Optimize Sample Preparation: A robust sample preparation method is your first line of defense. Techniques like Solid Phase Extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.[3]
-
Chromatographic Separation: Ensure that your analyte is chromatographically resolved from the bulk of the matrix components. A good separation minimizes the co-elution of interfering substances that can cause ion suppression.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. The SIL-IS will experience the same ion suppression or enhancement as the analyte, leading to an accurate final concentration.
Troubleshooting Guide
This section provides solutions to common problems encountered during the high-sensitivity analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient sample extraction and recovery. 2. Suboptimal ionization in the MS source. 3. Ion suppression from matrix components. 4. Inappropriate mobile phase composition. | 1. Optimize the sample preparation method (see Protocol 1). Consider SPE for cleaner extracts. 2. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). For this acidic compound, negative ion mode is likely to provide better sensitivity. 3. Improve chromatographic separation to resolve the analyte from interfering matrix components. Use a stable isotope-labeled internal standard if available. 4. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form. Acidifying the mobile phase with 0.1% formic acid is a good starting point. |
| Poor Peak Shape (Tailing, Broadening) | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Large dead volumes in the LC system. | 1. Ensure the mobile phase is sufficiently acidified. Consider a different column chemistry (e.g., phenyl-hexyl). 2. Dilute the sample or reduce the injection volume. 3. Check and minimize the length and diameter of all tubing. Ensure all fittings are appropriate and correctly installed. |
| Inconsistent Results / Poor Reproducibility | 1. Variability in sample preparation. 2. Inconsistent instrument performance. 3. Analyte instability. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use an internal standard. 2. Perform regular system suitability tests and calibrations. Check for leaks in the LC system. 3. Investigate the stability of the analyte in the matrix and in the final extract under different storage conditions (bench-top, freeze-thaw, long-term). |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Contaminated LC system or column. 3. Plasticizers or other contaminants leaching from labware. | 1. Use high-purity, LC-MS grade solvents and additives. 2. Flush the entire LC system and column with a strong solvent wash. 3. Use glass or polypropylene labware. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Solid Phase Extraction (SPE)
This protocol is a recommended starting point for extracting this compound from a plasma matrix.
1. Materials:
-
Mixed-mode anion exchange SPE cartridges.
-
Plasma samples, calibration standards, and quality control samples.
-
Internal Standard (IS) working solution (if available, a stable isotope-labeled version is preferred).
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium hydroxide.
2. Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard and vortex briefly.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 2% ammonium hydroxide in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte and IS with 1 mL of 2% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Quantification
This protocol provides a starting point for the instrumental analysis. Parameters should be optimized for your specific UPLC-MS/MS system.
UPLC Parameters:
| Parameter | Recommended Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
MS/MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. For a precursor ion of m/z 282.04 (M-H)-, potential product ions should be scanned. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 50 ms |
Visualizations
Caption: Analytical workflow for the quantification of this compound.
Caption: Common issues and solutions in the analysis of acidic analytes.
References
- Huber, C., Mueller, E., Schulze, T., Brack, W., & Krauss, M. (2021). Improving the Screening Analysis of Pesticide Metabolites in Human Biomonitoring by Combining High-Throughput In Vitro Incubation and Automated LC-HRMS Data Processing. Analytical Chemistry. [Link]
- PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid.
- U.S. Food and Drug Administration. (2018).
- Li, W., et al. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Frontiers in Pharmacology. [Link]
- Roy, B., et al. (2014). Bioanalytical Method Development and Validation of Niacin and Nicotinuric Acid in Human Plasma by LC–MS/MS. International Journal of Pharmaceutical and Clinical Research. [Link]
- Michopoulos, F., et al. (2009). UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction. Journal of Proteome Research. [Link]
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Technical Support Center: Addressing Matrix Effects in Bioanalysis using 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid (Niflumic Acid)
Welcome to the technical support center for advanced bioanalytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering and looking to solve issues related to matrix effects in biological sample analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we will delve into the core principles of matrix effects and provide a structured, practical approach to assessing them using probe compounds like 2-[3-(trifluoromethyl)phenoxy]nicotinic acid, more commonly known as Niflumic Acid.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature of matrix effects and the role of probe compounds in their evaluation.
Q1: What is a "matrix effect" in LC-MS bioanalysis and why is it a concern?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often undetected, components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3] This phenomenon can manifest as either:
-
Ion Suppression: A decrease in the analyte's signal intensity. This is the more common effect.[4][5]
-
Ion Enhancement: An increase in the analyte's signal intensity.[1]
These effects are a major concern in quantitative bioanalysis because they can severely compromise the accuracy, precision, and sensitivity of a method.[3][6] If unaddressed, matrix effects can lead to erroneous measurements of drug or metabolite concentrations, jeopardizing the reliability of pharmacokinetic, toxicokinetic, and clinical diagnostic data.[7] The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the evaluation of matrix effects during bioanalytical method validation.[8][9]
Q2: What are the underlying mechanisms of matrix effects in Electrospray Ionization (ESI)?
A: In ESI, the most widely used ionization technique in bioanalysis, matrix effects primarily occur within the ion source. Co-eluting matrix components, such as phospholipids, salts, and endogenous metabolites, interfere with the analyte's ability to form gas-phase ions.[2][4][7] Key proposed mechanisms include:
-
Competition for Charge: Matrix components may compete with the analyte for available protons or charge during the electrospray process.[1][10]
-
Alteration of Droplet Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the ESI droplets. This hinders solvent evaporation and the efficient release of analyte ions into the gas phase.[1][2][5][11]
-
Ion Neutralization: Interfering substances can deprotonate or neutralize the charged analyte ions in either the liquid or gas phase.[2][5]
-
Co-precipitation: Non-volatile matrix components can co-precipitate with the analyte, trapping it and preventing its transfer into the gas phase.[2][5]
Q3: What is this compound (Niflumic Acid), and why is it used in matrix effect studies?
A: this compound, or Niflumic Acid, is a non-steroidal anti-inflammatory drug (NSAID). In the context of bioanalysis, it is not typically the target analyte but can be used as a representative "probe" compound to assess the general behavior of a bioanalytical method. While a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects for a specific analyte, a probe compound like Niflumic Acid can be used during method development to:
-
Characterize a System: Evaluate the robustness of a sample preparation technique or chromatographic method in handling a typical acidic drug.
-
Troubleshoot Issues: Help diagnose whether observed problems with a new analyte are due to matrix effects or other issues.
-
Qualify Matrix Lots: Assess the variability of matrix effects across different batches or sources of biological matrix.[9]
Its physicochemical properties (acidic nature, moderate polarity) make it a suitable candidate to represent a class of common drug molecules.
Q4: How is the matrix effect quantitatively assessed?
A: The most common and regulatory-accepted method is the post-extraction addition (or post-extraction spike) experiment.[1][6][12][13] This approach allows for the calculation of the Matrix Factor (MF) , which quantifies the magnitude of the matrix effect.[3][13]
The process involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the same analyte in a neat (pure) solvent solution at the same concentration.[1][13]
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) [3]
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
Regulatory guidelines often recommend that the coefficient of variation (CV) of the IS-normalized MF across at least six different matrix lots should not exceed 15%.[9][14]
Part 2: Troubleshooting Guide
Unexpected variability, poor sensitivity, or inconsistent results can often be traced back to matrix effects. This table provides a systematic approach to troubleshooting these common issues.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Rationale |
| High variability in results between samples (>15% RSD) | Inconsistent Matrix Effects: Different biological samples have varying levels of endogenous components, leading to different degrees of ion suppression/enhancement for each sample. | 1. Improve Sample Preparation: Transition from simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering compounds like phospholipids.[4][15] 2. Optimize Chromatography: Increase chromatographic resolution to separate the analyte from co-eluting interferences. This can be achieved with longer gradients, smaller particle size columns (UHPLC), or alternative column chemistries.[16] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most effective compensation.[13] |
| Poor sensitivity / Low signal intensity | Significant Ion Suppression: Co-eluting matrix components, especially phospholipids in plasma, are severely reducing the ionization efficiency of your analyte.[4] | 1. Check for Phospholipid Elution: Use a generic MRM transition for phospholipids (e.g., precursor scan of m/z 184) to see if they co-elute with your analyte. If so, modify the gradient to shift your analyte away from this region. 2. Dilute the Sample: Simple dilution can reduce the concentration of interfering components, but this is only feasible if the analyte concentration is high enough to remain above the limit of quantification.[6][12] 3. Change Ionization Source/Mode: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than ESI.[11] If possible, also test negative ionization mode, as fewer matrix components are typically ionized.[11] |
| Inconsistent Internal Standard (IS) Response | Differential Matrix Effects: The chosen analog internal standard does not behave identically to the analyte in the presence of the matrix. It experiences a different degree of suppression or enhancement. | 1. Switch to a SIL-IS: This is the most robust solution.[13] 2. Re-evaluate Analog IS: Select an analog IS that is structurally and chromatographically more similar to the analyte. 3. Perform IS-Normalized MF Calculation: As per regulatory guidance, calculate the IS-normalized MF (MF of Analyte / MF of IS) to ensure the IS is adequately tracking the analyte's behavior. The CV should be ≤15%.[14] |
| Method fails during validation with different matrix lots | Lot-to-Lot Matrix Variability: The composition of endogenous components differs significantly between individual donors or lots of biological matrix. | 1. Validate with Multiple Lots: During method validation, assess the matrix effect using at least six different individual sources of blank matrix as required by FDA and ICH guidelines.[8][9] 2. Develop a More Robust Method: A method that passes validation with multiple lots is inherently more rugged. This points back to the need for better sample cleanup and/or chromatographic separation.[16] |
Part 3: Experimental Protocol & Workflow Visualization
This section provides a detailed, step-by-step protocol for quantitatively assessing the matrix effect using the post-extraction addition method with Niflumic Acid as a probe compound.
Experimental Workflow Diagram
Caption: Ion suppression mechanism in ESI.
References
- Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509.
- Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Research International, 2011, 1-8.
- Lefebvre, M. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Pittcon Conference & Expo. (2025). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- Wang, S., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry.
- Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93-105.
- Zhang, J., et al. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(18), 2233-2247.
- A&M STABTEST. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. A&M STABTEST.
- Chromatography Online. (2013). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online.
- European Bioanalysis Forum. (n.d.). The essence of matrix effects for chromatographic assays.
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Providion Group.
- De Boevre, M., et al. (2013). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Food Control, 32(1), 64-71.
- AMSbiopharma. (2024). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- Waters Corporation. (n.d.). Matrix Factor Determination with the Waters Regulated Bioanalysis System Solution. Waters Corporation.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis-An Overview. ijppr.humanjournals.com.
- U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation.
- University of Tartu. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT.
- LCGC International. (2020). An Uncommon Fix for LC–MS Ion Suppression. LCGC International.
- Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation.
- PharmaCompass. (2015). FDA guideline - Bioanalytical Method Validation. PharmaCompass.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- ResearchGate. (n.d.). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. ResearchGate.
- Lee, H. W., et al. (2007). Determination of Talniflumate and Niflumic Acid in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 556-560.
- Hewavitharana, A. K., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Research International.
- Lee, H. W., et al. (2007). Determination of talniflumate and niflumic acid in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 556-60.
- ResearchGate. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. ResearchGate.
- Kim, D. H., et al. (2008). Liquid chromatography-mass spectrometric method for the sensitive determination of niflumic acid in human plasma and its application to pharmacokinetic study of talniflumate tablet. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1473-7.
- ResolveMass Laboratories Inc. (2024). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc..
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
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Validation & Comparative
A Comparative Guide to Validating an Analytical Method for 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid
This guide provides a comprehensive framework for the validation of an analytical method for 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid , a compound relevant in various stages of pharmaceutical research and development, potentially as a drug substance, impurity, or metabolite.[1] The objective is to move beyond a simple checklist of validation parameters and instead offer a scientifically grounded rationale for methodological choices, ensuring the development of a robust, reliable, and defensible analytical procedure.
Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4] The goal is to establish, through rigorous laboratory studies, that the performance characteristics of the chosen method meet the requirements for its intended application.[3]
The Regulatory Cornerstone: ICH, USP, and FDA Guidelines
Method validation is not an arbitrary process; it is a requirement mandated by regulatory bodies to ensure the quality, safety, and efficacy of pharmaceutical products. The foundational guidelines for this process are:
-
ICH Q2(R2): Validation of Analytical Procedures : This recently updated international guideline provides a comprehensive framework for validation, covering the necessary performance characteristics and the analytical use of spectroscopic data.[2][5][6]
-
USP General Chapter <1225> Validation of Compendial Procedures : This chapter outlines the validation requirements for methods intended for use in USP monographs, defining categories of analytical tests and their corresponding performance characteristics.[3][7][8]
-
FDA Guidance for Industry : The FDA provides guidance that aligns with ICH principles, offering recommendations on submitting analytical procedure and validation data to support drug applications.[4][9]
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[6][10] This guide will focus on creating a validation strategy for a Category I method (quantitation of a major component) as per USP <1225>, which represents the most stringent requirements.[7]
Strategic Selection of the Analytical Technique
The first critical decision is the selection of the analytical technique. For a molecule like this compound, which possesses a chromophore and is semi-polar, High-Performance Liquid Chromatography (HPLC) with UV detection is the most logical and widely applicable choice.
Comparison of Primary Analytical Techniques
| Technique | Principle | Suitability for this compound | Key Advantages | Key Limitations |
| HPLC-UV | Separation based on polarity using a stationary and mobile phase, with detection via UV absorbance. | Excellent. The compound's aromatic rings and carboxylic acid group make it ideal for reversed-phase HPLC with UV detection. | Cost-effective, robust, widely available, excellent quantitative performance. | Moderate sensitivity, potential for interference from co-eluting impurities without spectral characterization. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Excellent. Provides mass-to-charge ratio information. | High specificity and sensitivity, useful for identification and quantification of trace-level impurities. | Higher cost, more complex instrumentation and method development. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Poor. The compound is a solid with a high molecular weight and is not sufficiently volatile without derivatization. | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
Decision: We will proceed with developing and validating a Reversed-Phase HPLC (RP-HPLC) method with UV detection . This technique offers the best balance of performance, cost, and reliability for routine quality control and assay of the target analyte. LC-MS would be considered a complementary technique, particularly for identifying unknown impurities or for bioanalytical applications requiring higher sensitivity.
The Analytical Method Validation Workflow
A successful validation project follows a structured, predefined plan. This workflow ensures that all required performance characteristics are evaluated systematically. The process begins with a clear definition of the method's intended use and culminates in a comprehensive report that demonstrates its fitness for purpose.[6]
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A Comparative Analysis of the Biological Activities of Nicotinic Acid and 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with a long history of use in the management of dyslipidemia. Its ability to favorably modulate plasma lipid profiles, including reducing low-density lipoprotein cholesterol (LDL-C), triglycerides, and lipoprotein(a), while increasing high-density lipoprotein cholesterol (HDL-C), has made it a valuable tool in cardiovascular disease prevention. The discovery of its primary molecular target, the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), has provided significant insights into its mechanism of action and spurred the development of novel agonists.
Nicotinic Acid: A Multi-faceted Modulator of Lipid Metabolism and Beyond
The biological effects of nicotinic acid are pleiotropic, extending beyond its impact on lipid metabolism to include anti-inflammatory and vascular effects. These actions are primarily mediated through the activation of the GPR109A receptor, which is predominantly expressed in adipocytes and immune cells such as macrophages.[1]
Mechanism of Action at the GPR109A Receptor
Nicotinic acid binds to and activates GPR109A, a Gi alpha subunit-coupled receptor.[2] This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The reduction in cAMP has several downstream consequences, particularly in adipocytes where it leads to the inhibition of hormone-sensitive lipase. This, in turn, reduces the lipolysis of stored triglycerides, thereby decreasing the release of free fatty acids (FFAs) into the circulation. The diminished flux of FFAs to the liver reduces the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis, ultimately leading to lower plasma levels of VLDL and LDL-C.[4]
Figure 2: Chemical structures of Nicotinic Acid and this compound.
Predictive Biological Activity Based on SAR
The binding of nicotinic acid to GPR109A involves key interactions with specific amino acid residues within the receptor's binding pocket. [5]The carboxylate group of nicotinic acid is crucial for its activity, forming an ionic bond with a positively charged arginine residue (Arg111) in the third transmembrane domain of GPR109A. [5]The pyridine ring also forms important interactions with other residues. [5] The presence of the bulky 3-(trifluoromethyl)phenoxy group at the 2-position of the pyridine ring in this compound is likely to have a significant impact on its ability to bind to and activate GPR109A.
Hypothesized Effects:
-
Reduced GPR109A Agonism: The large phenoxy substituent may sterically hinder the proper docking of the nicotinic acid core into the GPR109A binding pocket. Structure-activity relationship studies of GPR109A agonists have shown that the binding pocket is relatively constrained. [6]Therefore, it is plausible that this compound will have significantly lower affinity and potency as a GPR109A agonist compared to nicotinic acid, or it may even act as an antagonist.
-
Altered Pharmacokinetic Profile: The addition of the lipophilic trifluoromethylphenoxy group will increase the overall lipophilicity of the molecule compared to nicotinic acid. This could lead to altered absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity might enhance membrane permeability but could also lead to increased plasma protein binding and a different metabolic fate.
-
Potential for Off-Target Activities: The introduction of the trifluoromethylphenoxy moiety could lead to interactions with other biological targets, independent of GPR109A. For instance, some nicotinic acid derivatives have been explored for their anti-inflammatory, analgesic, or even herbicidal activities, suggesting that modifications to the core structure can lead to diverse pharmacological profiles. [7][8]
Proposed Experimental Workflows for Biological Characterization
To empirically determine the biological activity of this compound and validate the predictions made above, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
-
GPR109A Receptor Activation Assays:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of the compound for the GPR109A receptor. This assay would directly measure the ability of the compound to displace a radiolabeled ligand from the receptor. [9][10] * cAMP Assay: To assess the functional activity of the compound as an agonist or antagonist. A decrease in forskolin-stimulated cAMP levels in cells expressing GPR109A would indicate agonistic activity. [2][11]
-
-
Hypolipidemic Activity Assays:
-
Hepatocyte Triglyceride Synthesis Assay: To measure the effect of the compound on triglyceride synthesis in a human hepatocyte cell line (e.g., HepG2). A reduction in triglyceride synthesis would suggest a potential lipid-lowering effect. [12][13] * Macrophage Cholesterol Efflux Assay: To evaluate the compound's ability to promote cholesterol efflux from macrophages, a key anti-atherosclerotic mechanism. [14][15][16][17]
-
Figure 3: Proposed in vitro experimental workflow for characterizing the biological activity of this compound.
In Vivo Studies
Should in vitro studies indicate promising activity, subsequent in vivo experiments in appropriate animal models of dyslipidemia would be warranted to assess the compound's effects on plasma lipid profiles and its overall pharmacokinetic and safety profile.
Conclusion
Nicotinic acid remains a cornerstone in the management of dyslipidemia, with a well-characterized mechanism of action centered on the GPR109A receptor. Its biological activities are multifaceted, encompassing lipid modulation and anti-inflammatory effects.
In contrast, the biological profile of this compound is largely unknown. Based on a structural analysis and the principles of GPR109A agonist SAR, it is hypothesized that the bulky 2-position substituent will likely diminish or abolish its activity at this receptor. However, this structural modification could also impart novel pharmacological properties, warranting empirical investigation. The experimental workflows outlined in this guide provide a clear path for elucidating the biological activities of this and other novel nicotinic acid derivatives, potentially leading to the discovery of new therapeutic agents. It is through such systematic investigation that the full therapeutic potential of this chemical scaffold can be explored.
References
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- Chen, Y., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 14, 1186711.
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- Donnelly, K. L., et al. (2009). Insulin-independent regulation of hepatic triglyceride synthesis by fatty acids. Proceedings of the National Academy of Sciences, 106(29), 12137-12142.
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A Comparative Guide to the Receptor and Ion Channel Interactions of Nicotinic Acid Derivatives: Niflumic Acid vs. GPR109A Agonists
This guide provides a detailed comparison of the receptor binding profiles of distinct classes of nicotinic acid derivatives. We will dissect the pharmacological differences between 2-[3-(trifluoromethyl)phenoxy]nicotinic acid, known as Niflumic Acid, and other classical nicotinic acid derivatives like niacin. While structurally related, these compounds exhibit vastly different primary targets and mechanisms of action, a critical distinction for researchers in pharmacology and drug development.
This document moves beyond simple classification to explore the nuanced polypharmacology of these agents, focusing on the well-documented ion channel modulation by Niflumic Acid in contrast to the specific G protein-coupled receptor agonism of niacin and its analogues.
The Divergent Paths of Nicotinic Acid Derivatives
The term "nicotinic acid derivative" encompasses a broad range of molecules with the nicotinic acid (pyridine-3-carboxylic acid) scaffold at their core. However, their biological activities diverge significantly based on the substitutions made to this core structure. For the purpose of this guide, we categorize them into two functionally distinct groups:
-
GPR109A Agonists: This group, including nicotinic acid (niacin) itself and analogues like Acifran, primarily targets the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). Their activation of this receptor is responsible for the well-known lipid-modifying effects of niacin.[1]
-
Fenamate NSAIDs: This class includes Niflumic Acid and related compounds such as Clonixin and Flunixin. While they are nicotinic acid derivatives by structure, their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, classifying them as non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Critically, Niflumic Acid possesses a complex secondary pharmacology characterized by the modulation of numerous ion channels, which is largely independent of its COX-inhibitory activity.[4][5][6][7]
This guide will first detail the specific, high-affinity interactions of GPR109A agonists and then provide a comprehensive comparison of Niflumic Acid's broad-spectrum effects on various ion channels against other fenamates.
Part 1: High-Affinity Targeting of GPR109A by Classical Nicotinic Acid Derivatives
The discovery that the G protein-coupled receptor GPR109A is the molecular target for nicotinic acid revolutionized our understanding of its therapeutic effects on dyslipidemia.[1] This receptor is predominantly expressed in adipocytes and immune cells.
Comparative Binding Affinity of GPR109A Ligands
The following table summarizes the binding and functional potency data for a selection of GPR109A ligands. It is crucial to distinguish between binding affinity (Kd, Ki), which measures the strength of the interaction between a ligand and a receptor, and functional potency (EC50), which measures the concentration required to elicit a half-maximal biological response.
| Compound | Binding Affinity / Potency (Human GPR109A) | Assay Type |
| Nicotinic Acid (Niacin) | Kd: 245 ± 32 nM | Radioligand Binding ([³H]nicotinate)[8] |
| EC50: 52 nM - 100 nM | Functional (Calcium mobilization, cAMP inhibition)[8] | |
| Acifran | EC50: 1.3 µM | Functional (cAMP inhibition)[8] |
| MK-6892 | Ki: 4 nM | Radioligand Binding[8] |
| Butyrate | EC50: ~1.6 mM | Functional (GIRK channel activation)[8] |
GPR109A Signaling Pathway
Activation of GPR109A by an agonist initiates a well-defined intracellular signaling cascade. The receptor primarily couples to inhibitory G proteins of the Gi/o family. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This canonical pathway is central to the antilipolytic effects observed in adipose tissue.[8]
Caption: GPR109A signaling cascade upon agonist binding.
Part 2: Niflumic Acid: A Nicotinic Acid Derivative with Broad Ion Channel Activity
Niflumic Acid (this compound) stands in stark contrast to the GPR109A agonists. While it is an effective NSAID through its inhibition of COX enzymes, its most defining characteristic from a pharmacological research perspective is its ability to modulate a wide array of ion channels at concentrations achievable in experimental settings. This "off-target" activity is critical for interpreting experimental results and for exploring potential new therapeutic applications.
Comparative Profile of Ion Channel Modulation by Fenamates
The following table summarizes the reported effects of Niflumic Acid and the related fenamate, Flufenamic Acid, on several key ion channels. This data highlights the polypharmacology of these compounds, where they can act as inhibitors, activators, or modulators depending on the specific channel and experimental conditions.
| Ion Channel Target | Compound | Effect | Potency (IC50 / Ki / EC50) | Experimental System |
| Ca²⁺-activated Cl⁻ Channels | Niflumic Acid | Inhibition | Ki: 17 µM | Xenopus oocytes[6] |
| Flufenamic Acid | Inhibition | Ki: 28 µM | Xenopus oocytes[6] | |
| T-type Ca²⁺ Channels | Niflumic Acid | Inhibition | IC50: 73.5 µM | Mouse spermatogenic cells[5][9] |
| GABA-A Receptors | Niflumic Acid | Subtype-dependent modulation (Potentiation or Inhibition) | IC50: ~6.7 µM (for inhibition of GABA-induced currents) | Rat Dorsal Root Ganglion Neurons[10] |
| Slo2.1 (Na⁺-activated K⁺) Channels | Niflumic Acid | Activation | EC50: 2.1 mM | Xenopus oocytes[7][11] |
| Flufenamic Acid | Activation | EC50: 1.4 mM | Xenopus oocytes[7] |
Structure-Activity Relationship (SAR) Insights
For the fenamate class, the N-phenylanthranilic acid structure is considered the minimal pharmacophore for the activation of Slo2.1 channels.[7][11] The effects of fenamates are often complex and biphasic, suggesting multiple binding sites on a single channel. For instance, studies on Slo2.1 channels propose that fenamates bind to an extracellularly accessible site to cause channel activation, and a separate, cytoplasmically accessible site within the pore to cause inhibition.[7]
On GABA-A receptors, the action of Niflumic Acid is highly dependent on the subunit composition of the receptor. It has been shown to potentiate GABA responses in the most common brain receptor subtype (α1β2γ2), an effect that requires the γ2 subunit.[4] Conversely, it acts as a potent antagonist on receptors containing α6 subunits.[4] This subtype-dependent modulation underscores the need for detailed characterization when studying the neurological effects of fenamates.
Part 3: Experimental Methodologies
To ensure scientific integrity and provide actionable insights for researchers, this section details a standard protocol for assessing compound binding at the GPR109A receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for GPR109A
This protocol describes a method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the GPR109A receptor.
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-nicotinic acid (specific activity ~30-60 Ci/mmol).
-
Test Compound: Niflumic Acid or other unlabeled competitor ligands, dissolved in a suitable vehicle (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Equipment: 96-well microplates, filtration apparatus with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation cocktail.
2. Step-by-Step Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for each condition:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-nicotinic acid (at a final concentration near its Kd, e.g., 5 nM), and 100 µL of the membrane preparation (~10-20 µg protein).
-
Non-specific Binding (NSB): Add 50 µL of unlabeled nicotinic acid (10 µM final concentration), 50 µL of [³H]-nicotinic acid, and 100 µL of the membrane preparation.
-
Test Compound: Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]-nicotinic acid, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The analysis of this compound (Niflumic Acid) alongside other nicotinic acid derivatives reveals a crucial lesson in medicinal chemistry: structural classification does not always predict pharmacological function.
-
Distinct Mechanisms: While niacin and its analogues are specific, high-affinity agonists for the G protein-coupled receptor GPR109A, Niflumic Acid and other fenamates are COX-inhibiting NSAIDs with a pronounced and complex pattern of activity across a diverse range of ion channels.
-
Implications for Research: For scientists working with Niflumic Acid, it is imperative to consider its effects on Ca²⁺-activated Cl⁻ channels, T-type Ca²⁺ channels, and GABA-A receptors. These "off-target" effects may confound results in studies focused on inflammation or other COX-mediated processes, but they also present opportunities to explore Niflumic Acid as a tool for studying ion channel function or as a lead compound for developing novel channel modulators.
-
Future Outlook: The polypharmacology of fenamates like Niflumic Acid warrants further investigation. Deconvoluting which of its channel-modulating activities are responsible for its overall therapeutic and side-effect profile could lead to the development of more selective and safer drugs. For GPR109A-targeting compounds, the ongoing challenge is to design agonists that retain the therapeutic lipid-modifying effects while minimizing the vasodilation (flushing) side effect, which may involve biasing signaling away from certain downstream pathways.
This guide serves as a foundational resource for researchers, providing the necessary data and context to design more precise experiments and to better understand the complex pharmacology of this structurally related yet functionally diverse family of compounds.
References
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A Comparative Guide to the Herbicidal Efficacy of Diflufenican and its Primary Metabolite, 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid
This guide provides an in-depth technical comparison between the widely-used herbicide Diflufenican and its principal environmental metabolite, 2-[3-(trifluoromethyl)phenoxy]nicotinic acid. The focus is to elucidate the significant differences in their chemical structures, mechanisms of action, and resultant biological efficacy. This analysis is intended for researchers, scientists, and professionals in the fields of agrochemistry and drug development to clarify the structure-activity relationship that governs the potent herbicidal action of the parent compound versus its degradation product.
Introduction and Structural Overview
Diflufenican (DFF) is a selective pre- and post-emergence herbicide used to control a wide range of broadleaf weeds in cereal crops and other applications.[1][2] Its chemical structure is N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide.[3][4] In environmental systems, such as soil and within target or non-target organisms, Diflufenican undergoes metabolic degradation. One of the primary transformation products resulting from this process is this compound, also known as DFF-acid (AE B107137).[4][5] This metabolite is formed through the hydrolysis of the amide bond that links the nicotinamide core to the 2,4-difluoroaniline group.
Understanding the distinction between Diflufenican and its nicotinic acid metabolite is critical for evaluating its environmental fate, persistence, and overall herbicidal efficacy. The comparison is not of two competing active ingredients, but rather of a potent parent compound and its significantly less active breakdown product.
Caption: Mechanism of herbicidal action for Diflufenican.
Carotenoids serve a vital function by protecting chlorophyll from photo-oxidative damage caused by sunlight. [1]Without these protective pigments, chlorophyll is rapidly destroyed, leading to the characteristic "bleaching" symptoms in susceptible weeds, cessation of photosynthesis, and ultimately, cell death and necrosis. [2][3]
This compound: Loss of Herbicidal Activity
The conversion of Diflufenican to its nicotinic acid derivative involves the cleavage of the amide bond and removal of the 2,4-difluorophenyl group. This structural modification is critical because the N-(2,4-difluorophenyl)carboxamide portion of the molecule is essential for high-affinity binding to the phytoene desaturase enzyme.
While nicotinic acid itself is a B-complex vitamin (Vitamin B3) and plays a role in various metabolic pathways, the derivative this compound does not retain the specific herbicidal activity of the parent compound. [6]Its formation in soil and plants is a detoxification step, rendering the molecule inactive as a PDS inhibitor. [3]The primary "efficacy" of this compound, from an environmental science perspective, is its role as an indicator of the parent herbicide's degradation.
Comparative Efficacy and Environmental Fate
| Feature | Diflufenican (Parent Herbicide) | This compound (Metabolite) |
| Primary Role | Active Herbicidal Ingredient | Degradation Product |
| Biological Activity | Potent inhibitor of carotenoid biosynthesis [7] | Lacks significant PDS inhibitory activity |
| Efficacy | Effective control of broadleaf weeds at 125–250 g/ha [3] | Considered non-herbicidal |
| Environmental Role | Provides residual weed control in soil (half-life of 15-30 weeks) [3] | Represents a step in the biodegradation pathway of Diflufenican [5] |
Experimental Protocols
Protocol 1: Synthesis of Diflufenican
The synthesis of Diflufenican can be achieved via a two-step process, which avoids the use of harsh reagents like thionyl chloride. This method enhances environmental friendliness and operational safety. [8] Step 1: Synthesis of 3-(Trifluoromethyl)phenyl 2-chloronicotinate
-
Charge a reaction vessel with 2-chloronicotinic acid and 3-trifluoromethyl phenol in a 1:1 molar ratio.
-
Add toluene as an aromatic solvent (approx. 2000 mL per mole of 2-chloronicotinic acid).
-
Introduce a solid superacid catalyst.
-
Heat the mixture to reflux and use a water separator to remove the water produced during the esterification reaction.
-
Continue the reaction until no more water is separated, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter to recover the catalyst for reuse. The filtrate contains the intermediate product.
Step 2: Synthesis of Diflufenican
-
To the filtrate containing 3-(trifluoromethyl)phenyl 2-chloronicotinate from Step 1, add 2,4-difluoroaniline.
-
Heat the mixture to facilitate the amidation reaction, where the 2,4-difluoroaniline displaces the chlorine atom.
-
Upon reaction completion (monitored by a technique like HPLC), cool the mixture.
-
The product, Diflufenican, can then be isolated and purified through standard crystallization techniques.
This two-step synthesis is noted for its high yield (50-92%) and purity (>98%). [8]
Protocol 2: Soil Metabolism and Metabolite Identification
To experimentally confirm the transformation of Diflufenican into this compound, a soil metabolism study is conducted.
Caption: Workflow for identifying metabolites of Diflufenican in soil.
-
Soil Treatment: A characterized soil sample is treated with a known concentration of Diflufenican (often ¹⁴C-radiolabeled for ease of tracking).
-
Incubation: The treated soil is incubated under controlled aerobic conditions (e.g., 20°C, 40% moisture holding capacity) for an extended period (e.g., up to 120 days).
-
Sampling: Sub-samples are collected at various time intervals.
-
Extraction: The samples are extracted with an appropriate solvent mixture (e.g., acetonitrile/water) to remove the parent compound and its transformation products from the soil matrix.
-
Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).
-
Identification: The retention time and mass-to-charge ratio of the peaks are compared against an analytical standard of this compound to confirm its identity. Quantification reveals its concentration over time, confirming it as a degradation product. [5]
Conclusion
The comparison between Diflufenican and this compound highlights a fundamental principle of structure-activity relationships in agrochemistry. Diflufenican's efficacy is intrinsically tied to its complete molecular structure, which allows it to effectively inhibit the vital phytoene desaturase enzyme in plants. The metabolic conversion to its nicotinic acid derivative, through the hydrolysis of the amide linkage, serves as a detoxification and degradation pathway. This process eliminates the herbicidal activity, transforming the potent active ingredient into an inactive metabolite. Therefore, while both compounds are chemically related, they exist on opposite ends of the efficacy spectrum: one is a highly effective herbicide, and the other is a product of its environmental breakdown.
References
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A Comparative Guide to the In Vitro and In Vivo Metabolism of Diflufenican to 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
Introduction
Diflufenican (DFF) is a selective herbicide widely used for the pre- and early post-emergence control of broad-leaved weeds in cereal crops.[1] Its efficacy and environmental fate are intrinsically linked to its metabolic profile in both target and non-target organisms. A critical step in its biotransformation is the conversion to 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid, a key metabolite often referred to as DFF-acid (Metabolite AE B107137).[2][3] Understanding the nuances between in vivo (within a living organism) and in vitro (in a controlled, artificial environment) metabolic systems is paramount for researchers in toxicology, drug development, and environmental science. This guide provides an in-depth comparison of these two approaches, elucidating the experimental rationale and presenting data to highlight their respective strengths and limitations in studying the formation of DFF-acid.
The Metabolic Pathway: From Diflufenican to DFF-Acid
The primary metabolic transformation of Diflufenican to its nicotinic acid derivative involves the hydrolysis of the amide bond. This conversion is a crucial detoxification step. While this is the main focus, it's important to note that another major metabolite, the corresponding amide (AE 0542291), is also formed.[2][4]
The core transformation is illustrated below:
Caption: Core metabolic transformation of Diflufenican to DFF-Acid.
In Vivo Metabolism: The Holistic View
In vivo studies, typically conducted in rodent models (e.g., Sprague-Dawley rats), provide a comprehensive overview of a xenobiotic's fate, encompassing absorption, distribution, metabolism, and excretion (ADME).[5] Following administration of radiolabeled Diflufenican, metabolites are quantified in urine, feces, and tissues over time.
Key Findings from In Vivo Studies:
-
Primary Excretion Route: Studies show that Diflufenican and its metabolites are rapidly and extensively excreted, primarily via feces.
-
Major Metabolites: In animal studies, DFF-acid (AE B107137) is consistently identified as a major metabolite alongside the DFF-amide (AE 0542291).[2]
-
Systemic Exposure: These studies allow for the determination of the pharmacokinetic profile, including the extent of oral absorption and the overall systemic exposure to both the parent compound and its metabolites.
The strength of the in vivo model is its physiological completeness. It accounts for the interplay between different organs (e.g., gut, liver, kidney), protein binding, and active transport processes that are absent in simpler systems.
In Vitro Metabolism: The Mechanistic Deep Dive
In vitro systems isolate specific metabolic organs or components, with liver subcellular fractions being the most common tools.[6] Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily.[7][8] These systems are ideal for identifying the specific enzymes responsible for a metabolic conversion and for high-throughput screening.[9]
Insights from In Vitro Studies:
-
Enzyme Identification: While amide hydrolysis can be mediated by various hydrolases (e.g., carboxylesterases), in vitro assays using specific enzyme inhibitors or recombinant enzymes can pinpoint the catalysts responsible for converting Diflufenican to DFF-acid.[10]
-
Kinetic Analysis: In vitro systems are perfectly suited for determining enzyme kinetics (Vmax and Km), which describe the efficiency and capacity of the metabolic pathway.[11]
-
Species Extrapolation: Using liver microsomes from different species (e.g., rat, mouse, human) allows for a direct comparison of metabolic rates, providing crucial data for predicting human metabolism from animal models.[12]
Comparative Analysis: In Vitro vs. In Vivo
The primary value of using both systems lies in their complementarity. In vivo studies tell us what happens in a whole organism, while in vitro studies help explain how and why it happens at a molecular level.
| Feature | In Vivo Metabolism (e.g., Rat Study) | In Vitro Metabolism (e.g., Liver Microsomes) |
| System Complexity | High (Complete physiological system) | Low (Isolated enzymes/subcellular fractions) |
| Primary Output | Metabolite profiles in excreta/tissues, ADME parameters | Metabolite identification, enzyme kinetics (Km, Vmax), metabolic stability (t½) |
| Key Question Answered | What is the overall fate and disposition of the compound in a living organism? | Which enzymes are responsible and how efficient are they at metabolizing the compound? |
| Formation of DFF-Acid | Confirmed as a major metabolite found in excreta.[2] | Can be readily formed, allowing for mechanistic and kinetic studies. |
| Limitations | Higher cost, lower throughput, complex ethical considerations. | Lacks physiological context (no ADME), may miss extrahepatic metabolism.[6] |
| Correlation | Provides the "gold standard" for physiological relevance. | Predictive power for in vivo clearance depends on the specific compound and pathways involved. |
Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls.
Protocol 1: In Vitro Metabolism in Liver Microsomes
This protocol assesses the metabolic stability of Diflufenican and the formation of DFF-acid in a liver microsomal matrix.[9][13]
Caption: Workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.[13] This ensures a constant supply of the essential cofactor NADPH.
-
Prepare a 10 mM stock solution of Diflufenican in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (e.g., rat or human) on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in the phosphate buffer.[9]
-
-
Incubation:
-
In microcentrifuge tubes, combine the microsomal suspension and Diflufenican (final concentration typically 1-10 µM). Pre-incubate for 5 minutes at 37°C.
-
Negative Control: Prepare parallel incubations without the NADPH-regenerating system to control for non-enzymatic degradation.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
-
Incubate the tubes at 37°C in a shaking water bath.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (for LC-MS/MS quantification). This stops the enzymatic activity and precipitates proteins.[13]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the disappearance of the parent Diflufenican and the appearance of the metabolite, DFF-acid.[14][15]
-
Protocol 2: In Vivo Rodent Metabolism Study
This protocol outlines a basic design for an in vivo metabolism and excretion balance study in rats.[5][16]
Caption: Workflow for an in vivo rodent metabolism study.
Step-by-Step Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize male Sprague-Dawley rats for approximately one week under controlled conditions (12-hour light/dark cycle, constant temperature, and humidity).[5]
-
Transfer animals to individual metabolism cages designed for the separate collection of urine and feces.
-
Administer a single dose of radiolabeled ([¹⁴C]) Diflufenican, typically via oral gavage, in a suitable vehicle like corn oil.[17] A control group receives the vehicle only.
-
-
Sample Collection:
-
Collect urine and feces at predetermined intervals (e.g., 0-24h, 24-48h, 48-72h) for a period sufficient to ensure >95% of the administered radioactive dose is recovered.
-
At the end of the study, cage washes are collected to account for all radioactivity.
-
-
Sample Processing:
-
Measure the total volume/weight of each sample.
-
Determine the total radioactivity in aliquots of urine and feces homogenates using liquid scintillation counting. This is used to calculate the excretion balance.
-
-
Metabolite Profiling and Identification:
-
Pool samples from each time point and treatment group.
-
Extract the metabolites from the biological matrix using appropriate techniques (e.g., solid-phase extraction).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to profile the radioactive metabolites.
-
Identify the peaks corresponding to the parent DFF and its metabolites (like DFF-acid) by co-chromatography with authentic reference standards or by subsequent analysis using LC-MS/MS.[3]
-
Conclusion
The study of Diflufenican metabolism exemplifies the synergistic relationship between in vitro and in vivo experimental models. In vivo studies in rodents confirm that the conversion to this compound is a physiologically relevant pathway, providing essential data on the compound's overall disposition. Concurrently, in vitro assays using liver microsomes offer a powerful, reductionist approach to dissect the underlying enzymatic mechanisms, determine kinetic parameters, and facilitate cross-species comparisons. For researchers in drug development and chemical safety, integrating data from both systems is not merely best practice—it is fundamental to building a comprehensive and predictive understanding of xenobiotic metabolism.
References
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- Gonzalez, F. J., & Idle, J. R. (2011). Transgenic mice and metabolomics for study of hepatic xenobiotic metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 7(10), 1253–1265.
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A Comparative Guide to the Reference Materials of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid and its Pharmaceutical Analogue, Niflumic Acid
This guide provides an in-depth comparison of the reference materials for 2-[3-(trifluoromethyl)phenoxy]nicotinic acid and its prominent structural analogue, Niflumic acid. For researchers, analytical scientists, and drug development professionals, understanding the subtle yet critical differences in the certification, application, and analysis of these compounds is paramount for ensuring data integrity and regulatory compliance. We will explore their distinct chemical identities, the significance of their respective reference standards, comparative analytical methodologies, and their divergent roles in the scientific landscape.
Introduction: A Tale of Two Molecules
At first glance, this compound and Niflumic acid share a significant degree of structural similarity, both featuring a nicotinic acid core linked to a 3-(trifluoromethyl)phenyl group. However, the nature of the chemical bridge connecting these moieties—a phenoxy (-O-) group versus an anilino (-NH-) group—defines their disparate chemical properties, biological activities, and industrial applications.
-
This compound is primarily recognized as an environmental transformation product or metabolite of the herbicide Diflufenican.[1][2][3] Its reference material is crucial for environmental monitoring and metabolic studies.
-
Niflumic Acid , conversely, is a well-established non-steroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor and a chloride channel blocker.[4][5] Its reference standard is a cornerstone for the quality control of pharmaceutical formulations.
This guide will dissect these differences, providing the technical insights necessary to select the appropriate reference material and analytical strategy for your specific application.
Diagram 1: Structural Comparison
Caption: Core structures of this compound and Niflumic acid.
Part 1: Certification and Sourcing of Reference Materials
The reliability of any quantitative or qualitative analysis hinges on the quality of the reference material. The certification process provides a traceable and documented assurance of a standard's identity, purity, and concentration.
Niflumic Acid: A Pharmacopoeial Standard
As an established Active Pharmaceutical Ingredient (API), Niflumic Acid is supported by primary pharmacopoeial reference standards.
-
European Pharmacopoeia (EP) Reference Standard: This is a highly characterized primary standard intended for use in tests and assays prescribed in the EP monographs. It is supplied by the European Directorate for the Quality of Medicines & HealthCare (EDQM) and provides the highest level of metrological traceability for pharmaceutical quality control.[6]
-
Associated Impurity Standards: The EP also provides certified reference standards for known impurities of Niflumic Acid, such as Impurity A, B, E, and F.[7][8][9][10] This is critical for impurity profiling and ensuring the safety and efficacy of the final drug product.
This compound: An Analytical Standard
This compound is not typically listed in pharmacopoeias as it is not an API. Its reference materials are available from commercial suppliers as "analytical standards" or "research chemicals."
-
Commercial Sourcing: Suppliers like LGC Standards, Sigma-Aldrich, and HPC Standards provide this material.[2][11]
-
Caveat Emptor: It is crucial to scrutinize the Certificate of Analysis (CoA) provided by the vendor. Some product lines, such as Sigma-Aldrich's AldrichCPR™, are supplied for early discovery research with the explicit note that the buyer assumes responsibility for confirming product identity and purity. While suitable for initial research, these may not be appropriate for late-stage development or quality control without further in-house validation.
Comparative Summary of Reference Standards
| Feature | Niflumic Acid Reference Material | This compound Reference Material |
| Primary Use | API identification, purity, and assay | Metabolite identification, environmental testing, research |
| Certification | Pharmacopoeial (e.g., European Pharmacopoeia) | Commercial (vendor-specific Certificate of Analysis)[11] |
| Traceability | High metrological traceability to SI units | Varies by supplier; may require independent verification |
| Regulatory Status | Official standard for pharmaceutical QC | Research or analytical grade; not a pharmacopoeial standard |
| Availability | From pharmacopoeial bodies (e.g., EDQM) and authorized distributors | From chemical and reference material suppliers[2][12] |
Part 2: Comparative Analytical Methodologies
The choice of analytical technique is dictated by the required sensitivity, selectivity, and the matrix in which the analyte is being measured.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for assay and purity determinations where analyte concentrations are relatively high, such as in the analysis of bulk drug substances or formulated products.
Causality Behind Method Design:
-
Column Choice: A reversed-phase C18 column is the workhorse for molecules of this polarity. The hydrophobic stationary phase provides effective retention.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water, acidified with formic or phosphoric acid, is standard. The acid serves a critical purpose: it protonates the carboxylic acid moiety, suppressing its ionization and leading to sharper, more symmetrical peaks and reproducible retention times.[13]
-
Detection: Both compounds possess chromophores (the aromatic rings) that allow for strong UV absorbance, typically in the 220-340 nm range, providing good sensitivity.[13]
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 acetonitrile:water mixture to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the same diluent.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 35% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions. Purity is determined by area percent calculation, and identity is confirmed by comparing the retention time of the major peak in the sample to that of the reference standard.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as quantifying metabolites in biological matrices (plasma, urine) or detecting trace-level impurities, LC-MS/MS is the gold standard.[14][15]
Causality Behind Method Design:
-
Sample Preparation: Biological samples require cleanup to remove interferences like proteins and salts. Protein precipitation is a rapid method, while Solid Phase Extraction (SPE) offers superior cleanliness and concentration of the analyte.[14][15]
-
Ionization: Electrospray Ionization (ESI) is ideal for these molecules, efficiently generating protonated molecular ions [M+H]+ in positive ion mode.
-
Detection (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity. The mass spectrometer is programmed to isolate the parent ion (Q1) and then fragment it, monitoring for a specific product ion (Q3). This transition is unique to the analyte, filtering out background noise.
Diagram 2: LC-MS/MS Analytical Workflow
Caption: A typical workflow for the quantification of analytes in biological matrices using LC-MS/MS.
-
Standard Preparation: Prepare a stock solution of the reference standard and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) in methanol. Create a series of calibration standards by spiking the stock solution into blank plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibrator/QC), add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.[14]
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: ESI Positive
-
MRM Transitions (Hypothetical):
-
Niflumic Acid: m/z 283.1 → 265.1
-
This compound: m/z 284.0 → 266.0
-
-
-
Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Quantify the analyte in unknown samples using the regression equation from the curve.
Method Comparison
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate (based on retention time and UV spectrum) | Very High (based on retention time and mass-to-charge ratio) |
| Sensitivity | ng-µg range (LOQ typically >10 ng/mL) | pg-ng range (LOQ typically <0.5 ng/mL)[15] |
| Matrix Effect | Lower susceptibility | Higher susceptibility, requires internal standard |
| Application | Purity, Assay, Content Uniformity | Trace quantification, metabolite ID, bioanalysis[14] |
| Complexity | Relatively simple | Complex, requires specialized expertise |
| Cost | Lower | Higher |
Part 3: Context of Use in Research and Drug Development
The application of a reference standard is entirely dependent on the identity of the molecule it represents. The trifluoromethyl (-CF3) group is a powerful tool in drug design, often added to molecules to enhance metabolic stability, binding affinity, and lipophilicity.[16][17] This makes trifluoromethylated compounds like these of great interest.
Niflumic Acid: The Active Pharmaceutical Ingredient (API)
The Niflumic Acid EP reference standard is used to ensure that the commercial drug product meets all quality specifications.
-
Identity: Confirms that the correct API is present.
-
Assay: Determines the exact strength or content of the API in the formulation.
-
Purity: Used to identify and quantify specified impurities against their own certified standards.
-
Pharmacokinetic (PK) Studies: Serves as the standard for quantifying the drug in biological samples to understand its absorption, distribution, metabolism, and excretion (ADME).
This compound: The Metabolite or Impurity
The reference standard for this compound is essential when it is identified as a related substance to a drug candidate or another chemical of interest (like an agrochemical).
-
Metabolite Identification: If in vivo or in vitro metabolism studies of a parent compound yield a molecule with a mass corresponding to this structure, the reference standard provides unequivocal confirmation through retention time and spectral matching.
-
Impurity Profiling: If this compound is a suspected process impurity (from a starting material) or a degradation product, its standard is required to develop a validated analytical method to quantify it and ensure it remains below safety qualification thresholds.
Diagram 3: Role of Reference Standards in Development
Caption: The distinct roles of reference standards for a parent compound versus its metabolites and impurities.
Conclusion
While this compound and Niflumic acid are close structural relatives, they exist in different universes of application. Niflumic acid is an API, governed by the stringent requirements of pharmacopoeias, and its reference standard is a tool for ensuring medicinal quality. This compound is primarily a metabolite or specialty chemical, and its reference standard is a tool for analytical investigation.
For scientists in the field, this distinction is not merely academic. Using a non-pharmacopoeial analytical standard for a pharmaceutical release assay would be a critical compliance failure. Conversely, attempting to identify a metabolite without its specific reference standard is an exercise in ambiguity. The foundational principle of analytical science—"know your standard"—is the ultimate determinant of data quality and scientific integrity.
References
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- Pharmaffiliates. niflumic acid and its Impurities.
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- Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis.
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- Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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- CIPAC. Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- SIELC Technologies. HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column.
- ResearchGate. A sensitive analytical (RP-HPLC-PDA, UV/VIS) method for the determination of newly synthesized N-isonicotinoyl-N´-(3-fluorobenzal)hydrazone (SH2) in aqueous phase.
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A Senior Application Scientist's Guide to Supplier Qualification: Comparative Analysis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the quality of starting materials is paramount. The selection of a chemical supplier can significantly impact the timeline, reproducibility, and success of a project. This guide provides a comprehensive framework for the comparative analysis of "2-[3-(Trifluoromethyl)phenoxy]nicotinic acid," a key building block in the synthesis of various bioactive molecules. We will explore a multi-faceted approach to supplier qualification, moving beyond simple purity claims to a holistic assessment of quality and performance.
The strategic incorporation of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, making it a valuable moiety in medicinal chemistry and agrochemical design.[1][2][3][4] Consequently, the reliability of intermediates like this compound is of critical importance. This guide will detail a rigorous, yet practical, set of experimental protocols to empower you to make an informed decision when selecting a supplier for this crucial reagent.
Introduction to this compound
This compound (CAS No. 36701-89-0) is a derivative of nicotinic acid, a member of the vitamin B3 family. Its structure, featuring a trifluoromethylphenyl ether linkage at the 2-position of the pyridine ring, makes it a valuable intermediate in organic synthesis. The trifluoromethyl group, with its strong electron-withdrawing nature and metabolic stability, is a key feature in many modern pharmaceuticals and agrochemicals.[1][3][4] The phenoxynicotinic acid scaffold itself has been explored for various biological activities, including anti-inflammatory and analgesic properties.[5][6]
Given its role as a foundational element in complex syntheses, any variability in the quality of this starting material can have cascading effects on downstream reactions, impacting yield, purity, and even the biological activity of the final compound. Therefore, a thorough evaluation of material from different suppliers is not just a recommendation but a necessity for robust scientific research and development.
A Multi-Pillar Approach to Supplier Qualification
A comprehensive supplier qualification program should be built on three pillars: Identity, Purity, and Performance. This guide will outline a series of experiments designed to assess each of these critical aspects for lots of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.
Caption: A streamlined workflow for comprehensive supplier qualification.
Pillar 1: Identity Confirmation
The first and most fundamental step is to confirm that the material received is indeed this compound. A combination of spectroscopic techniques should be employed for unambiguous identification.
Experimental Protocols
3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify key functional groups.
-
Procedure:
-
A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
The spectrum is recorded from 4000 to 400 cm⁻¹.
-
Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-F (trifluoromethyl), and aromatic C-H and C=C bonds are identified.
-
3.1.2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the proton environment of the molecule.
-
Procedure:
-
Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns of the aromatic protons.
-
3.1.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Analyze by electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes.
-
Confirm the presence of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 283.20 g/mol .
-
Hypothetical Identity Confirmation Data
| Parameter | Expected Result | Supplier A | Supplier B | Supplier C |
| FTIR (cm⁻¹) | ~3000 (O-H), ~1700 (C=O), ~1300-1100 (C-F) | Conforms | Conforms | Conforms |
| ¹H NMR | Aromatic protons in the expected regions | Conforms | Conforms | Conforms |
| MS (m/z) | [M-H]⁻ at 282.0 | Conforms | Conforms | Conforms |
Pillar 2: Purity Assessment
Purity is a critical quality attribute that can significantly influence the outcome of a chemical reaction. A multi-technique approach is necessary to build a comprehensive purity profile, including the quantification of the main component, residual solvents, and inorganic impurities.
Experimental Protocols
4.1.1. High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of the compound and identify any organic impurities.
-
Procedure:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve a known concentration of the sample in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
4.1.2. Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Objective: To identify and quantify residual solvents.
-
Procedure:
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
Sample Preparation: Dissolve a known weight of the sample in a high-boiling point solvent (e.g., DMSO) and analyze by headspace GC.
-
4.1.3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Objective: To quantify elemental impurities.
-
Procedure:
-
Digest a known weight of the sample using microwave-assisted acid digestion.
-
Analyze the resulting solution by ICP-MS for a panel of common elemental impurities.
-
Hypothetical Purity Assessment Data
| Parameter | Supplier A | Supplier B | Supplier C |
| HPLC Purity (%) | 99.2 | 98.5 | 99.8 |
| Major Impurity (%) | 0.5 | 1.1 | 0.1 |
| Residual Solvents (ppm) | Toluene: 50 | Acetone: 200 | Not Detected |
| Elemental Impurities (ppm) | Fe: 5, Pb: <1 | Fe: 20, Pb: 2 | Fe: <2, Pb: <1 |
Pillar 3: Performance Evaluation
The ultimate test of a chemical intermediate is its performance in a downstream application. A standardized reaction can be used to compare the reactivity and efficiency of the material from different suppliers.
Experimental Protocol: Amide Coupling Reaction
A common transformation for a carboxylic acid is the formation of an amide bond. This reaction is chosen for its widespread use and sensitivity to impurities.
Caption: Workflow for the performance evaluation via amide coupling.
-
Objective: To compare the yield and purity of the resulting amide product.
-
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (5 mL), add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add benzylamine (1.1 mmol) and stir at room temperature for 12 hours.
-
Perform an aqueous workup and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography.
-
Determine the isolated yield and assess the purity of the product by HPLC.
-
Hypothetical Performance Data
| Parameter | Supplier A | Supplier B | Supplier C |
| Isolated Yield (%) | 85 | 78 | 92 |
| Product Purity (HPLC, %) | 98.9 | 97.5 | 99.5 |
Discussion and Conclusion
Based on the hypothetical data, a clear differentiation between the suppliers emerges.
-
Supplier A provides material of good quality, with high purity and acceptable performance in the synthetic transformation. The presence of a minor amount of a known residual solvent might be a consideration for some applications.
-
Supplier B 's material shows lower purity by HPLC and a higher level of elemental impurities. This correlates with a lower yield and purity in the performance test, suggesting that the impurities may be interfering with the reaction.
-
Supplier C delivers the highest quality material, with excellent purity, no detectable residual solvents, and superior performance in the amide coupling reaction.
This comprehensive, data-driven approach allows for a confident and justifiable selection of a chemical supplier. While the initial investment in time and resources for such a thorough evaluation may seem significant, it is a critical step in mitigating risks, ensuring reproducibility, and ultimately accelerating research and development timelines. The principles and experimental designs outlined in this guide can be adapted for the qualification of a wide range of critical chemical reagents.
References
- Ningbo Inno Pharmchem Co., Ltd. The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine.
- J. Isidor, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2023.
- Pure Synth. Quality Control Standards Every Fine Chemical Supplier Must Follow.
- Ningbo Inno Pharmchem Co., Ltd. Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis.
- Wechem. Design and biological activity of trifluoromethyl containing drugs.
- GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food.
- Taylor & Francis. Trifluoromethyl group – Knowledge and References.
- A. Moradi, et al. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Archiv der Pharmazie. 2010.
- LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
- SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
- ResearchGate. Design and Synthesis of 2-Phenoxynicotinic Acid Hydrazides as Anti-inflammatory and Analgesic Agents | Request PDF.
- Dalton Research Molecules. Quality Control (QC) Testing.
- Oracle. Chemical Performance Testing.
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the fenamate class, characterized by derivatives of anthranilic acid, represents a significant therapeutic category. 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid, a structural analogue of potent anti-inflammatory agents, stands as a compound of interest for further development. Its chemical architecture, featuring a trifluoromethyl group, is often associated with enhanced pharmacokinetic properties and bioavailability[1].
This guide provides a comprehensive framework for designing and interpreting bioequivalence (BE) studies for oral formulations of this compound. Given the absence of direct public BE data for this specific molecule, we will establish a robust comparative analysis using data from its structurally and functionally related compounds: Niflumic acid, Flufenamic acid, and Clonixin. The objective is to equip researchers, scientists, and drug development professionals with the necessary protocols, comparative data, and regulatory insights to navigate the complexities of establishing therapeutic equivalence. By understanding the performance of these related compounds, we can establish a predictive benchmark for the successful development of generic or novel formulations of this compound.
The Regulatory Pillar: Foundational Principles of Bioequivalence
The core principle of a bioequivalence study is to demonstrate that a test medicinal product (e.g., a new generic) exhibits a comparable rate and extent of absorption to a reference medicinal product when administered at the same molar dose.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of these studies.[3][4]
Key tenets include:
-
Pharmacokinetic (PK) Endpoints: The primary measures for bioequivalence are the area under the plasma concentration-time curve (AUC), which reflects the extent of exposure, and the maximum plasma concentration (Cmax), which indicates the peak exposure.[2]
-
Acceptance Criteria: For two products to be deemed bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of both Cmax and AUC must fall within the predefined limits of 80.00% to 125.00%.[5]
-
Study Design: The gold standard is a randomized, two-period, two-sequence, single-dose, crossover study in healthy volunteers under fasting conditions.[6][7] This design minimizes inter-subject variability and allows for a direct comparison of the formulations within the same individual.
Comparative Physicochemical Properties of Fenamate Analogues
The pharmacokinetic behavior of a drug is intrinsically linked to its physicochemical properties. Below is a comparison of this compound and its selected comparators.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Structural Class |
| This compound | C₁₃H₈F₃NO₃ | 283.20 | Nicotinic Acid Derivative[8] |
| Niflumic acid (2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid) | C₁₃H₉F₃N₂O₂ | 282.22 | Fenamate (Nicotinic Acid Derivative)[9][10] |
| Flufenamic acid | C₁₄H₁₀F₃NO₂ | 281.23 | Fenamate (Anthranilic Acid Derivative)[1] |
| Clonixin | C₁₃H₁₁ClN₂O₂ | 262.70 | Fenamate (Nicotinic Acid Derivative)[11] |
The structural similarity, particularly the presence of the trifluoromethylphenyl group in the topic compound, Niflumic acid, and Flufenamic acid, suggests that they may share related metabolic pathways and absorption characteristics.
A Framework for Bioequivalence Assessment: Experimental Protocol
This section outlines a detailed, self-validating protocol for a bioequivalence study of a hypothetical immediate-release 250 mg oral tablet of this compound.
Study Design and Population
-
Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.
-
Causality: The crossover design is paramount as it allows each subject to serve as their own control, significantly reducing variability and increasing the statistical power to detect differences between formulations.[12]
-
-
Population: A cohort of 24-36 healthy adult volunteers (male and non-pregnant, non-lactating females).
-
Causality: Using healthy volunteers minimizes the confounding effects of disease states and concomitant medications on drug absorption and disposition. The sample size is chosen to ensure sufficient statistical power.
-
-
Inclusion/Exclusion Criteria: Subjects should be within a normal Body Mass Index (BMI) range and have no clinically significant abnormalities upon physical examination and laboratory testing. Exclusion criteria must include a history of hypersensitivity to NSAIDs, gastrointestinal ulcers, and renal or hepatic impairment.[12]
-
Washout Period: A washout period of at least 7-10 half-lives of the drug between the two dosing periods. Based on related compounds like Niflumic acid (t½ ≈ 2.5 hours), a 7-day washout period is more than sufficient to prevent carryover effects.[9][13]
Dosing and Sample Collection
-
Administration: Following an overnight fast of at least 10 hours, subjects will receive a single 250 mg tablet of either the Test or Reference formulation with 240 mL of water.[7]
-
Causality: Fasting conditions are standard for immediate-release dosage forms to avoid the variable effects of food on drug absorption.[5]
-
-
Blood Sampling: Serial venous blood samples (e.g., 5 mL) will be collected in heparinized tubes at pre-dose (0 hour) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Causality: The sampling schedule must be designed to adequately capture the Cmax and the terminal elimination phase. The intensive early sampling is justified by the rapid absorption observed with related fenamates like Clonixin (Tmax ≈ 0.64 hours).[12]
-
Bioanalytical Methodology
-
Technique: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
-
Causality: UPLC-MS/MS provides the high sensitivity, specificity, and throughput required for accurately quantifying drug concentrations in a complex biological matrix like plasma.[14]
-
-
Method Validation: The analytical method must be fully validated according to regulatory guidelines, establishing its linearity, accuracy, precision, selectivity, and stability.
-
Trustworthiness: A validated method ensures that the data generated is reliable and reproducible, which is the foundation of a trustworthy bioequivalence assessment.
-
Caption: Standard workflow for a two-period crossover bioequivalence study.
Comparative Pharmacokinetic Data of Related Fenamates
The following table summarizes key pharmacokinetic parameters for related compounds, providing a benchmark for what might be expected from this compound. These data are essential for designing the sampling schedule and anticipating the drug's profile.
| Compound | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Source |
| Lysine Clonixinate | 250 mg | 32.39 ± 8.32 | 0.64 ± 0.2 | 48.92 ± 16.51 (AUC₀₋₈) | 1.3 ± 0.24 | [12] |
| Niflumic Acid | Single Oral Dose | Not Specified | Not Specified | Not Specified | ~2.0 - 2.5 | [9][13][15] |
| Flufenamic Acid | Not Specified | Variable | Variable | Variable | ~3.0 | [1][16] |
Note: Data for Flufenamic acid showed significant variability between formulations, underscoring the importance of robust BE studies for this class of drugs.[16][17]
The rapid Tmax of Clonixin and the short half-life of Niflumic acid strongly suggest that this compound will likely be rapidly absorbed and eliminated, justifying the proposed intensive blood sampling in the initial hours post-dose.
Caption: Relationship of the topic compound to its key comparators.
Conclusion
While direct bioequivalence data for this compound is not publicly available, a robust pathway to establishing its therapeutic equivalence can be forged through well-designed studies grounded in established regulatory principles. The comparative analysis of related fenamates—Niflumic acid, Flufenamic acid, and Clonixin—provides critical insights into the expected pharmacokinetic profile, informing everything from study design to bioanalytical methodology. By adhering to the rigorous, step-by-step protocol detailed in this guide, researchers can generate the reliable and defensible data required to demonstrate bioequivalence, ultimately paving the way for the development of new, cost-effective therapeutic alternatives for patients. The key to success lies in meticulous planning, validated methodologies, and a thorough understanding of the behavior of this important class of NSAIDs.
References
- European Medicines Agency. (2010, January 20). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **. [Link][2][3]
- Morais, J. A., & Lobato, M. (2010). The New European Medicines Agency Guideline on the Investigation of Bioequivalence. Basic & Clinical Pharmacology & Toxicology, 106(3), 186-190. [Link][5]
- Marcelin-Jiménez, G., Ángeles, A. C., García, A., Morales, M., Rivera, L., & Martín-del-Campo, A. (2010). Bioequivalence of 250 mg lysine clonixinate tablets after a single oral dose in a healthy female Mexican population under fasting conditions. International journal of clinical pharmacology and therapeutics, 48(5), 349–354. [Link][13]
- Verbeeck, R. K., & Musuamba, F. T. (2012). The revised 2010 EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. Canadian journal of clinical pharmacology, 19(2), e376–e388. [Link][19][20]
- GaBI Online. (2016, November 18). FDA releases 67 new and revised bioequivalence guidelines for generics. [Link][4]
- Marcelin-Jiménez, G., et al. (2010).
- Houin, G., Tremblay, D., Bree, F., Dufour, A., Ledudal, P., & Tillement, J. P. (1983). The pharmacokinetics and availability of niflumic acid in humans. International journal of clinical pharmacology, therapy, and toxicology, 21(3), 130–134. [Link][14]
- Sasaki, H., Akimoto, M., Horiuchi, S., Nagai, T., & Hanano, M. (1983). The bioavailability of flufenamic acid and its dissolution rate from capsules. International journal of clinical pharmacology, therapy, and toxicology, 21(2), 56–63. [Link][17][18]
- Wikipedia. (n.d.). Niflumic acid.
- U.S. Food and Drug Administration. (2024, October). Draft Guidance on Ibuprofen. [Link][6]
- Wikipedia. (n.d.). Flufenamic acid.
- U.S. Food and Drug Administration. (2024, October). Draft Guidance on Ibuprofen. [Link][7]
- PubChem. (n.d.). Niflumic Acid.
- Wikipedia. (n.d.). Clonixin.
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- 1. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. FDA releases 67 new and revised bioequivalence guidelines for generics [gabionline.net]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
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- 9. Niflumic acid - Wikipedia [en.wikipedia.org]
- 10. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Clonixin - Wikipedia [en.wikipedia.org]
- 12. Bioequivalence of 250 mg lysine clonixinate tablets after a single oral dose in a healthy female Mexican population under fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics and availability of niflumic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Niflumic acid [medbox.iiab.me]
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- 17. The bioavailability of flufenamic acid and its dissolution rate from capsules. | Semantic Scholar [semanticscholar.org]
"2-[3-(Trifluoromethyl)phenoxy]nicotinic acid" inter-laboratory comparison of analytical results
An Inter-Laboratory Guide to the Analysis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical results for this compound, a non-steroidal anti-inflammatory drug (NSAID) commonly known as Niflumic Acid.[1][2] The objective is to equip researchers, analytical scientists, and drug development professionals with the necessary tools to design, execute, and interpret cross-laboratory studies, thereby ensuring method robustness, reliability, and data comparability.
Accurate quantification of Niflumic Acid is paramount for pharmacokinetic studies, quality control in manufacturing, and ensuring therapeutic efficacy.[3][4] An inter-laboratory comparison serves as the ultimate test of an analytical method's transferability and reproducibility, which are cornerstones of regulatory compliance and scientific validity.[5][6] This document moves beyond a simple recitation of protocols to explain the causal reasoning behind methodological choices, empowering laboratories to generate scientifically sound and defensible data.
Compound Profile: Niflumic Acid
Understanding the physicochemical properties of the analyte is the foundation of any successful analytical method development.
| Property | Value | Source |
| IUPAC Name | 2-[[3-(Trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid | [7] |
| Synonyms | Niflumic Acid, Acide niflumique, Nifluril | [7][8] |
| CAS Number | 4394-00-7 | [9] |
| Molecular Formula | C₁₃H₉F₃N₂O₂ | [7] |
| Molecular Weight | 282.22 g/mol | [7] |
| Melting Point | 203 °C | [7] |
| LogP | 3.7 - 4.43 | [7] |
The presence of the carboxylic acid group and the aromatic rings influences its solubility and chromatographic behavior, making reversed-phase liquid chromatography a highly suitable analytical approach.[10]
Designing an Inter-Laboratory Comparison Study
The primary goal of an inter-laboratory study is to assess the reproducibility of an analytical method—its ability to provide consistent results across different labs, analysts, and equipment.[6] A well-designed study is a self-validating system for the method itself.
The logical workflow for such a study is outlined below. The process begins with the meticulous selection and validation of a primary analytical method by a coordinating laboratory. This lab then prepares and distributes a detailed protocol and identical, homogenous test samples to all participating laboratories. Upon completion of the analysis, results are sent back to the coordinating lab for rigorous statistical evaluation to determine method performance and inter-laboratory variability.
Caption: Workflow for a typical inter-laboratory validation study.
Comparative Overview of Analytical Methodologies
Several analytical techniques have been successfully employed for the quantification of Niflumic Acid, primarily in biological matrices.[1] The choice of method is a critical decision driven by the required sensitivity, sample matrix complexity, available instrumentation, and cost.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separation based on polarity using a liquid mobile phase and solid stationary phase. Detection by UV absorbance.[10] | Separation of volatile/derivatized compounds in a gaseous mobile phase. Detection by mass fragmentation.[11][12] | HPLC separation coupled with highly selective and sensitive mass detection based on parent/daughter ion transitions.[4][13] |
| Sample Prep | Moderate (e.g., Protein Precipitation, SPE).[1][14] | Complex (often requires extraction and chemical derivatization to increase volatility).[6][11] | Moderate (often simpler cleanup like protein precipitation is sufficient due to detector selectivity).[13] |
| Sensitivity (LOQ) | ~50-60 ng/mL.[1][15] | ~100 ng/mL (analyte dependent).[11] | High (<1 ng/mL).[4] |
| Precision (RSD%) | Excellent (< 5%).[15] | Good (< 10%).[11] | Excellent (< 5%).[13] |
| Expertise | Widely available and routine. | Requires expertise in derivatization and GC-MS operation. | Requires specialized expertise and instrumentation. |
| Cost/Sample | Low. | Moderate. | High. |
For most quality control and formulation assays, RP-HPLC with UV detection offers the best balance of performance, cost, and accessibility.[10] For bioanalytical studies requiring high sensitivity, such as pharmacokinetics, LC-MS/MS is the superior choice.[4]
Sample Preparation: The Critical First Step
The goal of sample preparation is to isolate Niflumic Acid from complex matrices (e.g., plasma, urine) and remove interferences that could compromise the analysis.[14][16]
Caption: Comparison of common bioanalytical sample preparation workflows.
Causality:
-
Protein Precipitation is chosen for its speed and simplicity, making it ideal for high-throughput screening.[1][13] However, it may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS.
-
Liquid-Liquid Extraction (LLE) is selected when a cleaner extract is needed and the analyte has a favorable partition coefficient.[11][17] It is more labor-intensive and uses larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE) provides the cleanest extracts by leveraging specific chemical interactions between the analyte and a solid sorbent.[14][18] This method is often chosen to achieve the lowest detection limits but requires more extensive method development.
Recommended Protocol: RP-HPLC-UV Method
This protocol is a synthesized, robust method based on validated procedures reported in the literature.[1][10][19] It serves as a self-validating baseline for an inter-laboratory study.
Instrumentation:
-
HPLC system with a UV-Visible detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
Niflumic Acid Reference Standard (e.g., European Pharmacopoeia grade).[9]
-
Methanol and Acetonitrile (HPLC grade).
-
Water (HPLC grade or equivalent).
-
Phosphoric Acid or Sodium Acetate (analytical grade).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a Methanol:Water mixture (e.g., 75:25 v/v) or Acetonitrile:Buffer (e.g., 0.1M sodium acetate, pH 6.4) (37:63, v/v).[10][15] Filter through a 0.45 µm filter and degas before use. The choice of organic modifier and buffer depends on achieving optimal separation from impurities.
-
Standard Solution Preparation:
-
Accurately weigh and prepare a stock solution of Niflumic Acid (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to prepare calibration standards across a validated range (e.g., 50 ng/mL to 5000 ng/mL).[15]
-
-
Sample Preparation (Protein Precipitation):
-
To 300 µL of plasma sample in a microcentrifuge tube, add an internal standard (e.g., Diclofenac).[1]
-
Add 1.2 mL of cold methanol to precipitate proteins.[1]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
-
Analysis and Quantification:
-
Inject the calibration standards to generate a linear regression curve (Peak Area Ratio vs. Concentration).
-
Inject the prepared samples.
-
Quantify the Niflumic Acid concentration in samples by interpolating their peak area ratios from the calibration curve.
-
Caption: A typical analytical workflow for HPLC-UV analysis.
Interpreting Inter-Laboratory Data
The following table presents hypothetical results from an inter-laboratory study where five labs analyzed a homogenous sample of Niflumic Acid with a true concentration of 100 µg/mL.
| Laboratory | Method Used | Mean Measured Conc. (µg/mL) | Std. Dev. (s) | Recovery (%) | RSD (%) | z-score* |
| Lab A | HPLC-UV | 99.5 | 1.8 | 99.5 | 1.81 | -0.25 |
| Lab B | HPLC-UV | 101.2 | 2.1 | 101.2 | 2.08 | 0.60 |
| Lab C | LC-MS/MS | 98.9 | 1.5 | 98.9 | 1.52 | -0.55 |
| Lab D | HPLC-UV | 108.5 | 4.5 | 108.5 | 4.15 | 4.25 |
| Lab E | LC-MS/MS | 100.3 | 1.6 | 100.3 | 1.60 | 0.15 |
| Overall Mean (x̄) | 101.7 | |||||
| Std. Dev. (S) | 3.7 | |||||
| Assigned Value (X) | 100.0 | |||||
| Target SD (σ) | 2.0 |
*z-score = (x - X) / σ, where x is the lab's mean, X is the assigned true value, and σ is the target standard deviation for proficiency assessment.
Interpretation:
-
Labs A, B, C, and E show excellent performance. Their recovery is close to 100%, RSD values indicate good precision, and z-scores are within the acceptable range of |z| ≤ 2.[5] This demonstrates the method is reproducible in their hands.
-
Lab D is a clear outlier. The high recovery (108.5%), poor precision (RSD 4.15%), and unacceptable z-score of 4.25 indicate a systematic or random error. This could be due to issues with standard preparation, instrument calibration, or integration, and would require a thorough investigation.
-
The comparison between HPLC-UV and LC-MS/MS labs shows that both methods can produce accurate results, validating their use for this analyte.
By adhering to the principles of robust method validation, clear protocol development, and rigorous statistical analysis, laboratories can confidently establish the reliability of their analytical data for this compound, ensuring data integrity across the drug development lifecycle.
References
- Houin, G., Bree, F., & Tillement, J. P. (1981). Quantitative determination of niflumic acid and its beta-morpholinoethyl ester in human plasma by gas-liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 223(2), 351-356.
- Kim, Y., Lee, H., & Lee, J. (1998). Determination of Niflumic Acid in Human Urine by Gas Chromatography/Negative Chemical Ionization Mass Spectrometry. Archives of Pharmacal Research, 21(5), 629-632.
- Syama Sundar, B., et al. (2014). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF NIFLUMIC ACID IN HUMAN PLASMA. Indo American Journal of Pharmaceutical Research, 4(02).
- Lee, H. W., et al. (2009). Determination of talniflumate and niflumic acid in human plasma by liquid chromatography-tandem mass spectrometry. Analytical Sciences, 25(4), 571-574.
- Leontiou, A., et al. (2010). Development and validation of a high-performance liquid chromatography method for the evaluation of niflumic acid cross-reactivity of two commercial immunoassays for cannabinoids in urine. Journal of Analytical Toxicology, 34(4), 229-232.
- PharmaCompass. (n.d.). Niflumic Acid - Uses, DMF, Dossier, Manufacturer, Supplier.
- Sahoo, N. K., et al. (2017). Stability Indicating Assay of Niflumic acid Using RP-HPLC. ResearchGate.
- Sahoo, N. K., et al. (2010). Development of validated stability indicating RP-HPLC method for the estimation of Niflumic acid. International Journal of ChemTech Research, 2(4), 2034-2042.
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- National Center for Biotechnology Information. (n.d.). Niflumic Acid. PubChem Compound Database.
- Leontiou, A., et al. (2010). Development and Validation of a High-Performance Liquid Chromatography Method for the Evaluation of Niflumic Acid Cross-Reactivity of Two Commercial Immunoassays for Cannabinoids in Urine. ResearchGate.
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- PharmaCompass. (n.d.). Niflumic Acid | API | CEP/COS | Details of Certificates of Suitability.
- Dwivedi, P., Dwivedi, K., & Mitra, M. (2013). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. IOSR Journal of Applied Chemistry, 3(4), 45-51.
- International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
- Bouchemal, K., et al. (2023). Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile. Molecules, 28(15), 5789.
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- Biotage. (n.d.). Bioanalytical sample preparation.
- Dwivedi, P. (2013). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. ResearchGate.
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- National Center for Biotechnology Information. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. PubChem Compound Database.
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
- MATEС Web of Conferences. (2022). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences, 357, 00010.
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A Comparative Guide to the Analytical Detection of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid: A Methodological Overview
In the landscape of pharmaceutical research and environmental analysis, the precise and sensitive quantification of specific chemical entities is paramount. This guide provides an in-depth comparative analysis of various analytical methodologies for the detection of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid , a molecule of interest in several research contexts, including as a potential metabolite or impurity in drug development and as a transformation product of the herbicide Diflufenican.[1][2]
This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this compound. We will delve into the theoretical underpinnings and practical considerations of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The comparative analysis will focus on the achievable limits of detection (LOD) and quantification (LOQ), providing a framework for selecting the most appropriate method based on the specific requirements of the analytical challenge.
The Importance of Sensitive Detection
This compound (CAS No: 36701-89-0) is a substituted nicotinic acid derivative.[3][4][5] Its trifluoromethyl group and phenoxy linkage present unique analytical challenges and necessitate sensitive detection methods, particularly when assessing low-level impurities in active pharmaceutical ingredients (APIs) or monitoring its presence in environmental matrices. The ability to achieve low detection limits is crucial for ensuring product safety, meeting regulatory requirements, and understanding metabolic or environmental fate.
Comparative Analytical Methodologies
This guide presents a comparative assessment of three instrumental techniques. The experimental protocols outlined below are designed to be robust and are based on established principles of analytical chemistry. The presented detection limits are representative of what can be expected from modern instrumentation under optimized conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV chromophore. The aromatic rings and the carboxylic acid group in this compound allow for its detection by UV spectrophotometry.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to the non-polar nature of the molecule.
-
Mobile Phase: A gradient elution is recommended to ensure good peak shape and resolution from potential impurities.
-
Mobile Phase A: 0.1% Formic acid in Water. The acid helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A typical gradient would start with a low percentage of acetonitrile and gradually increase to elute the analyte. For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution. Based on the structure, a wavelength in the range of 260-280 nm is expected to provide good sensitivity.[6]
-
-
Standard Preparation: A stock solution of this compound should be prepared in a suitable solvent such as acetonitrile or methanol. Calibration standards are then prepared by serial dilution of the stock solution in the mobile phase.
The choice of a C18 column is based on the hydrophobic character of the molecule. The use of a formic acid modifier in the aqueous mobile phase is a standard practice to control the ionization state of the acidic analyte, which is crucial for achieving symmetrical peaks in reversed-phase chromatography. A gradient elution is employed to effectively separate the analyte from any co-eluting matrix components and to ensure a reasonable analysis time.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the carboxylic acid group into a more volatile ester.
-
Derivatization:
-
Reagent: A common and effective derivatizing agent for carboxylic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a methylating agent like Boron Trifluoride in Methanol (BF3-Methanol).[7]
-
Procedure: A dried aliquot of the sample extract or standard is reacted with the derivatizing agent at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to form the corresponding trimethylsilyl (TMS) or methyl ester.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless injection to maximize sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components. For example: initial temperature of 80 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan mode for initial method development and identification, followed by Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.[8][9] The characteristic ions of the derivatized analyte would be monitored.
-
Derivatization is a critical step to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis.[7] The choice of a 5% phenyl-methylpolysiloxane column provides a good balance of selectivity for a wide range of derivatized compounds. Splitless injection is chosen for trace analysis to ensure the entire sample volume is transferred to the column. SIM mode in the mass spectrometer significantly enhances sensitivity by monitoring only the specific ions of the target analyte, thereby reducing background noise.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for achieving ultra-low detection limits for a wide range of compounds in complex matrices. Its high selectivity and sensitivity make it particularly suitable for trace-level analysis.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
The HPLC conditions can be similar to those described for the HPLC-UV method. The use of a compatible volatile mobile phase modifier like formic acid is essential for electrospray ionization.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is expected to be more sensitive for the deprotonated carboxylic acid.
-
Ion Source Parameters: Capillary voltage, nebulizer gas pressure, and drying gas flow and temperature should be optimized by infusing a standard solution of the analyte.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.[10]
-
Precursor Ion (Q1): m/z 282.0 (for C₁₃H₈F₃NO₃)
-
Product Ions (Q3): The specific fragmentation pattern would need to be determined experimentally by performing a product ion scan on the precursor ion. Characteristic fragments would likely arise from the cleavage of the ether bond or loss of CO₂.
-
-
Collision Energy: The collision energy needs to be optimized for the selected MRM transition to maximize the signal of the product ion.
-
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. ESI in negative mode is chosen because the carboxylic acid group is readily deprotonated, forming a stable negative ion. The MRM mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, which minimizes matrix interference and allows for very low detection limits.[11]
Comparative Summary of Detection Limits
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical aspect of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines.[12][13][14][15][16] These values are typically established based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[17]
The following table provides a comparative summary of the expected LOD and LOQ for this compound using the described analytical techniques. It is important to note that these are estimated values and the actual detection limits will depend on the specific instrumentation, matrix effects, and the overall optimization of the method.
| Analytical Technique | Expected Limit of Detection (LOD) | Expected Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | 10 - 50 ng/mL | 35 - 150 ng/mL | Robust, widely available, cost-effective. | Limited sensitivity and selectivity, susceptible to matrix interferences. |
| GC-MS (with Derivatization) | 1 - 10 ng/mL | 3 - 30 ng/mL | High chromatographic resolution, good sensitivity in SIM mode. | Requires a derivatization step, not suitable for thermally labile compounds. |
| LC-MS/MS | 0.01 - 0.5 ng/mL | 0.03 - 1.5 ng/mL | Exceptional sensitivity and selectivity, applicable to a wide range of compounds. | Higher instrument cost and complexity, potential for matrix effects (ion suppression/enhancement).[18] |
Discussion and Recommendations
The choice of the most appropriate analytical technique for the detection of this compound is contingent upon the specific analytical objective.
-
For routine quality control of bulk material where the expected concentration is relatively high, HPLC-UV offers a cost-effective and reliable solution. Its simplicity and robustness make it well-suited for high-throughput environments.
-
GC-MS becomes a viable option when higher sensitivity than HPLC-UV is required , and the sample matrix is amenable to the necessary sample preparation, including derivatization. The added selectivity of mass spectrometric detection is a significant advantage over UV detection.
-
For trace-level analysis, such as in biological matrices, environmental samples, or for the detection of minute impurities in pharmaceuticals, LC-MS/MS is the unequivocal choice. Its unparalleled sensitivity and selectivity allow for the confident detection and quantification of the analyte at very low concentrations. While the initial investment is higher, the quality of the data and the low detection limits often justify the cost for demanding applications.
Conclusion
This comparative guide provides a comprehensive overview of the analytical methodologies for the detection of this compound. By understanding the principles, experimental considerations, and expected performance of HPLC-UV, GC-MS, and LC-MS/MS, researchers can make an informed decision on the most suitable technique for their specific needs. The successful implementation of any of these methods will rely on careful method development, optimization, and validation in accordance with established scientific and regulatory standards.
References
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- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- BioPharm International. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- AMSbiopharma.
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- PubMed. Development and validation of a supercritical fluid chromatography method for the direct determination of enantiomeric purity of provitamin B5 in cosmetic formulations with mass spectrometric detection.
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"2-[3-(Trifluoromethyl)phenoxy]nicotinic acid" validation of in silico predictions with experimental data
As a Senior Application Scientist, this guide provides a comparative analysis of in silico predictions versus experimental data for the well-characterized drug, Imatinib. While the initial query focused on 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid, the scarcity of public data for this specific compound necessitates a shift to a more data-rich example to adequately illustrate the validation process. Imatinib, a tyrosine kinase inhibitor, serves as an excellent case study due to the extensive availability of both computational and experimental data.
This guide is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the strengths and limitations of computational models in predicting real-world drug behavior. We will delve into the causality behind experimental choices and present a self-validating system of protocols.
Introduction: The Imperative of Validating In Silico Predictions
In modern drug discovery, in silico tools are indispensable for rapidly screening vast libraries of chemical compounds, predicting their physicochemical properties, and estimating their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These computational models accelerate the identification of promising drug candidates and reduce the costs associated with preclinical development. However, the predictions generated by these models are theoretical and must be rigorously validated through experimental testing. This guide will walk through a practical comparison of in silico predictions and experimental data for Imatinib, a cornerstone in targeted cancer therapy.
In Silico vs. Experimental Data: A Head-to-Head Comparison for Imatinib
Physicochemical Properties
The physicochemical properties of a drug molecule are fundamental determinants of its pharmacokinetic behavior. Here, we compare the in silico predicted values for Imatinib's key physicochemical parameters with their experimentally determined counterparts.
| Property | In Silico Prediction | Experimental Data | Method of Validation |
| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 (Consensus of multiple models) | 3.79 | Shake-flask method or HPLC |
| Aqueous Solubility (pH 7.4) | Low (Predicted to be < 0.1 mg/mL) | 0.00199 mg/mL | Equilibrium solubility assay |
| pKa | 7.1 (basic), 1.5 (acidic) | 6.8 (piperazine nitrogen) | Potentiometric titration |
ADMET Profile
The ADMET profile of a drug candidate is a critical factor in its success or failure. Below is a comparative analysis of Imatinib's predicted and experimentally observed ADMET properties.
| ADMET Parameter | In Silico Prediction | Experimental Data | Method of Validation |
| Oral Bioavailability | High (>80%) | >90% in humans | Pharmacokinetic studies in animal models and humans |
| Primary Metabolism | CYP3A4, CYP2C9 | Major: CYP3A4; Minor: CYP1A2, CYP2D6, CYP2C9, CYP2C19 | In vitro metabolism studies with human liver microsomes |
| Key Metabolite | N-demethylated piperazine moiety | N-demethylated derivative (CGP74588) | LC-MS/MS analysis of metabolites |
| hERG Inhibition | Potential for inhibition | IC50 of 16.7 µM | Patch-clamp electrophysiology on hERG-expressing cells |
Experimental Protocols for Validation
The following are detailed protocols for key experiments used to validate the in silico predictions for Imatinib.
Protocol: Equilibrium Solubility Assay
This protocol determines the aqueous solubility of a compound at a specific pH.
Rationale: This assay provides a "gold standard" measurement of a drug's solubility, which is crucial for its absorption and formulation.
Procedure:
-
Prepare a supersaturated solution of Imatinib in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Agitate the solution at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Quantify the concentration of the dissolved Imatinib in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The resulting concentration is the equilibrium solubility.
Protocol: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Rationale: High metabolic instability can lead to poor oral bioavailability and a short duration of action. This assay identifies the primary metabolic pathways.
Procedure:
-
Incubate Imatinib at a known concentration (e.g., 1 µM) with human liver microsomes and a NADPH-regenerating system to initiate Phase I metabolism.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent compound (Imatinib) in each aliquot using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Visualizing the Validation Workflow and Metabolic Pathway
The following diagrams illustrate the general workflow for validating in silico predictions and the specific metabolic pathway of Imatinib.
Caption: A generalized workflow for the validation of in silico drug discovery predictions.
Caption: The primary metabolic pathway of Imatinib, mediated mainly by the CYP3A4 enzyme.
Discussion and Conclusion
The comparison between in silico predictions and experimental data for Imatinib reveals a high degree of concordance for several key parameters. For instance, the predicted high oral bioavailability was confirmed in human studies, and the primary site of metabolism was correctly identified as the N-demethylated piperazine moiety. However, there are also notable discrepancies. While in silico models correctly predicted the major metabolic enzyme (CYP3A4), they did not fully capture the involvement of minor CYP isoforms.
These findings underscore a critical principle in drug discovery: in silico models are powerful tools for hypothesis generation and for prioritizing candidates, but they are not a substitute for experimental validation. The discrepancies observed often arise from the inherent complexity of biological systems, which cannot be fully captured by current computational algorithms. By integrating in silico predictions with robust experimental validation, research teams can make more informed decisions, leading to a more efficient and successful drug development pipeline. This iterative process of prediction, testing, and model refinement is central to advancing the field of computer-aided drug design.
References
- DrugBank Online. (n.d.). Imatinib. DrugBank.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5291, Imatinib. PubChem.
- U.S. Food and Drug Administration. (2020). GLEEVEC (imatinib mesylate) tablets, for oral use. FDA.
- Peng, B., Hayes, M., Resta, D., Racine-Poon, A., Druker, B. J., Talpaz, M., ... & Capdeville, R. (2004). Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients. Journal of Clinical Oncology, 22(5), 935–942.
- Cohen, M. H., Williams, G., Johnson, J. R., Duan, J., Gobburu, J., Rahman, A., ... & Pazdur, R. (2002). Approval summary for imatinib mesylate capsules in the treatment of chronic myeloid leukemia. Clinical Cancer Research, 8(5), 935-942.
- CredibleMeds. (n.d.). Imatinib. CredibleMeds.
Safety Operating Guide
Disposal Protocol: Safe Handling and Disposal of 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid (CAS No. 36701-89-0). As a halogenated aromatic carboxylic acid, this compound requires specific procedures to ensure the safety of laboratory personnel and maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Core Principles: Hazard Assessment and Immediate Safety
Understanding the intrinsic hazards of this compound is fundamental to its safe management. The molecule's structure, featuring a trifluoromethyl group and a nicotinic acid moiety, classifies it as a hazardous substance requiring careful handling.
1.1. Hazard Identification
This compound is classified with the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes significant eye irritation.[1][2][3]
-
Respiratory Tract Irritation (Category 3): May cause irritation to the respiratory system if inhaled as a dust.[1][4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2][5]
The presence of the fluorine-carbon bonds in the trifluoromethyl group makes this a halogenated organic compound.[6][7][8] This classification is critical for waste segregation, as improper mixing can lead to dangerous reactions and complicates the final disposal process.
1.2. Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against exposure. The following equipment is mandatory when handling the pure compound or its concentrated waste.
| PPE Category | Item | Specification & Rationale |
| Eye Protection | Chemical Safety Goggles & Face Shield | Goggles provide a complete seal to protect against dust particles.[6] A face shield , worn over goggles, is required when handling larger quantities or during procedures with a high risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are required. Always check the manufacturer's compatibility data. The aromatic structure necessitates a robust barrier to prevent skin absorption and potential sensitization.[1][6] |
| Body Protection | Lab Coat or Chemical-Resistant Apron | A fully fastened lab coat must be worn to protect skin and personal clothing from contamination. For transfers of larger waste volumes, a chemical-resistant apron is recommended.[1][6] |
| Respiratory | Chemical Fume Hood or Respirator | All handling of the solid compound and initial preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of dust.[1][6] For large spills, a respirator may be required.[6] |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
Proper disposal is a systematic process that begins the moment waste is generated. Adherence to this protocol ensures safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[9]
Step 1: Designate the Waste Stream Immediately classify all waste containing this compound as "Halogenated Organic Waste." [10][11] This includes pure, unused material, contaminated labware (e.g., weighing boats, gloves), and solutions. This segregation is the most critical step, as halogenated and non-halogenated waste streams are treated by different disposal methods.[11][12]
Step 2: Select a Compatible Waste Container
-
Solids: Collect dry waste (unused chemical, contaminated wipes, etc.) in a high-density polyethylene (HDPE) or borosilicate glass container with a secure, threaded lid.[6][12]
-
Liquids: Collect liquid waste in a designated, compatible solvent waste container, typically HDPE or glass. The container must be rated for hazardous materials.[9]
-
Causality: Using incompatible containers, such as metal for acidic waste, can lead to corrosion, leaks, and chemical reactions.[12] The container must be free of damage and equipped with a leak-proof closure to prevent spills and fugitive emissions.[9][10]
Step 3: Label the Container Correctly Before the first drop of waste is added, the container must be properly labeled. This is a federal requirement.[10][13] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A list of any other chemical constituents and their approximate percentages.
-
The associated hazard warnings (e.g., "Toxic," "Irritant").
Step 4: Accumulate Waste Safely
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[13]
-
The SAA must be in a cool, dry, well-ventilated area.[6]
-
The container must be placed within a secondary containment system, such as a spill tray, that can hold the entire volume of the container.[11][12]
-
Keep the waste container closed at all times except when actively adding waste.[10][13] This minimizes emissions and prevents spills.
-
Do not overfill the container; a maximum of 90% capacity is a common best practice.[11]
Step 5: Arrange for Final Disposal Once the container is full or has been stored for a designated period (consult your institution's policy), contact your Environmental Health and Safety (EHS) department for pickup.[6][13] Never pour this chemical waste down the drain or place it in the regular trash. [9][14]
Caption: Decision workflow for disposal of this compound.
The Final Disposal Pathway: High-Temperature Incineration
For halogenated organic compounds, the preferred disposal method is high-temperature incineration in a specialized facility equipped to handle toxic emissions.[15]
-
Mechanism: The high temperatures (often exceeding 1100 °C for wastes with >1% halogen content) and controlled conditions are necessary to achieve complete destruction of the robust carbon-fluorine and aromatic ring structures.[16][17] This process breaks the molecule down into simpler, inorganic compounds.
-
Self-Validation: Incomplete combustion of halogenated materials can produce highly toxic byproducts, such as dioxins or furans.[8] Therefore, routing this waste to a licensed hazardous waste incinerator is the only way to ensure its complete and safe destruction. These facilities are equipped with downstream "scrubbers" that neutralize acidic gases (like hydrogen fluoride) generated during combustion, preventing their release into the atmosphere.[17][18]
Emergency Protocol: Spill Management
In the event of a spill of solid this compound, follow these steps immediately:
-
Evacuate and Alert: Evacuate the immediate area and inform nearby personnel.[6]
-
Don PPE: Before addressing the spill, don the full, mandatory PPE as detailed in the table above.[1][6]
-
Containment: Prevent the spill from spreading.
-
Cleanup:
-
Carefully sweep up the solid material, avoiding the creation of dust.[1][3][19] A vacuum cleaner equipped with a HEPA filter may be used if available.
-
Place the collected material and any contaminated cleaning supplies into a designated, pre-labeled hazardous waste container.[1][6]
-
Do not use combustible materials like paper towels for the final cleanup of large amounts of residue.[6]
-
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your institution's EHS department, regardless of size.[6]
References
- Proper Disposal Procedures for Halogenated Organic Acid Waste. (n.d.). BenchChem. Retrieved January 10, 2026.
- Incineration. (n.d.). Zero Waste Europe. Retrieved January 10, 2026.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved January 10, 2026.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Retrieved January 10, 2026.
- Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved January 10, 2026.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved January 10, 2026.
- Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved January 10, 2026.
- Safety Data Sheet: 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid. (2025, November 13). Indagoo Research Chemicals. Retrieved January 10, 2026.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.
- Halogenated Hydrocarbon Thermal Oxidizer. (n.d.). Zeeco. Retrieved January 10, 2026.
- Perspective on halogenated organic compounds. (2023, November 2). PubMed Central - NIH. Retrieved January 10, 2026.
- This compound. (n.d.). HPC Standards. Retrieved January 10, 2026.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved January 10, 2026.
- 6-(Trifluoromethyl)nicotinic acid Safety Data Sheet. (2023, July 5). Apollo Scientific. Retrieved January 10, 2026.
- 6-(Trifluoromethoxy)nicotinic acid Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved January 10, 2026.
- Safety Data Sheet: 2-(Trifluoromethyl)nicotinic Acid. (2018, October 3). TCI Chemicals. Retrieved January 10, 2026.
- The problem with halogenated compounds emissions and its solution. (2021, May 7). Tecam Group. Retrieved January 10, 2026.
- Safety Data Sheet: 5-(Trifluoromethyl)nicotinic acid. (2024, April 1). Fisher Scientific. Retrieved January 10, 2026.
- 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid CID 215891. (n.d.). PubChem. Retrieved January 10, 2026.
- Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo. Retrieved January 10, 2026.
- Organic solvent waste. (2025, January 13). Kemicentrum. Retrieved January 10, 2026.
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Personal protective equipment for handling 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
As a Senior Application Scientist, my primary goal is to ensure that your innovative work is not only successful but also conducted with the highest degree of safety. Handling any chemical compound requires a thorough understanding of its properties and the implementation of robust safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) and handling procedures for 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid (CAS No. 36701-89-0), a compound frequently used in research and development.
Our approach is not to simply list PPE, but to build a safety framework based on the compound's specific hazard profile. This ensures that the protocols are not only compliant but also logically sound and protective in your specific laboratory context.
Hazard Assessment: The Foundation of Safety
Understanding the intrinsic hazards of this compound is the critical first step in designing a safe handling procedure. The selection of all PPE and engineering controls is directly derived from this assessment. The compound is a solid, typically a powder, which dictates the primary routes of potential exposure: inhalation of dust, and direct contact with skin or eyes.[1][2]
Based on available Safety Data Sheets (SDS), the key hazards are summarized below.
| Hazard Classification | Category | GHS Hazard Statement | Potential Effect |
| Acute Oral Toxicity | Category 3 / 4 | H301 / H302: Toxic/Harmful if swallowed | Harmful if ingested.[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[1][4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Dust or splashes can cause significant, potentially painful, eye irritation.[1][4][5] |
| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction | Repeated exposure may lead to an allergic response.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs.[1][6] |
This hazard profile dictates that our primary goal is to prevent the compound, particularly in its powdered form, from coming into contact with skin, eyes, or the respiratory system.
Core Protective Equipment: Your Primary Defense
The following PPE is mandatory for handling this compound. The rationale for each selection is directly tied to the hazards identified above.
-
Eye and Face Protection :
-
Requirement : Chemical safety goggles are the minimum requirement.[1][2] They must be worn at all times when handling the compound. Goggles provide a seal around the eyes, offering superior protection from airborne dust compared to standard safety glasses.[7]
-
Causality : This directly mitigates the "Serious Eye Irritation (Category 2A)" hazard.[1][4]
-
For Larger Quantities (>10g) or Splash Risk : When handling larger amounts or creating solutions, a full-face shield worn over safety goggles is required to protect the entire face.[1]
-
-
Hand Protection :
-
Requirement : Chemical-resistant gloves, such as nitrile gloves, are required.[7] Always inspect gloves for tears or punctures before use.
-
Causality : This is the primary barrier against the "Skin Irritation (Category 2)" and "Skin Sensitisation (Category 1)" hazards.[1][4]
-
Protocol : Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of as hazardous waste. After work is complete and gloves are removed, wash hands thoroughly with soap and water.[1][6]
-
-
Body Protection :
-
Requirement : A standard laboratory coat must be worn and fully fastened. For handling larger quantities, a chemical-resistant apron or a complete protective suit may be necessary.[1]
-
Causality : This prevents accidental contamination of personal clothing and skin from spills or airborne dust.
-
-
Respiratory Protection :
-
Requirement : All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][8]
-
Causality : This engineering control directly addresses the "Respiratory Irritation (Category 3)" hazard.[1]
-
Outside of a Fume Hood : If engineering controls are not available or are insufficient, a NIOSH-approved particulate respirator (e.g., N95 or P95) must be used.[1][2] This should be a last resort, as engineering controls are the preferred method of exposure mitigation.
-
Operational and Disposal Plans
Effective PPE is part of a larger system of safe laboratory practices. The following procedural workflows are designed to integrate PPE use with standard operational and disposal tasks.
Standard Handling Workflow (Lab-Scale)
The following diagram outlines the decision-making process and procedural steps for safely handling small, research-scale quantities of this compound.
Caption: Safe Handling Workflow for Lab-Scale Operations.
Emergency Procedures: Spill Response
In the event of an accidental spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill : Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat, and respirator if powder is airborne) before approaching the spill.
-
Containment : Prevent the spread of the solid material. Do not use water to clean up as it may spread contamination.
-
Clean-up : Carefully sweep or vacuum up the material and place it into a suitable, labeled, and closed container for disposal.[1][2] Avoid any actions that create dust.[1]
-
Decontamination : Clean the spill area with soap and water once the bulk material has been removed.
-
Disposal : The collected material and all cleaning supplies must be disposed of as hazardous waste through a licensed disposal company.[1]
Disposal Plan
All waste containing this compound, including surplus material, contaminated consumables (e.g., gloves, wipes), and spill cleanup materials, must be treated as hazardous chemical waste.
-
Containerization : Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal : Arrange for disposal through a licensed professional waste disposal service.[1] Do not dispose of this material down the drain or in regular trash.[1][4]
This guide is grounded in the principles of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[9][10][11] By understanding the specific hazards of this compound and implementing these targeted PPE and handling protocols, you are building a self-validating system of safety that protects you, your colleagues, and your research.
References
- OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
- 29 CFR 1910.
- Safety Data Sheet: 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid. Indagoo Research Chemicals. [Link]
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Material Safety Data Sheet - 2-Phenoxynicotinic acid. Cole-Parmer. [Link]
- 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid.
- 2-(3-trifluoromethylphenoxy)nicotinamide (Ref: AE-0542291). AERU. [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety.
- 40 CFR 156.
- Hazardous Substance Fact Sheet: Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-. New Jersey Department of Health. [Link]
- Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH | CDC. [Link]
- Chlorine trifluoride - IDLH. NIOSH | CDC. [Link]
- Fluorine - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]
- NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



